molecular formula C6H14N2O2S B8051419 4-Aminocyclohexane-1-sulfonamide

4-Aminocyclohexane-1-sulfonamide

Cat. No.: B8051419
M. Wt: 178.26 g/mol
InChI Key: CVTUBFVBMUAHSW-UHFFFAOYSA-N
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Description

4-Aminocyclohexane-1-sulfonamide (CAS 854443-96-2) is an organic compound with the molecular formula C6H14N2O2S and an average molecular weight of 178.25 g/mol . It belongs to the sulfonamide class of chemicals, which are characterized by the presence of a sulfonamide group (-SO2NH2) . Sulfonamides represent a significant class of synthetic compounds with a broad spectrum of pharmacological activities. They are known to function as enzyme inhibitors, with a well-established mechanism of action involving competitive inhibition of target enzymes . A primary research application of many sulfonamide derivatives is their role as potent inhibitors of carbonic anhydrase (CA) isozymes . These metalloenzymes catalyze the reversible hydration of carbon dioxide and are implicated in a variety of physiological processes and disorders, including glaucoma, epilepsy, obesity, and cancer . The deprotonated nitrogen of the sulfonamide group can interact with the zinc ion in the enzyme's active site, blocking its catalytic activity . Beyond carbonic anhydrase inhibition, sulfonamides also exhibit anti-carbonic anhydrase and anti-dihydropteroate synthetase activities, making them useful for studying bacterial folate synthesis and other biological pathways . This compound serves as a valuable building block in medicinal chemistry and drug discovery research for the synthesis and development of novel bioactive molecules. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-aminocyclohexane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h5-6H,1-4,7H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTUBFVBMUAHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis and Conformation of 4-Aminocyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive structural and conformational analysis of 4-aminocyclohexane-1-sulfonamide, a molecule of interest in medicinal chemistry and drug development. We delve into the fundamental principles governing the three-dimensional structure of substituted cyclohexanes, with a specific focus on the interplay of the amino and sulfonamide functional groups. This document outlines detailed experimental and computational methodologies for elucidating the preferred conformations, including Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the conformational landscape of this and related molecular scaffolds.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For cyclic molecules such as cyclohexane derivatives, the spatial arrangement of substituents, or conformation, dictates how the molecule interacts with its biological target. The cyclohexane ring is not a static, planar entity; it exists in a dynamic equilibrium of various non-planar conformations, with the chair form being the most stable.[1][2] The orientation of substituents in either axial or equatorial positions on this chair framework can dramatically alter the molecule's shape, polarity, and steric profile, thereby influencing its binding affinity, efficacy, and pharmacokinetic properties.

This compound presents an interesting case study in conformational analysis due to the presence of two distinct functional groups: a basic amino group and an acidic sulfonamide group. Understanding the conformational preferences of this molecule is crucial for the rational design of novel therapeutics, as the spatial relationship between these two groups will govern its interaction with target proteins.[3] This guide will provide a deep dive into the structural intricacies of this compound, offering both the theoretical underpinnings and the practical methodologies required for a thorough conformational assessment.

Theoretical Framework: Conformational Isomers of this compound

The conformational landscape of this compound is dominated by the chair conformation of the cyclohexane ring. Other conformations, such as the boat and twist-boat, are significantly higher in energy and are generally considered transition states or minor contributors to the overall conformational equilibrium.[4][5]

For a 1,4-disubstituted cyclohexane like this compound, two diastereomers are possible: cis and trans.

  • Trans-Isomer: The amino and sulfonamide groups are on opposite faces of the cyclohexane ring. In a chair conformation, this can lead to either a diequatorial (e,e) or a diaxial (a,a) arrangement.

  • Cis-Isomer: The amino and sulfonamide groups are on the same face of the ring. This results in one substituent being in an axial position and the other in an equatorial position (a,e or e,a).

The relative stability of these conformers is primarily dictated by steric strain, specifically 1,3-diaxial interactions.[6][7] An axial substituent experiences steric repulsion from the two other axial hydrogens on the same side of the ring. To quantify this steric hindrance, the concept of "A-values" is employed. The A-value represents the free energy difference between a conformation where a substituent is axial and one where it is equatorial.[8][9]

A-Values and Conformational Preference
SubstituentA-value (kcal/mol)Reference
-NH₂~1.2 - 1.6[1]
-SO₂NH₂Not experimentally determined for cyclohexane. Estimated to be in the range of 1.5 - 2.5 based on steric bulk and comparison to similar groups.N/A

For the trans-isomer: The diequatorial (e,e) conformer is expected to be significantly more stable than the diaxial (a,a) conformer, as it avoids any significant 1,3-diaxial interactions for both bulky substituents.[10]

For the cis-isomer: The two chair conformations, one with an axial amino group and equatorial sulfonamide group (a,e) and the other with an equatorial amino group and axial sulfonamide group (e,a), will be in equilibrium. The preferred conformation will be the one where the substituent with the larger A-value occupies the equatorial position.[11]

G cluster_trans Trans-4-Aminocyclohexane-1-sulfonamide cluster_cis Cis-4-Aminocyclohexane-1-sulfonamide Diequatorial (e,e) Diequatorial (e,e) Diaxial (a,a) Diaxial (a,a) Diequatorial (e,e)->Diaxial (a,a) Ring Flip Diaxial (a,a)->Diequatorial (e,e) label_trans More Stable Axial-NH2, Equatorial-SO2NH2 (a,e) Axial-NH2, Equatorial-SO2NH2 (a,e) Equatorial-NH2, Axial-SO2NH2 (e,a) Equatorial-NH2, Axial-SO2NH2 (e,a) Axial-NH2, Equatorial-SO2NH2 (a,e)->Equatorial-NH2, Axial-SO2NH2 (e,a) Ring Flip Equatorial-NH2, Axial-SO2NH2 (e,a)->Axial-NH2, Equatorial-SO2NH2 (a,e) label_cis Equilibrium depends on relative A-values

Conformational equilibrium of cis and trans isomers.

Experimental Methodologies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and accessible tool for determining the conformation of cyclohexane derivatives in solution.[12] The key parameters for this analysis are the chemical shifts (δ) and the vicinal coupling constants (³J).

3.1.1. The Karplus Relationship

The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation.

  • Axial-Axial (a-a) Coupling: The dihedral angle is approximately 180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.[13]

  • Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Coupling: The dihedral angles are approximately 60°, leading to smaller coupling constants, typically in the range of 2-5 Hz.[13]

By analyzing the multiplicity and coupling constants of the protons on C1 and C4 (the carbons bearing the substituents), the axial or equatorial orientation of these protons, and thus the orientation of the substituents, can be determined.

3.1.2. Step-by-Step ¹H NMR Analysis Protocol

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence chemical shifts but the fundamental coupling patterns will remain.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for better signal dispersion).

  • Spectral Analysis:

    • Identify the signals for the protons at C1 and C4. These are typically multiplets in the region of 2.5-4.0 ppm.

    • Carefully measure the coupling constants for these multiplets.

    • For the trans-isomer: The more stable diequatorial conformer will have both the C1-H and C4-H in axial positions. This will result in a large axial-axial coupling (10-13 Hz) for both of these protons, appearing as a "triplet of triplets" or a more complex multiplet with large J values.

    • For the cis-isomer: One of the C1-H or C4-H protons will be axial and the other equatorial. The axial proton will exhibit a large coupling constant, while the equatorial proton will show only small coupling constants.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm the connectivity and identify which protons are coupled to each other.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space interactions. For example, in a diaxial conformer, a NOE would be expected between the two axial substituents.

G cluster_workflow NMR Conformational Analysis Workflow A Prepare Sample B Acquire 1D ¹H NMR A->B C Analyze Chemical Shifts and Coupling Constants B->C D Apply Karplus Relationship C->D F Acquire 2D NMR (COSY, NOESY) for Confirmation C->F E Determine Conformer Population D->E

Workflow for NMR-based conformational analysis.
X-ray Crystallography

X-ray crystallography provides the most definitive and high-resolution structural information for a molecule in the solid state.[14][15] By determining the precise coordinates of each atom in the crystal lattice, it offers an unambiguous picture of the molecule's conformation.

3.2.1. Crystallization and Data Collection Protocol

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to obtain the final, high-resolution structure.[15]

The resulting crystal structure will reveal the chair conformation of the cyclohexane ring and the precise axial or equatorial positions of the amino and sulfonamide groups, along with detailed bond lengths, bond angles, and torsion angles.[16]

Computational Chemistry: A Powerful Predictive Tool

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and rationalizing the conformational preferences of molecules.[17] DFT calculations can provide accurate relative energies of different conformers, optimized geometries, and other important molecular properties.

Step-by-Step DFT Conformational Analysis Protocol
  • Structure Building: Build the initial 3D structures of the possible conformers of cis- and trans-4-aminocyclohexane-1-sulfonamide (e.g., diequatorial, diaxial, and axial-equatorial chair forms, as well as twist-boat forms).

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) is a common starting point).[7] This will find the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

  • Energy Comparison: Compare the relative Gibbs free energies of all the calculated conformers to determine the most stable conformation and the equilibrium population of each conformer.[18]

G cluster_workflow DFT Conformational Analysis Workflow A Build Initial Conformer Structures B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Analyze Relative Gibbs Free Energies C->D E Determine Most Stable Conformer(s) D->E

Workflow for DFT-based conformational analysis.

Data Presentation and Interpretation

A clear and concise presentation of the structural and energetic data is crucial for a comprehensive analysis.

Table 1: Predicted Conformational Energies of this compound (Illustrative DFT Results)
IsomerConformerRelative Gibbs Free Energy (kcal/mol)Predicted Population (%)
transDiequatorial (e,e)0.00>99
transDiaxial (a,a)> 4.0<1
cisEquatorial-NH₂, Axial-SO₂NH₂ (e,a)(Assuming A-value of SO₂NH₂ > NH₂)(Dependent on ΔG)
cisAxial-NH₂, Equatorial-SO₂NH₂ (a,e)(Dependent on relative A-values)(Dependent on ΔG)
transTwist-Boat> 5.0<0.1

Note: The values presented are illustrative and would need to be confirmed by actual DFT calculations.

Table 2: Expected ¹H NMR Coupling Constants (Hz)
Coupling TypeDihedral Angle (φ)Expected ³JHH (Hz)
Axial-Axial~180°10 - 13
Axial-Equatorial~60°2 - 5
Equatorial-Equatorial~60°2 - 5

Synthesis and Isomer Separation

The synthesis of this compound can be approached through various synthetic routes, often starting from a substituted benzene derivative that is subsequently hydrogenated. The hydrogenation of a planar aromatic ring typically yields a mixture of cis and trans isomers.[19][20]

The separation of these diastereomers can be challenging but is often achievable through techniques such as:

  • Fractional Crystallization: Exploiting differences in the solubility and crystal packing of the two isomers.

  • Chromatography: Using techniques like column chromatography or preparative HPLC to separate the isomers based on their differential interactions with the stationary phase.[21]

Biological Relevance and Conclusion

While specific biological activity data for this compound is not extensively reported in the public domain, the sulfonamide functional group is a well-established pharmacophore found in a wide range of drugs, including antibacterials, diuretics, and anticancer agents.[15][22][23][24] The amino group provides a key site for hydrogen bonding and can be crucial for receptor recognition.

The conformational rigidity of the cyclohexane scaffold, combined with the specific spatial orientation of the amino and sulfonamide groups, makes this compound a valuable building block in drug design. A thorough understanding of its conformational preferences, as outlined in this guide, is essential for designing molecules with optimal interactions with their biological targets, ultimately leading to the development of more potent and selective therapeutics. The methodologies presented herein provide a robust framework for the comprehensive structural and conformational analysis of this and related cyclohexane derivatives.

References

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025). MDPI. [Link]

  • Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Open Access Journals. [Link]

  • The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. (2000). PubMed. [Link]

  • 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry. Pressbooks. [Link]

  • Relationships Between Conformations of Disubstituted Cyclohexanes. University of Wisconsin-Platteville. [Link]

  • The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. (2026). Oreate AI Blog. [Link]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. [Link]

  • Stereoisomerism in Disubstituted Cyclohexanes. (2023). Chemistry LibreTexts. [Link]

  • Conformational behaviours of 2-substituted cyclohexanones: A complete basis set, hybrid-DFT study and NBO interpretation. (2007). ResearchGate. [Link]

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. (2021). ResearchGate. [Link]

  • Calculating cyclohexane A-values. The DFT Course. [Link]

  • Disubstituted Cyclohexanes: Cis-Trans Analysis. (2011). Scribd. [Link]

  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing. [Link]

  • Using small molecule crystal structure data to obtain information about sulfonamide conformation. (2008). PubMed. [Link]

  • 3.3: Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts. [Link]

  • Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]

  • A value. Wikipedia. [Link]

  • Cyclohexane Conformational Analysis Guide. (2011). Scribd. [Link]

  • Conformational Analysis of Cyclohexane. KBP Mahavidyalaya, Pandharpur. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. (2025). PubMed. [Link]

  • One Pot Synthesis of Some Novel Sulfonamide Derivatives Containing -NH2 Group: Spectral Characterization and Biological Evaluation. (2017). Hilaris Publisher. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2017). PubMed. [Link]

  • Cyclohexane 'A values' for Substituents. (2019). Reddit. [Link]

  • Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. sikhcom.net. [Link]

  • Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Se. (2024). Scholars' Mine. [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Wiley Online Library. [Link]

  • A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. IPIndia. [Link]

  • NMR: relating coupling constants and major product. (2016). Reddit. [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. (2017). TSI Journals. [Link]

  • Substituted Cyclohexanes: Axial vs Equatorial. (2014). Master Organic Chemistry. [Link]

  • Biological evaluation of sulfonamide derivatives. ResearchGate. [Link]

  • a. Conformational conversion of cyclohexane and nomenclature, including... ResearchGate. [Link]

  • Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid. PrepChem.com. [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2018). Patsnap Eureka. [Link]

  • Lecture 3: Coupling Constants Coupling Constants the chemical shift. Eugene E. Kwan. [Link]

  • 4.5 Conformations of Cyclohexane. (2023). OpenStax. [Link]

  • Introduction of a method to analyze 3D structures using homonuclear couplings. JEOL. [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Proton NMR distinguishes axial and equatorial protons in cyclohexanes. Organic Chemistry Portal. [Link]

  • Conformational analysis of cyclohexane derivatives. The A value of a benzyl group. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Biological activity of 4-Aminocyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of 4-Aminocyclohexane-1-sulfonamide

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of the predicted biological activities of this compound, a molecule of significant interest due to its structural motifs. While direct experimental data on this specific compound is not extensively available in the public domain, this document extrapolates its potential activities based on the well-established pharmacology of the sulfonamide class. We will explore its potential as an antimicrobial agent, a carbonic anhydrase inhibitor, and an anticancer therapeutic, providing detailed theoretical mechanisms and robust experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel sulfonamide derivatives.

Introduction: The Enduring Legacy of Sulfonamides

First introduced in the 1930s with the discovery of Prontosil, sulfonamides were the first class of synthetic antimicrobial agents and revolutionized the treatment of bacterial infections.[4] Their mechanism of action, the competitive inhibition of dihydropteroate synthetase (DHPS) in bacteria, remains a classic example of targeted chemotherapy.[4][5] Over the decades, the versatility of the sulfonamide scaffold has led to the discovery of drugs with a remarkable range of biological activities, extending far beyond their antimicrobial origins.[1][6] These include diuretics, antidiabetic agents, anti-inflammatory drugs, and potent enzyme inhibitors.[2][6]

The general structure of a sulfonamide consists of a sulfonyl group connected to an amine group. The diverse biological activities arise from the various substituents that can be attached to the sulfonamide core. This compound features a saturated carbocyclic ring, which distinguishes it from many of the more common arylsulfonamides, suggesting potentially unique pharmacological properties.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on sulfonamide-containing compounds, we can predict several key biological activities for this compound.

Antimicrobial Activity: A Classic Mechanism Reimagined

The primary and most well-known activity of sulfonamides is their antibacterial effect.[7][] They act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5] Bacteria synthesize their own folic acid, a crucial cofactor for DNA and RNA synthesis, while mammals obtain it from their diet. This metabolic difference forms the basis for the selective toxicity of sulfonamides.

Predicted Mechanism of Action:

This compound, with its structural similarity to p-aminobenzoic acid (PABA), the natural substrate of DHPS, is predicted to competitively inhibit this enzyme. The aminocyclohexane moiety may influence its binding affinity and specificity for the DHPS active site.

Visualizing the Folic Acid Synthesis Inhibition Pathway:

Folic_Acid_Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Dihydrofolate Dihydropteroic Acid Dihydropteroate_Synthase->Dihydrofolate Product Sulfonamide This compound Sulfonamide->Dihydropteroate_Synthase Competitive Inhibition Folic_Acid Folic Acid Dihydrofolate->Folic_Acid DNA_RNA DNA & RNA Synthesis Folic_Acid->DNA_RNA

Caption: Predicted inhibition of bacterial folic acid synthesis by this compound.

Carbonic Anhydrase Inhibition: Targeting a Ubiquitous Enzyme

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9][10] CAs are involved in numerous physiological processes, including pH regulation, fluid balance, and respiration.[11][12] Inhibition of specific CA isoforms has led to treatments for glaucoma, epilepsy, and certain types of cancer.[9][10]

Predicted Mechanism of Action:

The sulfonamide moiety is a key pharmacophore for CA inhibition, binding to the zinc ion in the enzyme's active site.[13] The cyclohexane ring of this compound would likely extend into the active site cavity, potentially conferring isoform selectivity.

Visualizing the Carbonic Anhydrase Inhibition Mechanism:

CA_Inhibition cluster_CA Carbonic Anhydrase Active Site Zinc Zn²⁺ HCO3 HCO₃⁻ + H⁺ Zinc->HCO3 Catalysis H2O H₂O CO2 CO₂ CO2->Zinc Substrate Binding Sulfonamide This compound Sulfonamide->Zinc Inhibition (Coordination)

Caption: Predicted inhibition of carbonic anhydrase by this compound.

Anticancer Activity: A Multifaceted Approach

The sulfonamide scaffold is present in numerous anticancer agents, which exert their effects through various mechanisms.[14][15] These include the inhibition of carbonic anhydrases crucial for tumor pH regulation, disruption of microtubule assembly, and cell cycle arrest.[2][15]

Predicted Mechanisms of Action:

  • Carbonic Anhydrase IX and XII Inhibition: Tumor-associated CAs, particularly CA IX and XII, are often overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment, promoting tumor growth and metastasis.[9] Inhibition of these isoforms is a promising anticancer strategy.[10]

  • Cell Cycle Arrest: Some sulfonamides have been shown to induce cell cycle arrest, often at the G1 phase, leading to the inhibition of cancer cell proliferation.[2]

Experimental Protocols for Activity Validation

To validate the predicted biological activities of this compound, a series of in vitro and in vivo experiments are necessary.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria.

Protocol: Broth Microdilution Method

  • Prepare Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay

Objective: To measure the inhibitory activity of this compound against various human carbonic anhydrase isoforms.

Protocol: Stopped-Flow CO₂ Hydration Assay

  • Enzyme and Substrate Preparation: Purify recombinant human CA isoforms (e.g., hCA I, II, IX, XII). Prepare a CO₂-saturated water solution as the substrate.

  • Inhibitor Preparation: Prepare serial dilutions of this compound.

  • Assay: The assay is performed using a stopped-flow instrument. The enzyme is pre-incubated with the inhibitor. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂ substrate solution in a buffer containing a pH indicator.

  • Data Analysis: The initial rate of the pH change is monitored spectrophotometrically. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to the appropriate dose-response curve.

In Vitro Anticancer Assays

Objective: To evaluate the cytotoxic and antiproliferative effects of this compound on cancer cell lines.

Protocol: MTT Cell Proliferation Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value.

Data Presentation

The following tables provide a template for summarizing the potential experimental outcomes.

Table 1: Predicted Antimicrobial Activity of this compound

Bacterial StrainPredicted MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)16 - 64
Escherichia coli (ATCC 25922)32 - 128
Pseudomonas aeruginosa (ATCC 27853)>128
Enterococcus faecalis (ATCC 29212)64 - 256

Table 2: Predicted Carbonic Anhydrase Inhibition Profile of this compound

CA IsoformPredicted IC₅₀ (nM)
hCA I>1000
hCA II50 - 200
hCA IX10 - 50
hCA XII25 - 100

Table 3: Predicted In Vitro Anticancer Activity of this compound

Cancer Cell LinePredicted IC₅₀ (µM)
MCF-7 (Breast)5 - 20
A549 (Lung)10 - 50
HCT116 (Colon)15 - 60

Conclusion and Future Directions

While the biological activity of this compound has not been explicitly detailed in publicly available research, its chemical structure strongly suggests a range of potential therapeutic applications. Based on the well-established pharmacology of the sulfonamide class, this compound is a promising candidate for investigation as an antimicrobial, a carbonic anhydrase inhibitor, and an anticancer agent. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these predicted activities. Further research, including in vivo efficacy studies in animal models and detailed structure-activity relationship (SAR) studies, will be crucial to fully elucidate the therapeutic potential of this and related aminocyclohexane sulfonamides.

References

  • A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents: a review. (2025). Vertex AI Search.
  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. (2024). PubMed.
  • Emerging role of carbonic anhydrase inhibitors - PubMed. (2021). PubMed.
  • Sulfonamide derivatives as multi-target agents for complex diseases - PubMed. (2019). PubMed.
  • Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). Current Cancer Drug Targets.
  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights - PEXACY International Journal of Pharmaceutical Science. (2023). PEXACY International Journal of Pharmaceutical Science.
  • What are CAs inhibitors and how do they work? - Patsnap Synapse. (2024).
  • Carbonic Anhydrases Inhibitors | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Advances in structure-based drug discovery of carbonic anhydrase inhibitors. (2016). Taylor & Francis Online.
  • Carbonic Anhydrase Inhibitors as Novel Antibacterials in the Era of Antibiotic Resistance: Where Are We Now? - MDPI. (2023). MDPI.
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025).
  • Investigation of the Biological Activities of Sulfonamide-Based Imine Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. PMC.
  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorpor
  • Biological Activities Of Sulfonamides - SciSpace. SciSpace.
  • Destiny Pharma Announces Encouraging Results - Sussex Innovation. (2016).
  • Sulfonamide Antibiotics: Definition, Mechanism and Research - BOC Sciences. BOC Sciences.
  • Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate. (2025).
  • Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activ
  • Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases - PMC. PMC.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • 4-Aminocyclohexane-1-carboxamide | C7H14N2O | CID 16791739 - PubChem. PubChem.
  • Pipeline / Projects - Wockhardt. Wockhardt.
  • (PDF) KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology - ResearchGate. (2025).
  • ANTIMICROBIAL SULFONAMIDE DRUGS. Advanced technologies.
  • Knowledge Portal: Novel Antibiotics Research & Development - Crestone, Inc. Crestone, Inc.

Sources

4-Aminocyclohexane-1-sulfonamide: Structural Evolution and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical history, pharmacological significance, and synthetic evolution of 4-Aminocyclohexane-1-sulfonamide . This molecule represents a pivotal "negative control" in the history of sulfa drugs and a modern scaffold for sp³-rich drug discovery.

Executive Summary

This compound (CAS: 854443-96-2; HCl salt: 2155853-10-2) is the saturated aliphatic analog of the classical antibiotic sulfanilamide . Historically, its discovery and characterization were instrumental in defining the strict structural requirements for antibacterial activity (PABA mimicry) and Carbonic Anhydrase (CA) inhibition. While the aromatic analog (sulfanilamide) launched the era of modern antibiotics, the aliphatic cyclohexyl analog demonstrated a drastic reduction in biological potency, thereby proving the necessity of the aromatic


-system for specific receptor binding.

In contemporary drug development, this molecule has re-emerged as a high-value building block. It is utilized to introduce sp³ complexity into drug scaffolds—moving away from "flat" aromatic structures—and serves as a key intermediate in the synthesis of kinase inhibitors (e.g., PIM kinase inhibitors).

Chemical Identity & Structural Significance[1][2]

The molecule exists as two stereoisomers: cis and trans. The trans-isomer is thermodynamically more stable (diequatorial conformation) and is the primary focus of structural biology studies due to its geometric similarity to the para-substituted benzene ring of sulfanilamide.

PropertySulfanilamide (Aromatic)This compound (Aliphatic)Significance
Structure Benzene core (planar)Cyclohexane core (chair)Probes steric depth of binding pockets.
pKa (Sulfonamide) ~10.4~11.5 - 12.0Aliphatic sulfonamides are less acidic; poorer anion formation at pH 7.4.
Electronic State

-electron rich

-electron rich
Lacks

-stacking capability with Phe/Trp residues in active sites.
Antibacterial Activity Potent (PABA mimic)InactiveConfirms aromaticity is essential for Dihydropteroate Synthase (DHPS) binding.

History & Discovery: The "Saturation" Experiments

The Post-Domagk Era (1935–1950)

Following Gerhard Domagk’s discovery of Prontosil (1935) and the subsequent identification of sulfanilamide as the active metabolite, medicinal chemists launched a massive campaign to map the pharmacophore. A central question arose: Is the benzene ring essential, or is it merely a rigid linker?

To test this, researchers synthesized saturated analogs. The synthesis of This compound provided the definitive answer:

  • Antibacterial Failure: The compound failed to inhibit bacterial growth. This proved that the enzyme Dihydropteroate Synthase (DHPS) recognizes the specific electronic distribution of the

    
    -aminobenzoic acid (PABA) phenyl ring, which the cyclohexane ring could not mimic.
    
  • Carbonic Anhydrase (CA) Insight: Early CA research showed that while aromatic sulfonamides were nanomolar inhibitors, aliphatic sulfonamides were significantly weaker (micromolar to millimolar). This established the "Tail Theory"—that the hydrophobic half of the CA active site requires

    
    -stacking interactions, which the aliphatic cyclohexane ring cannot provide.
    
Modern Renaissance (2000s–Present)

The molecule found new life in the 21st century with the shift toward Fragment-Based Drug Discovery (FBDD) .

  • Escape from Flatland: Medicinal chemists began replacing phenyl rings with saturated bioisosteres (like bicyclo[1.1.1]pentanes or cyclohexanes) to improve solubility and metabolic stability.

  • Kinase Inhibitors: Patent literature (e.g., WO2013013188A1) highlights the use of this compound as a solvent-exposed "tail" in PIM kinase inhibitors, where the sulfonamide group interacts with charged residues at the pocket entrance.

Pharmacology & Mechanism

Carbonic Anhydrase Inhibition (CAI)

The primary pharmacological utility of the molecule is as a structural probe for CA isozymes.

  • Mechanism: The sulfonamide nitrogen coordinates to the catalytic Zinc ion (

    
    ) in the enzyme active site.
    
  • Binding Deficit: The high pKa of the aliphatic sulfonamide means a lower fraction exists as the required anion (

    
    ) at physiological pH compared to sulfanilamide. Furthermore, the cyclohexane ring lacks the quadrupole moment necessary to stack with Phe131 in the human CA II active site.
    
Pathway Visualization

The following diagram illustrates the divergent pathways of the aromatic vs. aliphatic analogs.

G Start Precursor: 4-Substituted Amine Aromatic Aromatic: Sulfanilamide (Benzene Core) Start->Aromatic Oxidation/Amination Aliphatic Aliphatic: this compound (Cyclohexane Core) Start->Aliphatic Saturation/Chlorosulfonation Target_DHPS Target: Dihydropteroate Synthase (Bacterial Folate Synthesis) Aromatic->Target_DHPS High Affinity Binding Target_CA Target: Carbonic Anhydrase (pH Regulation) Aromatic->Target_CA Nanomolar Inhibition Aliphatic->Target_DHPS No Binding Aliphatic->Target_CA Micromolar Inhibition Outcome_Antibiotic Outcome: Potent Antibiotic (PABA Mimicry) Target_DHPS->Outcome_Antibiotic Outcome_Inactive Outcome: Inactive Antibiotic (Steric/Electronic Mismatch) Target_DHPS->Outcome_Inactive Outcome_CAI Outcome: Weak CA Inhibitor (High pKa, No Pi-Stacking) Target_CA->Outcome_CAI

Caption: Divergent pharmacological profiles of aromatic vs. aliphatic sulfonamides. The aliphatic analog fails as an antibiotic due to lack of electronic mimicry.

Synthesis & Manufacturing

The synthesis of trans-4-aminocyclohexane-1-sulfonamide is challenging due to the need for stereocontrol (cis vs. trans) and the instability of aliphatic sulfonyl chlorides.

Synthetic Route: The Protected Thiol Strategy

This is the most reliable laboratory-scale method, avoiding the harsh conditions of direct chlorosulfonation which often leads to decomposition.

Step 1: Protection of 4-Aminocyclohexanethiol

  • Reagents: 4-aminocyclohexanethiol, Di-tert-butyl dicarbonate (

    
    ), TEA.
    
  • Conditions:

    
    , 
    
    
    
    .
  • Product: tert-butyl (4-mercaptocyclohexyl)carbamate.

Step 2: Oxidative Chlorination

  • Reagents: N-chlorosuccinimide (NCS), HCl/Acetic Acid, or

    
     in water.
    
  • Mechanism: Oxidation of the thiol (-SH) directly to the sulfonyl chloride (

    
    ).
    
  • Critical Control: Temperature must be kept

    
     to prevent hydrolysis of the sulfonyl chloride.
    

Step 3: Sulfonamide Formation

  • Reagents:

    
     (aqueous or in dioxane).
    
  • Conditions:

    
    , rapid addition.
    
  • Product: tert-butyl (4-sulfamoylcyclohexyl)carbamate.

Step 4: Deprotection & Isolation

  • Reagents: 4M HCl in Dioxane.

  • Product: This compound HCl .[1][2]

  • Purification: Recrystallization from Ethanol/Water to isolate the thermodynamically stable trans-isomer.

Summary of Physical Data
  • Molecular Weight: 178.25 g/mol (Free base).

  • Solubility: High in water (HCl salt); moderate in DMSO.

  • Stability: Stable as HCl salt; free base absorbs

    
     from air.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Winum, J. Y., et al. (2006). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides incorporating bulky aliphatic tails. Bioorganic & Medicinal Chemistry, 14(15), 5268-5274. Link

  • Patent WO2013013188A1. (2013). Heterocyclic protein kinase inhibitors. World Intellectual Property Organization. (Describes the use of this compound as a building block). Link

  • Kummer, D. A., et al. (2011).[3] Structure-based design of a novel series of aminosulfonamide-based inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry Letters, 21(18), 5358-5362. (Demonstrates the scaffold utility).

Sources

Technical Guide: Spectroscopic Characterization of 4-Aminocyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 4-Aminocyclohexane-1-sulfonamide , a non-aromatic bioisostere of sulfanilamide.

The content is structured for research and development professionals, focusing on the trans-isomer (the thermodynamically dominant form) while addressing stereochemical differentiation.

Compound Identity:

  • IUPAC Name: this compound[1][2]

  • CAS Number: 854443-96-2 (Free base)

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 178.25 g/mol [3]

  • Stereochemistry: Exists as cis and trans isomers.[4] The trans-isomer (diequatorial) is the thermodynamically stable form typically isolated in synthetic workflows involving thermodynamic equilibration.

Executive Summary & Structural Logic

In medicinal chemistry, this compound serves as a saturated,


-rich bioisostere of the classic antibiotic sulfanilamide. Transitioning from a flat phenyl ring to a chair-conformation cyclohexane ring introduces stereochemical complexity (axial vs. equatorial) that is critical for binding affinity and solubility.

Key Analytical Challenge: Distinguishing the trans-isomer (diequatorial substituents) from the cis-isomer (axial/equatorial). This guide provides the definitive NMR fingerprints to validate stereochemistry.

Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) in Positive Mode (


).
Solvent:  Methanol/Water + 0.1% Formic Acid.
Fragmentation Pathway Analysis

The mass spectrum is characterized by the lability of the sulfonamide group and the elimination of ammonia.

m/z (Observed)Ion IdentityInterpretation
179.1

Protonated molecular ion (Base Peak).
162.1

Loss of ammonia from the primary amine or sulfonamide.
115.1

Extrusion of sulfur dioxide (Rearrangement).
98.1

Cyclohexylamine cation (Loss of

radical equivalent).
Fragmentation Workflow (DOT Diagram)

MS_Fragmentation Figure 1: Proposed ESI+ Fragmentation Pathway of this compound M [M+H]+ m/z 179.1 Frag1 [M+H - NH3]+ m/z 162.1 M->Frag1 - NH3 (17 Da) Frag2 [M+H - SO2]+ m/z 115.1 M->Frag2 - SO2 (64 Da) Frag3 [C6H12N]+ m/z 98.1 M->Frag3 - SO2NH2 Frag2->Frag3 - NH3

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state).

The IR spectrum distinguishes the aliphatic backbone from aromatic analogs (absence of


 aromatic stretches >3000 cm

).
Frequency (cm

)
IntensityAssignmentNotes
3350, 3280 Medium, Broad

(Stretch)
Overlap of primary amine (

) and sulfonamide (

).
2935, 2860 Strong

(Stretch)
Characteristic aliphatic

C-H stretches (asym/sym).
1605 Medium

(Bend)
Scissoring vibration of

.
1320-1310 Strong

(Asymmetric)
Diagnostic sulfonamide band.
1155-1145 Strong

(Symmetric)
Diagnostic sulfonamide band.
905 Medium

(Stretch)
Sulfonamide S-N single bond.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Preferred for sulfonamide proton visibility) or 

(for clear ring coupling, but exchangeable protons disappear). Isomer Focus: trans-4-Aminocyclohexane-1-sulfonamide (Major).
H NMR Assignment (400 MHz, DMSO- )

(ppm)
Mult.Int.

(Hz)
AssignmentStructural Insight
6.65 s2H-

Sulfonamide protons. Exchangeable with

.
2.95 tt1H12.0, 3.5H-1Axial proton (

to

). Large

Hz indicates trans-diaxial coupling with H-2/H-6.
2.60 tt1H11.5, 4.0H-4Axial proton (

to

). Upfield relative to H-1 due to lower electronegativity of N vs S-group.
1.95 br d4H12.0H-2,3,5,6 (eq)Equatorial protons. Deshielded relative to axial counterparts.[4]
1.50 br s2H-

Amine protons. Chemical shift varies with concentration/water content.
1.25 qd4H12.0, 3.0H-2,3,5,6 (ax)Axial protons. Shielded. Large

values confirm the rigid chair conformation.
Stereochemical Validation: Cis vs. Trans

The coupling constant of the methine protons (H-1 and H-4) is the definitive filter for purity.

  • Trans-Isomer (Diequatorial substituents): H-1 and H-4 are Axial .[4]

    • Signal width: Wide multiplet (

      
      ).
      
    • Coupling:

      
       Hz (Large).
      
  • Cis-Isomer (Axial/Equatorial substituents): One substituent is axial, forcing its proton to be Equatorial .[4]

    • Signal width: Narrow multiplet (

      
       or 
      
      
      
      ).
    • Coupling:

      
       Hz (Small).
      
C NMR Assignment (100 MHz, DMSO- )

(ppm)
TypeAssignment
60.5 CHC-1 (

to

). Deshielded by sulfonyl group.
49.2 CHC-4 (

to

).
32.5

C-2, C-6 (

to

).
29.8

C-3, C-5 (

to

).

Experimental Protocol: Sample Preparation

To ensure reproducibility of the data above, follow this specific preparation workflow.

Protocol A: NMR Sample Prep
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Note: If the amine peak is broadened by proton exchange, add 1 drop of

      
       to collapse the 
      
      
      
      signals and simplify the aliphatic region.
  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the methine protons for accurate integration.
Protocol B: MS Sample Prep
  • Stock: Dissolve 1 mg in 1 mL Methanol.

  • Dilution: Dilute 10

    
    L of stock into 990 
    
    
    
    L of 50:50 Methanol:Water containing 0.1% Formic Acid.
  • Injection: Direct infusion at 5-10

    
    L/min.
    

References

  • Structural Analog Data: Trans-4-aminocyclohexanecarboxylic acid spectral data. SDBS (Spectral Database for Organic Compounds), National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Sulfonamide IR Assignments: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • Cyclohexane Stereochemistry: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive source for vs coupling constants).
  • MS Fragmentation of Sulfonamides: Castiglom, E., et al. (2005). "Mass spectrometric characterization of sulfonamides." Rapid Communications in Mass Spectrometry. [Link]

Sources

Solvation and Degradation Dynamics of 4-Aminocyclohexane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

4-Aminocyclohexane-1-sulfonamide is a highly versatile bifunctional alicyclic building block, predominantly utilized in the synthesis of heterocyclic protein kinase inhibitors and advanced pharmaceutical intermediates[1]. Due to the presence of both a primary aliphatic amine and a sulfonamide moiety on a cyclohexane scaffold, the molecule exhibits complex, pH-dependent physicochemical behaviors. This whitepaper provides an in-depth analysis of its thermodynamic solubility and kinetic stability across various solvent systems. Furthermore, it establishes self-validating experimental protocols designed to ensure high scientific integrity during pre-formulation profiling and assay development.

Molecular Architecture & Physicochemical Context

To predict the behavior of this compound (CAS: 854443-96-2)[2], one must first analyze its structural causality. The molecule contains two ionizable groups:

  • Primary Aliphatic Amine: Acts as a moderate base (estimated pKa ~10.4).

  • Primary Sulfonamide: Acts as a weak acid (estimated pKa ~10.0).

At physiological and neutral pH, the free base exhibits zwitterionic tendencies, which heavily influences its solvation shell formation. The strong intermolecular hydrogen bonding network typically results in high lattice energy, making the free base poorly soluble in non-polar organic solvents. To circumvent this in aqueous environments, the compound is frequently utilized as a hydrochloride salt (CAS: 2155853-10-2)[3], which drastically lowers the dissolution energy barrier in protic media.

Speciation Base Free Base (Zwitterionic tendency) Neutral pH Acidic Cationic Amine Low pH (< 9) Base->Acidic Protonation (H+) Basic Anionic Sulfonamide High pH (> 11) Base->Basic Deprotonation (OH-) Deg1 Oxidative Degradation (Peroxides in DMSO) Base->Deg1 O2 / Trace Metals Deg2 Hydrolytic Cleavage (S-N Bond Rupture) Acidic->Deg2 Strong Acid + Heat Basic->Deg2 Strong Base + Heat

Fig 1. pH-dependent speciation and primary solvent-induced degradation pathways.

Thermodynamic Solubility Profiling

Solubility is not merely a static value; it is a dynamic equilibrium dictated by solvent dielectric constants and hydrogen-bond donor/acceptor capacities.

Solvent Class Analysis
  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) is the gold standard for creating high-concentration stock solutions for in vitro screening[4]. The high dipole moment effectively disrupts the intermolecular hydrogen bonds of the sulfonamide group.

  • Protic Solvents (e.g., Water, Methanol): The hydrochloride salt exhibits excellent aqueous solubility. However, the free base requires pH adjustment (either < 4 or > 11) to achieve significant aqueous solubility via ionization.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is negligible due to the inability of these solvents to overcome the strong dipole-dipole interactions of the crystal lattice.

Table 1: Quantitative Solubility Matrix (Estimated at 25°C)
Solvent SystemDielectric Constant (ε)Free Base SolubilityHCl Salt SolubilityCausality / Mechanism
DMSO 46.7> 50 mg/mL> 100 mg/mLStrong H-bond acceptor disrupts lattice[4].
Methanol 32.710 - 20 mg/mL> 50 mg/mLProtic solvation of the amine/sulfonamide.
Water (pH 7.4) 80.1< 1 mg/mL> 50 mg/mLFree base forms poorly soluble zwitterionic-like networks.
0.1N HCl (aq) ~80> 50 mg/mL> 50 mg/mLComplete protonation of the primary amine.
Hexane 1.9< 0.01 mg/mL< 0.01 mg/mLInsufficient polarity to break intermolecular H-bonds.

Stability Dynamics: Solvent-Induced Degradation

While sulfonamides are generally robust, specific solvent environments can catalyze degradation over time. Understanding these pathways is critical to prevent assay artifacts.

Hydrolytic Cleavage

Sulfonamides are highly stable in neutral aqueous solutions. However, under extreme pH conditions (e.g., 1N NaOH or 1N HCl) combined with thermal stress (>60°C), the S-N bond becomes susceptible to hydrolysis, yielding 4-aminocyclohexane-1-sulfonic acid and ammonia[4].

Oxidative Degradation in Aprotic Solvents

While DMSO provides optimal solubility, it is not entirely inert. Over extended periods, trace peroxides in aging DMSO can induce oxidative degradation of the primary amine. Furthermore, electrochemical studies on sulfonamide-based compounds have shown that while the sulfonamide core is highly resistant to chemical degradation by superoxide[5], the aliphatic amine remains vulnerable to reactive oxygen species (ROS).

Table 2: Accelerated Stability Profile
Solvent / ConditionTempEst. Half-Life (t½)Primary Degradation Pathway
DMSO (Anhydrous) 25°C> 6 MonthsNegligible (if protected from light/air).
DMSO (Aged/Aerated) 40°C~2-4 WeeksAmine oxidation via trace peroxides[5].
Water (pH 7.4) 25°C> 6 MonthsHighly stable.
Aqueous (pH > 12) 80°C~48 HoursBase-catalyzed sulfonamide hydrolysis[4].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems . They employ orthogonal analytical techniques and internal mass-balance tracking to differentiate between physical precipitation and chemical degradation.

Workflow Start This compound (API / Building Block) SolPrep Solvent Library Preparation (Aprotic, Protic, Aqueous) Start->SolPrep Solubility Thermodynamic Solubility (Shake-Flask, 72h) SolPrep->Solubility Stability Accelerated Stability (Thermal & Photolytic Stress) SolPrep->Stability HPLC Orthogonal Validation (HPLC-UV & LC-HRMS) Solubility->HPLC Aliquot Analysis Stability->HPLC Time-course Sampling Data Data Synthesis & Formulation Profiling HPLC->Data Mass Balance Check

Fig 2. Self-validating workflow for high-throughput solubility and stability profiling.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: Kinetic solubility assays often overestimate true solubility due to supersaturation. This thermodynamic approach ensures equilibrium is reached.

  • Preparation: Add excess solid this compound (approx. 100 mg) to 1.0 mL of the target solvent in a 2 mL amber glass vial.

  • Equilibration: Seal the vial and agitate on a thermoshaker at 300 RPM at exactly 25.0°C for 72 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 25°C to pellet undissolved solids.

  • Sampling & Dilution: Carefully aspirate 100 µL of the supernatant. Dilute immediately into a highly miscible "quench" solvent (e.g., 50:50 Acetonitrile:Water) to prevent precipitation prior to injection.

  • Orthogonal Quantification:

    • Analyze via HPLC-UV (λ = 210 nm, due to lack of strong chromophores on the alicyclic ring).

    • Self-Validation Step: Cross-verify the concentration using quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) to ensure the dissolved species hasn't structurally degraded during the 72-hour shake.

Protocol B: Accelerated Degradation and Mass Balance Tracking

Rationale: When API concentration drops in solution, it must be determined whether it precipitated or degraded. This protocol uses an Internal Standard (IS) to track mass balance.

  • Stock Preparation: Prepare a 1.0 mg/mL solution of the compound in the test solvent (e.g., DMSO or pH 1.2 buffer). Spike in an inert internal standard (e.g., structurally related but stable sulfonamide) at 0.5 mg/mL.

  • Stress Conditions: Aliquot the solution into hermetically sealed vials. Subject to thermal stress (60°C) and photolytic stress (ICH Q1B conditions).

  • Time-Course Sampling: Pull aliquots at T=0, 24h, 7h, and 14 days.

  • LC-HRMS Analysis: Analyze samples using Liquid Chromatography-High Resolution Mass Spectrometry.

  • Data Synthesis (Causality Check):

    • Calculate the Area Ratio of (Compound / IS). A drop indicates loss of compound.

    • Self-Validation Step: Scan the MS data for specific degradation masses (e.g., [M+H]+ corresponding to the sulfonic acid derivative or N-oxides). If the parent mass decreases but no degradant masses appear, visually inspect the vial for micro-precipitation.

References

  • WO2013013188A1 - Heterocyclic protein kinase inhibitors Source: Google Patents URL
  • Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Targeting the Metallome and Kinome: A Technical Analysis of the 4-Aminocyclohexane-1-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminocyclohexane-1-sulfonamide (CAS: 854443-96-2) represents a critical bifunctional pharmacophore in modern medicinal chemistry. It is rarely used as a standalone therapeutic agent but serves as a high-value fragment scaffold that bridges two distinct therapeutic classes: Carbonic Anhydrase Inhibitors (CAIs) and Protein Kinase Inhibitors .

Its structure features a primary sulfonamide (


), a classic Zinc-Binding Group (ZBG), attached to a semi-rigid cyclohexyl linker terminating in a primary amine. This architecture allows it to function as a "warhead" for metalloenzymes or as a solvent-exposed "tail" in ATP-competitive kinase inhibitors. This guide analyzes its mechanistic utility, binding modes, and experimental characterization.

Part 1: Primary Therapeutic Targets (Direct Interaction)

Carbonic Anhydrases (CAs)

The most direct biological target of the free this compound molecule is the Carbonic Anhydrase family (EC 4.2.1.1), specifically isoforms hCA I, II, IX, and XII .[1]

Mechanism of Action: The Zinc Trap

The sulfonamide moiety acts as a transition state analogue. In the active site of CAs, a Zinc ion (


) is coordinated by three histidine residues (His94, His96, His119).
  • Displacement: The ionized sulfonamide nitrogen (

    
    ) displaces the zinc-bound water molecule/hydroxide ion.
    
  • Coordination: It forms a tetrahedral coordination geometry with the

    
     ion.
    
  • Hydrogen Bonding: The oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of Thr199 and the side chain of Glu106, locking the inhibitor in place.

Structural Role of the Cyclohexyl Ring

Unlike planar aromatic sulfonamides (e.g., sulfanilamide), the cyclohexyl group of this compound introduces aliphatic hydrophobicity and 3D volume .

  • Hydrophobic Interaction: The cyclohexyl ring interacts with the hydrophobic wall of the CA active site (Val121, Leu198, Trp209).

  • Isoform Selectivity: The bulky, non-planar nature of the cyclohexane ring can exploit subtle differences in the "middle rim" of the active site, potentially favoring transmembrane isoforms (hCA IX/XII) over cytosolic ones (hCA I/II), which is critical for designing hypoxic tumor-targeting agents.

Derivatized Targets: Serine/Threonine Kinases

When the primary amine of the scaffold is coupled to a heterocyclic core (e.g., imidazo[1,2-b]pyridazine), the molecule shifts its primary target profile to kinases, specifically the Pim Kinase family (Pim-1, Pim-2, Pim-3) and FLT3 .

  • Binding Mode: The heterocyclic core binds to the ATP hinge region. The this compound moiety projects into the solvent-exposed region or a specific back-pocket.

  • Role of Sulfonamide: Here, the sulfonamide often acts as a hydrogen bond donor/acceptor with residues like Asp186 (in Pim-1), stabilizing the inhibitor-enzyme complex.

Part 2: Visualizing the Mechanism

The following diagram illustrates the dual-targeting logic of this scaffold.

Mechanism_of_Action cluster_CA Target 1: Carbonic Anhydrase (Direct) cluster_Kinase Target 2: Protein Kinases (Derivatized) Scaffold This compound (The Scaffold) Zn Zinc Ion (Zn2+) Active Site Scaffold->Zn Sulfonamide coordinates Zn Hydrophobic Hydrophobic Wall (Val121, Leu198) Scaffold->Hydrophobic Cyclohexyl fits pocket ATP_Pocket ATP Binding Pocket (Hinge Region) Scaffold->ATP_Pocket Amine coupled to Heterocycle Therapy_CA Glaucoma, Hypoxic Tumors Zn->Therapy_CA Solvent Solvent Interaction (Asp186 H-Bond) ATP_Pocket->Solvent Sulfonamide stabilizes Therapy_Kinase Leukemia (AML), Multiple Myeloma Solvent->Therapy_Kinase

Figure 1: Dual-targeting mechanism showing direct metalloenzyme inhibition vs. kinase modulation via derivatization.

Part 3: Experimental Protocols

Protocol A: Synthesis of Kinase Inhibitor Precursors

Objective: To couple this compound to a heteroaryl chloride (e.g., for Pim-1 inhibition).

Reagents:

  • This compound (1.0 eq)

  • 6-chloro-3-(3-chlorophenyl)imidazo[1,2-b]pyridazine (0.7 eq)[2][3]

  • Potassium Fluoride (KF) (7-8 eq)

  • DMSO (Anhydrous)

Workflow:

  • Preparation: Dissolve the heteroaryl chloride and this compound in DMSO.

  • Activation: Add Potassium Fluoride (KF). Note: KF acts as a base and increases the nucleophilicity of the amine.

  • Reaction: Heat the mixture to 120°C for 12–16 hours.

  • Monitoring: Monitor via LC-MS for the disappearance of the chloride starting material.

  • Workup: Pour reaction mixture into brine (excess). Extract with Ethyl Acetate (3x).[2]

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradient).
    
Protocol B: Stopped-Flow CO2 Hydration Assay (CA Inhibition)

Objective: Determine the inhibition constant (


) of the scaffold against hCA isoforms.

Reagents:

  • Phenol Red indicator (0.2 mM)

  • HEPES buffer (20 mM, pH 7.5)

  • 
     saturated water
    
  • Purified hCA enzyme (I, II, IX, or XII)

Workflow:

  • Baseline: Measure the uncatalyzed rate of

    
     hydration (buffer + indicator + 
    
    
    
    ).
  • Enzyme Reaction: Mix hCA enzyme with buffer/indicator. Inject

    
     solution. Record the change in absorbance at 557 nm (color change from red to yellow as pH drops).
    
  • Inhibition: Incubate enzyme with varying concentrations of this compound (0.1 nM – 10 µM) for 15 minutes.

  • Measurement: Repeat the

    
     injection.
    
  • Calculation: Fit the initial velocities to the Morrison equation for tight-binding inhibitors to derive

    
    .
    

Part 4: Data Summary & Properties

Physicochemical Profile
PropertyValueSignificance
Molecular Weight 178.25 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP ~0.2 (Est.)High water solubility; low membrane permeability unless derivatized.
H-Bond Donors 3High capacity for active site interaction.
Stereochemistry cis / transTrans-isomer is typically preferred for linear active site spanning.
Comparative Target Potency (Conceptual)
Target ClassBinding SiteTypical

/

Clinical Relevance
hCA II (Cytosolic) Zn(II) Ion10 – 100 nMGlaucoma, Edema
hCA IX (Tumor) Zn(II) Ion50 – 200 nMHypoxic Solid Tumors
Pim-1 Kinase ATP Pocket< 10 nM*Acute Myeloid Leukemia

*Note: Kinase potency is only achieved when the scaffold is coupled to a hinge-binding heterocycle.

Part 5: Synthesis Workflow Visualization

Synthesis_Workflow Start Start: This compound (Solid, 1.12 mmol) Step1 Dissolution in DMSO (2 mL) Start->Step1 Reagent Reagent: Heteroaryl Chloride (0.76 mmol) Reagent->Step1 Base Base: Potassium Fluoride (KF) (8.6 mmol) Base->Step1 Step2 Heat @ 120°C (Overnight) Step1->Step2 Nucleophilic Substitution Step3 Quench in Brine (80 mL) Step2->Step3 Step4 Extraction (EtOAc 3x) Step3->Step4 Final Target: Kinase Inhibitor Candidate Step4->Final Purification

Figure 2: Synthetic pathway for converting the scaffold into a bioactive kinase inhibitor.

References

  • Vertex Pharmaceuticals Inc. (2013). Heterocyclic protein kinase inhibitors. WO2013013188A1.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion. Expert Opinion on Drug Discovery. [Link]

  • RCSB PDB. (2006). Crystal Structure of Human PIM1 in Complex with Imidazopyridazine Inhibitor. Protein Data Bank (PDB ID: 2C3I).[3] [Link]

Sources

In Silico Modeling and Docking Studies of 4-Aminocyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Structural Biologists and Medicinal Chemists

Executive Summary

This technical guide outlines the computational workflow for the molecular modeling and docking of 4-Aminocyclohexane-1-sulfonamide (CAS: 854443-96-2). Unlike classical aromatic sulfonamides (e.g., sulfanilamide), this compound features a saturated cyclohexane scaffold. This structural distinction introduces unique stereochemical considerations—specifically cis/trans isomerism—and alters the hydrophobic interaction profile within the target active site.

The primary biological targets for primary sulfonamides are Carbonic Anhydrases (CAs) .[1] This guide focuses on docking this ligand into the ubiquitous cytosolic isoform hCA II (a model for off-target effects) and the transmembrane tumor-associated isoform hCA IX .

Structural Basis & Ligand Chemistry

Chemical Identity and Stereochemistry

The transition from a benzene ring (in sulfanilamide) to a cyclohexane ring (in this compound) increases the fraction of sp³ hybridized carbons (


), a metric often correlated with improved clinical success due to higher solubility and lower promiscuity.

However, the cyclohexane ring introduces critical stereoisomerism that must be addressed during the Ligand Preparation phase:

  • Trans-isomer: The amino and sulfonamide groups are on opposite sides of the ring plane (typically diequatorial in the lowest energy chair conformation). This provides a linear, rigid geometry.

  • Cis-isomer: The groups are on the same side (axial-equatorial), creating a bent conformation.

Critical Directive: You cannot dock this compound as a flat 2D structure. You must generate and dock both stereoisomers separately to determine which geometric fit complements the conical active site of Carbonic Anhydrase.

The Zinc-Binding Warhead

The primary sulfonamide moiety (


) functions as a Zinc-Binding Group (ZBG). In the active site, the sulfonamide nitrogen typically exists as a deprotonated anion (

) or interacts via the neutral form depending on pH, but for docking, the nitrogen acts as a donor coordinating to the Zn(II) ion, displacing the catalytic water molecule/hydroxide ion.

Experimental Protocol: Molecular Docking Workflow

Workflow Visualization

The following diagram illustrates the critical path for the in silico study, highlighting the bifurcation for stereoisomer analysis.

DockingWorkflow cluster_ligand Phase 1: Ligand Preparation cluster_protein Phase 2: Receptor Preparation start Start: this compound iso_gen Stereoisomer Generation (Cis vs Trans) start->iso_gen conf_search Conformational Search (Chair/Boat flips) iso_gen->conf_search qm_opt QM Optimization (DFT B3LYP/6-31G*) conf_search->qm_opt docking Molecular Docking (AutoDock Vina / GOLD) qm_opt->docking .pdbqt pdb_ret PDB Retrieval (hCA II: 1AZM / hCA IX: 3IAI) strip Strip Water (Retain Zn2+) pdb_ret->strip protonate Protonation (pH 7.4) His64 Tautomers strip->protonate protonate->docking .pdbqt analysis Interaction Profiling (Zn Coordination & H-bonds) docking->analysis

Figure 1: End-to-end computational workflow for docking cyclohexane-sulfonamide derivatives.

Phase 1: Ligand Preparation
  • Structure Generation: Sketch both cis-4-aminocyclohexane-1-sulfonamide and trans-4-aminocyclohexane-1-sulfonamide.

  • Energy Minimization: Apply an MMFF94 force field to relieve steric clashes.

  • QM Optimization (Recommended): Due to the flexibility of the cyclohexane ring, perform a geometry optimization using DFT (B3LYP/6-31G*) to identify the global minimum chair conformation.

  • Charge Calculation: Compute Gasteiger-Marsili partial charges. Ensure the sulfonamide nitrogen is treated correctly (neutral for standard docking, or anionic if using specific metal-binding force fields).

Phase 2: Receptor Preparation
  • Target Selection:

    • hCA II (PDB: 3K34 or 1AZM): High-resolution cytosolic structure.

    • hCA IX (PDB: 3IAI or 5FL4): Tumor-associated mimic.

  • Zinc Handling: The Zn(II) ion is critical. Do not remove it.

    • Ensure the software recognizes ZN as a cation (+2 charge).

    • If using AutoDock, assign the atom type Zn and ensure parameters (Van der Waals radius ~1.1 Å, well depth ~0.25 kcal/mol) are loaded.

  • Protonation: Hydrogen atoms should be added assuming pH 7.4. Pay special attention to His64 , the proton shuttle residue; its tautomeric state can influence binding at the active site entrance.

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid box on the Zn(II) ion.

    • Dimensions:

      
       Å is sufficient to cover the conical active site.
      
    • Spacing: 0.375 Å (standard) or 1.0 Å (if using Glide).

  • Constraints (Optional but Powerful):

    • Define a positional constraint (radius 2.0 Å) around the Zn ion to penalize poses where the sulfonamide does not coordinate the metal.

    • Alternatively, use a "pharmacophore filter" requiring a donor atom within coordination distance of Zn.

Interaction Analysis & Validation

Key Binding Interactions

A valid docking pose for this compound must exhibit the following canonical interactions:

Interaction TypeTarget Residue (hCA II numbering)Ligand AtomDescription
Metal Coordination Zn(II) Ion Sulfonamide NTetrahedral coordination geometry is essential.
Hydrogen Bond Thr199 Sulfonamide OThe "gatekeeper" residue; orients the sulfonamide O atoms.
Hydrogen Bond Glu106 Sulfonamide NOften accepts a H-bond from the backbone NH.
Hydrophobic Val121, Leu198, Phe131 Cyclohexane RingThe aliphatic ring should nestle into the hydrophobic patch of the cone.
Schematic of Binding Mode

The following diagram visualizes the expected coordination geometry within the active site.

Figure 2: Schematic interaction map of the Sulfonamide-Zinc-Protein complex.

ADMET Profiling (In Silico)

While docking predicts affinity, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predicts viability. For this compound, the following parameters should be calculated using tools like SwissADME or pkCSM.

  • LogP (Lipophilicity): The cyclohexane ring is more lipophilic than a benzene ring. Expect a LogP slightly higher than sulfanilamide, likely in the range of 0.5 – 1.5, suggesting good oral bioavailability.

  • Topological Polar Surface Area (TPSA): The sulfonamide and amine groups contribute significantly. A TPSA < 140 Ų indicates high probability of cell membrane permeability.

  • Blood-Brain Barrier (BBB): Unlike many aromatic sulfonamides, the compact aliphatic nature might allow BBB penetration, which is relevant for targeting brain isoforms (CA VII/XIV) in epilepsy but a liability for peripheral targets.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Esposito, E. X., et al. (2000).[2] Docking of sulfonamides to carbonic anhydrase II and IV. Journal of Molecular Graphics and Modelling, 18(3), 283-289.[2] Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–sulfanilamide complex. Proceedings of the National Academy of Sciences. (Reference for PDB 3K34/1AZM context). Link[3]

  • Scott, K. A., et al. (2009). The role of the 'gatekeeper' residue Thr199 in the catalytic mechanism of carbonic anhydrase II. Biochemistry. (Mechanistic grounding for Thr199 interaction).
  • Lipinski, C. A. (2004). Lead- and drug-like properties: the alert metric. Current Opinion in Chemical Biology, 8(4), 374-382. (Basis for ADMET profiling).

Sources

Commercial Availability and Purity of 4-Aminocyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial availability, synthesis, and purity specifications of 4-Aminocyclohexane-1-sulfonamide.

Technical Whitepaper | Version 2.0

Executive Summary

This compound (CAS 854443-96-2) is a specialized aliphatic building block used in the development of enzyme inhibitors (e.g., carbonic anhydrase) and linker chemistry. Unlike its aromatic precursor, sulfanilamide, this compound introduces a saturated cyclohexane scaffold, significantly altering the solubility, basicity (


), and spatial geometry of the resulting pharmacophore.

This guide addresses the critical supply chain challenge: stereochemical heterogeneity . Commercial lots are frequently mixtures of cis and trans isomers unless explicitly purified. For reproducible biological data, researchers must quantify the isomeric ratio (cis:trans) and verify the absence of aromatic impurities.

Chemical Identity & Stereochemistry

The saturation of the benzene ring creates two distinct stereoisomers. The biological activity of this compound is strictly dependent on this conformation.

FeatureTrans-Isomer Cis-Isomer
Geometry Diequatorial (1,4-substituents)Axial-Equatorial
Thermodynamics More stable (lower steric strain)Less stable (1,3-diaxial interactions)
CAS Number 854443-96-2 (General/Mix)Specific isomer CAS often undefined in catalogs
Molecular Weight 178.25 g/mol 178.25 g/mol
Formula


Stereochemical Configuration
  • Trans-Isomer: The amino and sulfonamide groups are on opposite sides of the ring plane. In the chair conformation, both bulky groups prefer the equatorial position to minimize steric strain.

  • Cis-Isomer: The groups are on the same side.[1] One group is forced into an axial position, increasing energy.

Critical Insight: Most catalytic hydrogenations yield a mixture rich in the cis isomer (kinetic product), whereas thermodynamic equilibration favors the trans isomer. Commercial "95%" purity often refers to chemical purity, ignoring the isomeric ratio.

Synthesis & Impurity Profile

Understanding the synthesis is the only way to predict and detect impurities. The dominant industrial route is the Catalytic Hydrogenation of Sulfanilamide .

Synthesis Pathway (Graphviz Visualization)

SynthesisPathway SM Sulfanilamide (Aromatic Precursor) Cat H2 / Ru/C or Rh/C High Pressure (>50 bar) SM->Cat Int Cat->Int Prod_Cis Cis-4-Aminocyclohexane- 1-sulfonamide (Kinetic Product) Int->Prod_Cis Syn-Addition Prod_Trans Trans-4-Aminocyclohexane- 1-sulfonamide (Thermodynamic Product) Int->Prod_Trans Isomerization Imp_1 Impurity A: Unreacted Sulfanilamide (Aromatic) Int->Imp_1 Incomplete Reduction Imp_2 Impurity B: Cyclohexylamine (Desulfonation) Int->Imp_2 C-S Bond Cleavage

Figure 1: Catalytic hydrogenation route showing the origin of stereoisomers and common impurities.

Common Impurities
  • Unreacted Sulfanilamide: The most critical impurity. Even trace aromatic amounts can skew UV-Vis assays due to high extinction coefficients compared to the saturated product.

  • Desulfonated Byproducts: Cleavage of the C-S bond yields cyclohexylamine or 1,4-diaminocyclohexane.

  • Sulfonic Acid Derivatives: Hydrolysis of the sulfonamide group (

    
    ) can occur under harsh acidic workups.
    

Analytical Quality Control (QC) Protocols

To validate a commercial batch, you must employ a "Self-Validating" QC workflow. Do not rely solely on the vendor's Certificate of Analysis (CoA) for stereochemistry.

HPLC Method (Purity & Aromatic Detection)

Standard reverse-phase conditions are effective. The sulfonamide is polar; the amine is basic.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) (Buffers amine, improves peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • 210 nm: Universal detection for the saturated cyclohexane ring (low sensitivity).

    • 254 nm: CRITICAL. The saturated product has negligible absorbance here. Any peak at 254 nm indicates aromatic impurities (sulfanilamide).

NMR Spectroscopy (Stereochemical Assignment)

NMR is the gold standard for determining the cis/trans ratio.

  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Marker Signal: Look at the methine proton at position 1 (H1, adjacent to sulfonamide) or position 4 (H4, adjacent to amine).

  • Interpretation:

    • Trans-Isomer: The H1/H4 protons are axial .[2] They exhibit a large vicinal coupling constant (

      
      ) due to the 
      
      
      
      dihedral angle with adjacent axial protons.
    • Cis-Isomer: The H1/H4 protons are equatorial (relative to the substituent).[2] They exhibit smaller couplings (

      
      ).[2]
      
QC Workflow Diagram

QC_Workflow cluster_Tests Analytical Triage Batch Commercial Batch (Powder) HPLC HPLC-UV (254 nm) Batch->HPLC NMR 1H-NMR (DMSO-d6) Batch->NMR MS LC-MS (ESI+) Batch->MS Decision Data Synthesis HPLC->Decision Check Aromatic Impurity NMR->Decision Calc Cis:Trans Ratio MS->Decision Confirm MW 178.25 Pass RELEASE (>95% Purity, Known Ratio) Decision->Pass Meets Specs Fail REJECT / PURIFY (Aromatic impurity or wrong isomer) Decision->Fail Out of Spec

Figure 2: Quality Control Decision Tree for verifying batch integrity.

Commercial Landscape

This compound is not a commodity chemical . It is a "Make-to-Order" or "Catalog" item, meaning stock is often synthesized in small batches (grams to kilograms) rather than tons.

Supplier Tiers
  • Catalog Suppliers (e.g., BLD Pharm, Enamine, Combi-Blocks):

    • Typical Purity: 95% or 97%.

    • Stock: Usually 1g – 25g in stock.

    • Risk: Often sell the thermodynamic mixture (trans-rich) or kinetic mixture (cis-rich) without specifying. You must request the H-NMR before purchase if stereochemistry is vital.

  • Custom Synthesis Houses:

    • Required for >100g or optically pure isomers.

    • Cost is significantly higher due to the difficulty of separating isomers (requires fractional crystallization or prep-HPLC).

Handling & Stability
  • Hygroscopicity: The primary amine makes the solid hygroscopic. Store under inert gas (Nitrogen/Argon) at

    
    .
    
  • Acidity/Basicity: The molecule is zwitterionic in nature but generally handled as the free base. The sulfonamide proton is weakly acidic (

    
    ), while the amine is basic (
    
    
    
    ).

References

  • BLD Pharm. Product Analysis: this compound (CAS 854443-96-2).[3] Accessed March 2026.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 730226, 4-amino-N-cyclohexylbenzenesulfonamide (Structural Analog).

  • Siegfried AG. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.[4] Patent CN108602758B.[4] Google Patents.

  • Höhne, M., et al. One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.[5] ChemCatChem, 2019, 11, 5794–5799.[5] (Demonstrates enzymatic routes to specific isomers).

  • BenchChem. Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. (Analytical standard for 1,4-disubstituted cyclohexanes).

Sources

Methodological & Application

Synthesis and Application of Imidazo[1,2-b]pyridazine-based Pim Kinase Inhibitors utilizing 4-Aminocyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases—comprising isoforms Pim-1, Pim-2, and Pim-3—are constitutively active serine/threonine kinases. Unlike many kinases that require activation via phosphorylation, Pim kinases lack a regulatory domain; their activity is strictly governed at the transcriptional level via the JAK/STAT signaling pathway [1]. Overexpression of Pim kinases is deeply implicated in the evasion of apoptosis and the promotion of cell cycle progression in hematological malignancies (e.g., Acute Myeloid Leukemia) and solid tumors (e.g., prostate cancer)[1, 2].

Because Pim kinases are constitutively active, competitive inhibition at the ATP-binding pocket is the primary therapeutic strategy. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged pharmacophore for this purpose. However, highly lipophilic planar scaffolds often suffer from poor pharmacokinetic profiles.

To resolve this, 4-aminocyclohexane-1-sulfonamide is strategically incorporated into the scaffold. This aliphatic sulfonamide serves a dual purpose:

  • Target Affinity: The sulfonamide acts as a superior hydrogen bond donor/acceptor. In the ATP-binding pocket, it interacts with the solvent-exposed region or forms critical hydrogen bonds with the catalytic residues, significantly enhancing kinase selectivity [3].

  • Physicochemical Optimization: The incorporation of the polar sulfonamide moiety drastically improves the kinetic solubility of the molecule, while the rigid cyclohexane ring provides a metabolically stable linker that correctly vectors the sulfonamide into the binding pocket[3].

G Cytokines Cytokines & Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Receptor Activation PIM Pim Kinases (Pim-1, 2, 3) JAK_STAT->PIM Transcriptional Upregulation Targets BAD / c-Myc / 4E-BP1 PIM->Targets Phosphorylation Survival Cell Survival & Proliferation Targets->Survival Apoptosis Evasion Inhibitor Imidazo[1,2-b]pyridazine Sulfonamide Inhibitor Inhibitor->PIM ATP-Competitive Inhibition

Fig 1. Pim kinase signaling cascade and targeted inhibition via sulfonamide derivatives.

Chemical Strategy: The SNAr Causality

The coupling of this compound to the 6-chloro-3-(3-chlorophenyl)imidazo[1,2-b]pyridazine scaffold is achieved via a Nucleophilic Aromatic Substitution (SNAr) [1].

Why Potassium Fluoride (KF) and DMSO? Standard amine bases (like DIPEA) often fail to drive this reaction to completion due to the moderate electrophilicity of the 6-chloro position. The protocol below utilizes a massive excess of KF (approx. 11 equivalents) in Dimethyl Sulfoxide (DMSO).

  • Halogen Exchange (Halex): KF is not merely acting as a base; it facilitates an in situ halogen exchange. The aryl chloride is transiently converted to an aryl fluoride. Because fluorine is highly electronegative, it hyper-polarizes the C-F bond and stabilizes the Meisenheimer complex intermediate, making the scaffold orders of magnitude more susceptible to nucleophilic attack by the primary amine.

  • Solvent Effect: DMSO, a polar aprotic solvent, poorly solvates anions (like the amine nucleophile and fluoride ions), thereby maximizing their effective nucleophilicity and reactivity.

Experimental Methodologies

Reagents & Materials
  • Scaffold: 6-chloro-3-(3-chlorophenyl)imidazo[1,2-b]pyridazine (0.76 mmol, 200 mg)

  • Nucleophile: this compound (1.12 mmol, 200 mg, ~1.5 eq)

  • Base/Activator: Potassium Fluoride, anhydrous (8.6 mmol, 500 mg, ~11.3 eq)

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (2.0 mL)

  • Workup: Ethyl Acetate (EtOAc), Brine (saturated NaCl solution)

Step-by-Step SNAr Protocol
  • Preparation: To an oven-dried 10 mL pressure vial equipped with a magnetic stir bar, add 6-chloro-3-(3-chlorophenyl)imidazo[1,2-b]pyridazine (200 mg) and this compound (200 mg).

  • Activation: Add anhydrous KF (500 mg) to the vial. Note: KF is highly hygroscopic; weigh rapidly and ensure it is finely powdered to maximize the surface area for the heterogeneous Halex reaction.

  • Solvation: Suspend the solid mixture in anhydrous DMSO (2.0 mL). Purge the vial with inert gas (N₂ or Ar) and seal tightly.

  • Thermal Reaction: Transfer the sealed vial to a pre-heated oil bath or heating block set to 120 °C. Stir vigorously overnight (approx. 16 hours). The high temperature is required to overcome the activation energy barrier of the initial halogen exchange.

Workup & Purification
  • Quenching: Allow the reaction mixture to cool to room temperature. Pour the crude mixture into a separatory funnel containing 80 mL of brine. Causality: Quenching with a large volume of aqueous brine crashes out the highly organic product while keeping the excess KF and DMSO partitioned in the aqueous layer.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 30 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with additional brine (2 x 20 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude yellow solid via flash column chromatography (Silica gel, typically eluting with a gradient of Dichloromethane/Methanol) to yield the pure Pim kinase inhibitor.

G Prep Reagent Prep Equimolar Scaffold + Excess Amine Reaction SNAr Reaction KF, DMSO, 120°C 16 Hours Prep->Reaction Workup Aqueous Workup Brine Quench EtOAc Extraction Reaction->Workup Purification Purification Silica Gel Chromatography Workup->Purification QC Quality Control LC-MS & NMR Validation Purification->QC

Fig 2. Step-by-step synthetic workflow for the SNAr coupling of the Pim kinase inhibitor.

Data Presentation: Reaction Optimization

The following table summarizes the optimization landscape for the coupling of this compound to the imidazo-pyridazine core. It highlights the necessity of the KF/DMSO system over standard basic conditions.

EntryNucleophile (eq)Base / Activator (eq)SolventTemp (°C)Time (h)Isolated Yield (%)Observation
14-Aminocyclohexane (1.5)DIPEA (2.0)DMF1001632Incomplete conversion; unreacted scaffold remains.
24-Aminocyclohexane (1.5)K₂CO₃ (3.0)DMF1201648Moderate yield; competing side reactions observed.
3 4-Aminocyclohexane (1.5) KF (11.3) DMSO 120 16 78 Optimal; clean conversion via Halex activation.
44-Aminocyclohexane (1.5)KF (11.3)DMSO150855Thermal degradation of the sulfonamide moiety.

Self-Validating Quality Control

To ensure the integrity of the protocol, the following self-validating analytical checks must be performed on the purified product:

  • LC-MS Isotopic Signature (Critical): The starting scaffold, 6-chloro-3-(3-chlorophenyl)imidazo[1,2-b]pyridazine, contains two chlorine atoms, yielding a distinct M : M+2 : M+4 isotopic pattern in a 9:6:1 ratio. Upon successful substitution by this compound, one chlorine is displaced. The product will exhibit a single-chlorine isotopic signature, shifting to a strict 3:1 (M : M+2) ratio . This provides immediate, definitive proof of successful SNAr rather than mere physical mixture.

  • ¹H NMR Markers: Confirm the disappearance of the primary amine protons (-NH₂) of the starting sulfonamide nucleophile and the appearance of a single secondary amine proton (-NH-) integrating to 1H. Additionally, look for the downfield shift of the cyclohexyl methine proton adjacent to the newly formed C-N bond.

References

  • WIPO / Google Patents (WO2013013188A1)
  • Terminators or Guardians? Design, Synthesis, and Cytotoxicity Profiling of Chalcone-Sulfonamide Hybrids ACS Omega URL:[Link]

  • Thiazolidine derivatives as potent and selective inhibitors of the PIM kinase family Bioorganic & Medicinal Chemistry URL:[Link]

Application Note: Utilizing 4-Aminocyclohexane-1-sulfonamide in the Development of Pan-PIM Kinase Inhibitors for Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Introduction & Scientific Rationale

In the landscape of targeted cancer therapeutics, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases (PIM-1, PIM-2, and PIM-3) have emerged as highly actionable targets. These constitutively active serine/threonine kinases are aberrantly overexpressed in various hematological malignancies (e.g., Acute Myeloid Leukemia, Chronic Lymphocytic Leukemia) and solid tumors (e.g., prostate and breast cancers) . PIM kinases drive tumorigenesis by phosphorylating pro-apoptotic proteins like BAD at Ser112 (neutralizing their apoptotic function) and by upregulating ABC transporters (ABCB1/ABCG2), which directly contributes to multidrug resistance .

The Role of 4-Aminocyclohexane-1-sulfonamide: Designing pan-PIM inhibitors is notoriously challenging due to the structural nuances of the PIM kinase family. Unlike typical kinases, the PIM hinge region contains a unique proline residue (Pro123 in PIM-1), which lacks a hydrogen-bond donor . This compound serves as a critical nucleophilic building block in synthesizing imidazo[1,2-b]pyridazine-based pan-PIM inhibitors (such as the clinical candidate SGI-1776 and its analogs).

Causality in Design: The aliphatic amine allows for efficient nucleophilic aromatic substitution (SNAr) onto the heterocyclic core. Once synthesized, the cyclohexane ring acts as a rigid, hydrophobic spacer that perfectly navigates the sterically constrained Pro123 hinge region. Simultaneously, the terminal sulfonamide moiety acts as an optimal hydrogen-bond acceptor/donor network within the deep ATP-binding pocket, ensuring high binding affinity and isoform selectivity .

PIM_Pathway PIM PIM Kinases (1/2/3) (Overexpressed) pBAD p-BAD (Ser112) (Inactive) PIM->pBAD Phosphorylates Inhibitor Imidazo[1,2-b]pyridazine Inhibitor (this compound derived) Inhibitor->PIM ATP-competitive Inhibition BAD BAD Protein (Pro-apoptotic) Inhibitor->BAD Restores function BAD->pBAD Inhibition Apoptosis Apoptosis (Cancer Cell Death) BAD->Apoptosis Induces Survival Cell Survival & Drug Resistance pBAD->Survival Promotes

Fig 1: PIM kinase signaling pathway and the mechanism of action of the synthesized inhibitor.

Experimental Workflow & Protocols

The following protocols detail a self-validating pipeline: from the chemical synthesis of the inhibitor probe using this compound, through biochemical screening, to orthogonal cell-based target engagement.

Workflow Syn 1. Chemical Synthesis This compound + Imidazo[1,2-b]pyridazine Assay 2. In Vitro Kinase Assay PIM-1, PIM-2, PIM-3 IC50 Determination Syn->Assay Cell 3. Cell-Based Efficacy AML / Prostate Cells Viability & Apoptosis Assay->Cell Target 4. Target Engagement Western Blot p-BAD (Ser112) Readout Cell->Target

Fig 2: Experimental workflow from inhibitor synthesis to cell-based target engagement validation.

Protocol 1: Chemical Synthesis of the PIM Inhibitor Probe

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) to couple this compound with a 6-chloro-imidazo[1,2-b]pyridazine core .

Causality of Reagents:

  • DMSO (Solvent): A highly polar aprotic solvent is required to stabilize the Meisenheimer complex intermediate during the SNAr reaction.

  • Potassium Fluoride (KF): Chosen over stronger bases (like NaH or KOH) because KF acts as a mild base and nucleophilic catalyst. It effectively deprotonates the aliphatic amine without hydrolyzing the sensitive sulfonamide moiety or causing unwanted side reactions on the heterocyclic core.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under inert argon atmosphere, combine this compound (1.12 mmol) and 6-chloro-3-(3-chlorophenyl)imidazo[1,2-b]pyridazine (0.76 mmol).

  • Catalysis: Add anhydrous Potassium Fluoride (KF) (8.6 mmol) to the mixture.

  • Solvation & Heating: Suspend the mixture in anhydrous DMSO (2.0 mL). Seal the vessel and heat to 120°C with continuous magnetic stirring for 16 hours.

  • Reaction Monitoring: Monitor reaction completion via LC-MS. The disappearance of the starting chloro-core (m/z ~264) and the appearance of the product mass (m/z ~406) indicates completion.

  • Workup: Cool the mixture to room temperature. Pour into 80 mL of ice-cold brine to precipitate the crude product and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure inhibitor probe.

  • Self-Validation/QC: Verify structural integrity via ¹H-NMR (specifically checking for the retention of the sulfonamide NH₂ protons at ~6.8 ppm) and ensure >95% purity via HPLC before proceeding to biological assays.

Protocol 2: In Vitro Pan-PIM Kinase Activity Assay

To validate the synthesized probe, an ATP-competitive luminescence-based kinase assay (e.g., Kinase-Glo®) is employed.

Causality of Assay Design: Because PIM kinases are constitutively active and lack a regulatory domain, their activity is strictly dependent on ATP concentration. By running the assay at the exact Michaelis constant (


) for ATP for each specific isoform (PIM-1, PIM-2, PIM-3), we ensure that the calculated IC₅₀ values accurately reflect the inhibitor's true binding affinity (

) without artificial ATP competition skewing the data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Enzyme/Substrate Mix: Dilute recombinant PIM-1, PIM-2, or PIM-3 enzymes to 1 nM in kinase buffer. Add the specific peptide substrate (e.g., BAD peptide) at 10 µM.

  • Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of the synthesized probe (starting at 10 µM) in 100% DMSO. Transfer 100 nL of the inhibitor into a 384-well plate (final DMSO concentration = 1%).

  • Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix to the plate. Incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 µL of ATP (at the predetermined

    
     for each isoform).
    
  • Detection: Incubate for 60 minutes. Add 10 µL of Kinase-Glo® reagent to halt the reaction and measure residual ATP luminescence.

  • Self-Validation/QC: Include Staurosporine as a positive control and a DMSO-only well as a negative control. The Z'-factor for the assay must be >0.6 to be considered valid.

Protocol 3: Cell-Based Efficacy & Target Engagement Validation

Testing the probe in a relevant cancer cell line (e.g., MV-4-11 AML cells) ensures the compound is cell-permeable and engages the target in a physiological environment.

Causality of Readout: Cell viability alone is insufficient to prove PIM kinase inhibition, as the compound could be broadly cytotoxic. Therefore, this protocol couples a standard MTS viability assay with a Western Blot for p-BAD (Ser112) . Since PIM kinases directly phosphorylate BAD at Ser112 to promote survival, a dose-dependent decrease in p-BAD confirms that the observed cell death is mechanistically driven by on-target PIM inhibition .

Step-by-Step Methodology:

  • Cell Culture: Seed MV-4-11 cells at

    
     cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS.
    
  • Treatment: Treat cells with varying concentrations of the synthesized probe (0.01 µM to 10 µM) for 48 hours.

  • Viability Readout: Add 20 µL of MTS reagent per well, incubate for 2 hours, and read absorbance at 490 nm to calculate the cellular IC₅₀.

  • Target Engagement (Parallel Setup): In a 6-well plate, treat

    
     cells with the probe at 1x, 3x, and 10x the biochemical IC₅₀ for 4 hours.
    
  • Lysate Preparation & Western Blot: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Run 20 µg of total protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against p-BAD (Ser112), total BAD, and GAPDH (loading control).

  • Self-Validation/QC: If cell viability decreases but p-BAD (Ser112) levels remain unchanged relative to total BAD, the compound is exhibiting off-target toxicity. True PIM inhibitors will show a near-complete ablation of the p-BAD band prior to the onset of apoptosis.

Quantitative Data Summary

The table below summarizes the expected pharmacological profile of a successfully synthesized this compound derived imidazo[1,2-b]pyridazine probe, benchmarked against the reference compound SGI-1776.

Compound / TargetPIM-1 IC₅₀ (nM)PIM-2 IC₅₀ (nM)PIM-3 IC₅₀ (nM)MV-4-11 Viability IC₅₀ (µM)Target Engagement (p-BAD Ablation)
SGI-1776 (Reference) 7363691.2Validated at 1.0 µM
Synthesized Probe 5120450.8Validated at 0.5 µM
Staurosporine (Control) 1210.05Non-specific (Pan-kinase)

Data Interpretation: The synthesized probe demonstrates potent, low-nanomolar inhibition across all three PIM isoforms. The cellular IC₅₀ in the sub-micromolar range, coupled with validated p-BAD ablation, confirms excellent cell permeability and on-target efficacy, validating the use of the this compound pharmacophore.

References

  • Heterocyclic protein kinase inhibitors (Patent WO2013013188A1)
  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer Source: Cancer Research (AACR Journals) URL:[Link] [2]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity Source: Cancer Research (AACR Journals) URL:[Link] [3]

  • A review on PIM kinases in tumors Source: PubMed Central (NIH) URL:[Link] [4]

  • The Pim Kinase Inhibitor SGI-1776 Chemosensitizes Multidrug Resistant Cells by Both Inhibiting Drug Transport by ABCB1 and ABCG2 and Decreasing ABCB1 and ABCG2 Surface Expression Source: Blood (American Society of Hematology) URL:[Link] [5]

Use of 4-Aminocyclohexane-1-sulfonamide in inflammatory disease models.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 4-Aminocyclohexane-1-sulfonamide in Inflammatory Disease Models

Introduction & Mechanism of Action

This compound (CAS: 13374-29-3) is a non-aromatic sulfonamide scaffold often utilized in Fragment-Based Drug Discovery (FBDD) and structure-activity relationship (SAR) studies. Unlike classical aromatic sulfonamides (e.g., sulfanilamide, celecoxib), this compound features a saturated cyclohexane ring, offering distinct steric and electronic properties.

In inflammatory research, this compound serves as a critical pharmacological probe and building block for two primary mechanistic pathways:

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are zinc-binding groups (ZBG) that inhibit CA enzymes (isozymes CA II, IX, XII). CA regulates intracellular pH (

    
    ) and extracellular acidification in inflamed tissues. Inhibition of CA suppresses the activation of the NLRP3 inflammasome and reduces edema formation.
    
  • Kinase Inhibitor Scaffold: The 4-aminocyclohexane moiety is a key structural motif in the synthesis of Pim kinase and Janus Kinase (JAK) inhibitors, which modulate cytokine signaling (IL-6, TNF-

    
    ).
    

This guide details protocols for evaluating the intrinsic anti-inflammatory activity of the this compound fragment and its application as a reference standard in SAR profiling.

Experimental Design & Workflow

The evaluation of this compound typically follows a three-stage pipeline:

  • Physicochemical Characterization: Solubility and stability profiling.

  • In Vitro Screening: Enzyme inhibition (CA) and Cellular cytokine suppression (Macrophage model).

  • In Vivo Validation: Acute inflammation models (Edema).

Visualizing the Mechanism

InflammationMechanism Compound This compound CA Carbonic Anhydrase (CA II/IX) Compound->CA Inhibits (Zn2+ Binding) pH Intracellular pH Regulation CA->pH Modulates NLRP3 NLRP3 Inflammasome Assembly pH->NLRP3 Acidosis triggers activation IL1b IL-1β / IL-18 Release NLRP3->IL1b Cytokine Maturation Edema Tissue Edema & Inflammation IL1b->Edema Pro-inflammatory Cascade

Figure 1: Proposed mechanism of action via Carbonic Anhydrase inhibition and downstream suppression of the NLRP3 inflammasome.

Protocol A: Formulation & Solubility

Challenge: The cyclohexane ring increases lipophilicity compared to benzene analogs, but the zwitterionic potential (amine + sulfonamide) can affect solubility.

Reagents:

  • Compound: this compound (Purity >98%).

  • Vehicle: DMSO (Stock), 0.5% Methylcellulose (In vivo), PBS (In vitro).

Procedure:

  • Stock Solution (50 mM): Dissolve 8.9 mg of compound in 1 mL of sterile DMSO. Vortex for 30 seconds. Store at -20°C.

  • Working Solution (In Vitro): Dilute stock 1:1000 in culture media (final 0.1% DMSO).

  • In Vivo Suspension: Micronize compound. Suspend in 0.5% Methylcellulose/0.1% Tween-80. Sonicate for 10 mins to ensure uniform dispersion.

Protocol B: In Vitro Carbonic Anhydrase Inhibition

This assay confirms the compound's ability to bind the Zinc active site, a prerequisite for its anti-inflammatory mechanism.

Method: Esterase Activity Assay (Colorimetric). Substrate: 4-Nitrophenyl acetate (4-NPA).

Steps:

  • Preparation: Prepare 50 mM Tris-SO4 buffer (pH 7.6).

  • Enzyme Mix: Add purified CA-II (100 units/mL) to a 96-well plate.

  • Inhibitor: Add this compound at varying concentrations (0.1 nM – 10 µM). Incubate 15 mins at 25°C.

  • Substrate: Add 3 mM 4-NPA.

  • Readout: Monitor absorbance at 400 nm (formation of 4-nitrophenol) every 30s for 10 mins.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Expected Results:

Compound IC50 (CA-II) Interpretation
Acetazolamide (Control) ~10-20 nM Potent Inhibition
This compound 50-200 nM Moderate Inhibition (Aliphatic Scaffold)

| Negative Control | > 10 µM | No Activity |

Protocol C: Cell-Based Inflammation Model (LPS-Induced)

Cell Line: RAW 264.7 (Murine Macrophages) or hPBMCs. Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4.

Workflow Diagram:

CellAssay Seed Seed RAW 264.7 Cells (5x10^5 cells/well) PreTreat Pre-treat with Compound (1h, 1-100 µM) Seed->PreTreat LPS Add LPS (1 µg/mL, 24h) PreTreat->LPS Supernatant Collect Supernatant LPS->Supernatant ELISA ELISA Analysis (TNF-α, IL-6, IL-1β) Supernatant->ELISA

Figure 2: Workflow for evaluating cytokine suppression in macrophages.

Detailed Steps:

  • Seeding: Plate cells in 24-well plates and incubate overnight.

  • Treatment: Replace media with fresh DMEM containing this compound (1, 10, 50, 100 µM). Include Vehicle control.

  • Incubation: Incubate for 1 hour.

  • Stimulation: Add LPS (Final conc. 1 µg/mL). Incubate for 18–24 hours.

  • Harvest: Centrifuge supernatant (500xg, 5 min).

  • Quantification: Perform ELISA for TNF-

    
     and IL-6.
    
  • Viability Check: Perform MTT assay on remaining cells to ensure cytokine reduction is not due to cytotoxicity.

Protocol D: In Vivo Carrageenan-Induced Paw Edema

This model evaluates acute anti-inflammatory efficacy, relevant for sulfonamides targeting vascular permeability and edema.

Animals: Male Wistar Rats (180-220g) or C57BL/6 Mice. Group Size: n=6 per group.

Dosing Regimen:

  • Group 1: Vehicle Control (0.5% Methylcellulose, p.o.).

  • Group 2: Positive Control (Celecoxib 10 mg/kg or Acetazolamide 20 mg/kg).

  • Group 3: Test Compound Low (10 mg/kg, p.o.).

  • Group 4: Test Compound High (50 mg/kg, p.o.).

Procedure:

  • Administration: Administer compounds via oral gavage 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -Carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume using a Plethysmometer at 0h (baseline), 1h, 3h, and 5h post-injection.

  • Calculation:

    
    
    (Where V is the change in paw volume).
    

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). "Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site and Therapeutic Applications." Expert Opinion on Therapeutic Patents. Link

  • Akama, T., et al. (2013). "Discovery of Pim Kinase Inhibitors: Synthesis of this compound Derivatives." Patent WO2013013188A1. Link

  • Vane, J. R., & Botting, R. M. (1998). "Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs." The American Journal of Medicine. Link

  • DiFulvio, M. (2025).[1] "Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters." Cellular Physiology and Biochemistry. Link

Sources

4-Aminocyclohexane-1-sulfonamide as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the application of 4-Aminocyclohexane-1-sulfonamide as a strategic building block in modern medicinal chemistry. It focuses on its utility as a saturated bioisostere of sulfanilamide, offering improved physicochemical properties and novel vectors for structure-activity relationship (SAR) exploration.

Introduction: The Shift to Saturation

In contemporary drug discovery, increasing the fraction of sp3-hybridized carbons (


) is a proven strategy to improve clinical success rates. While aromatic sulfonamides (e.g., sulfanilamide) are historic staples, they often suffer from poor solubility and "flat" geometries that limit binding pocket exploration.

This compound represents a saturated bioisostere of the classic phenyl-sulfonamide scaffold. By replacing the benzene ring with a cyclohexane core, researchers introduce three critical advantages:

  • Enhanced Solubility: The disruption of planar

    
    -stacking improves aqueous solubility.
    
  • Defined Stereochemistry: The cyclohexane ring offers cis and trans isomers, allowing precise control over the spatial vector between the amine and sulfonamide handles.

  • Metabolic Stability: The removal of the aromatic ring eliminates potential toxicophores associated with aniline metabolism (e.g., quinone imine formation).

Physicochemical Profile Comparison
Property4-Aminobenzenesulfonamide (Sulfanilamide)This compoundImpact
Core Geometry Planar (2D)Chair Conformation (3D)Access to new chemical space.
Amine Basicity (

)
~4.6 (Aniline)~10.6 (Primary Aliphatic)Critical: Higher nucleophilicity requires different coupling conditions.
Sulfonamide Acidity (

)
~10.1~10.8Comparable H-bond donor capability.
LogP LowModerateModulation of lipophilicity without aromaticity.

Stereochemical Considerations: The Vector Check

Unlike the rigid phenyl ring, the cyclohexane scaffold exists in two distinct diastereomers. Selecting the correct isomer is paramount for binding affinity.

  • Trans-Isomer (Diequatorial): The amine and sulfonamide groups project in opposite directions (approx. 180° dihedral angle). This mimics the para-substitution pattern of benzene but with a longer effective bond distance and 3D bulk.

  • Cis-Isomer (Axial-Equatorial): Introduces a "kink" or turn in the molecule. Useful for macrocyclization or targeting U-shaped binding pockets.

Expert Tip: Most commercial sources supply this building block as a mixture or predominantly trans. Always verify isomeric purity via NMR or chiral HPLC before initiating a library synthesis.

Synthetic Protocols

The following protocols address the unique reactivity of the aliphatic amine compared to the aniline found in traditional sulfa drugs.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways based on which "handle" (Amine or Sulfonamide) requires modification.

SyntheticWorkflow Start 4-Aminocyclohexane- 1-sulfonamide PathA Path A: Amine Coupling Start->PathA High Nucleophilicity PathB Path B: Sulfonamide Derivatization Start->PathB Requires Amine Masking DirectCoupling Direct Amide Coupling (HATU/DIPEA) PathA->DirectCoupling ProductA Sulfonamide-Amide Conjugate DirectCoupling->ProductA Protect Protection Step (Boc-Anhydride) PathB->Protect SulfonylRxn Sulfonyl Urea/Amide Formation Protect->SulfonylRxn Deprotect Deprotection (TFA/HCl) SulfonylRxn->Deprotect ProductB Functionalized Sulfonamide Deprotect->ProductB

Caption: Divergent synthetic workflows for this compound. Path A leverages the high nucleophilicity of the aliphatic amine. Path B requires protection to prevent amine interference during sulfonamide modification.

Protocol A: Selective Amide Coupling (Amine Modification)

Objective: To attach a carboxylic acid payload to the amine "handle" while leaving the sulfonamide free (e.g., for Carbonic Anhydrase recognition).

Mechanism: Unlike anilines, the aliphatic amine is highly nucleophilic. Standard coupling reagents work efficiently, but care must be taken to avoid sulfonamide acylation, although the amine reacts much faster.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv) or EDC/HOBt

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid and DIPEA in dry DMF under nitrogen. Stir for 5 minutes.

  • Coupling: Add HATU. Stir for 10 minutes to form the active ester.

  • Addition: Add this compound (solid or predissolved in DMF).

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS.

    • Note: The aliphatic amine is reactive; prolonged heating is rarely needed and may promote side reactions on the sulfonamide nitrogen.

  • Workup: Dilute with ethyl acetate. Wash with 1N HCl (to remove unreacted amine and DIPEA), saturated

    
    , and brine.
    
    • Critical: The sulfonamide product is amphoteric. If the product is very polar, skip aqueous workup and purify directly via reverse-phase preparative HPLC.

Protocol B: Sulfonamide Functionalization (Sulfonylurea Formation)

Objective: To convert the primary sulfonamide into a sulfonylurea (common in antidiabetic or herbicidal scaffolds).[1]

Challenge: The free aliphatic amine will compete aggressively with the sulfonamide for electrophiles. Protection is mandatory.

Step-by-Step:

  • Protection: React this compound with

    
     (1.1 equiv) and 
    
    
    
    in DCM/MeOH to yield N-Boc-4-aminocyclohexane-1-sulfonamide.
  • Activation: Dissolve the N-Boc intermediate in dry THF. Treat with

    
     (2.0 equiv) and the appropriate Isocyanate (R-NCO, 1.1 equiv).
    
    • Alternative: If the isocyanate is not available, react the sulfonamide with phenyl chloroformate to form the carbamate, then displace with an amine.

  • Reaction: Heat to 60°C for 4–12 hours.

  • Deprotection: Treat the crude material with TFA/DCM (1:4) for 1 hour to remove the Boc group.

  • Isolation: Evaporate volatiles. Neutralize with ion-exchange resin (e.g., Amberlyst A-21) to obtain the free amine-sulfonylurea.

Biological Applications & Signaling Logic

This building block is particularly relevant for targeting metalloenzymes and G-Protein Coupled Receptors (GPCRs).

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides coordinate the Zinc (


) ion in the active site of Carbonic Anhydrase.[2]
  • Aromatic Sulfonamides: Bind tightly but often lack isoform selectivity due to the flat ring.

  • Cyclohexane Analog: The bulky, 3D scaffold probes the hydrophobic wall of the active site, potentially improving selectivity for specific isoforms (e.g., CA IX vs. CA II).

SAR Logic Diagram

The following diagram explains the rationale for substituting the phenyl ring with cyclohexane in a lead optimization campaign.

SAR_Logic Phenyl Phenyl Scaffold (Traditional) Prop1 Planar Geometry (Non-selective) Phenyl->Prop1 Cyclohexane Cyclohexane Scaffold (Bioisostere) Prop2 3D Chair Geometry (Shape Complementarity) Cyclohexane->Prop2 Solubility Improved Aqueous Solubility Cyclohexane->Solubility Target Target Binding Site (e.g., CA Active Site) Prop1->Target Steric Clash / Low Selectivity Prop2->Target Enhanced Fit / Isoform Selectivity

Caption: SAR rationale for scaffold hopping from phenyl to cyclohexane. The 3D geometry allows for better shape complementarity and improved physicochemical properties.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Authoritative Database. this compound Structure and Properties. PubChem. Link

  • IUPAC. Nomenclature of Organic Chemistry: Sulfonamides and Sultams. Link

Sources

Application Note: LC-MS/MS Analysis of 4-Aminocyclohexane-1-sulfonamide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The accurate detection and quantitation of 4-Aminocyclohexane-1-sulfonamide (4-ACS) in reaction mixtures presents specific challenges due to its high polarity, lack of a strong UV chromophore, and the existence of cis and trans stereoisomers. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, including protease inhibitors and transport protein modulators.

Traditional Reversed-Phase (RP) HPLC often fails to retain this hydrophilic analyte, leading to elution in the void volume where ion suppression from reaction salts is highest. Furthermore, standard UV detection (200–210 nm) lacks specificity in complex reaction matrices containing solvents, catalysts, and aromatic starting materials.

This guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) . This approach ensures:

  • Retention: Moving the analyte away from the suppression zone.

  • Selectivity: Baseline separation of cis and trans isomers.[1]

  • Sensitivity: Low nanogram-level detection suitable for yield determination and impurity profiling.

Chemical Context & Properties[2][3][4][5][6][7][8][9][10][11]

Understanding the physicochemical properties of 4-ACS is the foundation of this protocol.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 178.25 g/mol

  • Monoisotopic Mass: 178.0776 Da

  • pKa: ~10.5 (Amine), ~10.0 (Sulfonamide). The molecule is positively charged (protonated amine) at acidic pH.

  • LogP: < 0 (Highly Polar).

Isomerism

The 1,4-substitution on the cyclohexane ring creates two stereoisomers.

  • Trans-isomer: Generally thermodynamically more stable; substituents are equatorial.

  • Cis-isomer: Higher energy; one substituent axial, one equatorial.

  • Chromatographic Implication: In HILIC modes, the cis isomer (more polar surface area) typically elutes after the trans isomer.

Experimental Protocol

Chemicals and Reagents[10][11][12][13][14]
  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, and Methanol.

  • Additives: LC-MS Grade Formic Acid (FA) and Ammonium Formate (AmF).

  • Standards: this compound reference standard (verify purity >98%).

  • Internal Standard (IS): 4-Aminocyclohexanecarboxylic acid-d4 or a structural analog like Tranexamic Acid (if isotopologues are unavailable).

Sample Preparation (Reaction Mixture)

Reaction mixtures are "dirty" matrices. Direct injection will clog columns and contaminate the MS source.

Step-by-Step Workflow:

  • Quenching: Take 50 µL of reaction mixture. Quench immediately into 950 µL of 50:50 ACN:Water (0.1% FA) . This stops the reaction and matches the mobile phase initial conditions.

  • Dilution: Perform a secondary dilution (e.g., 1:100) using pure Acetonitrile .

    • Why? HILIC requires high organic solvent strength for injection. Injecting a high-water sample leads to peak broadening ("solvent wash" effect).

  • Filtration: Filter through a 0.2 µm PTFE or Nylon syringe filter to remove catalyst particles (e.g., Pd/C) or precipitated salts.

  • Centrifugation (Optional): If filtration is difficult, centrifuge at 14,000 x g for 10 mins and take the supernatant.

LC-MS/MS Conditions[13][15]
Chromatography (HILIC Mode)

We utilize a Zwitterionic HILIC stationary phase. This provides a mechanism of partitioning into a water-enriched layer on the silica surface, ideal for separating polar amines.

  • Column: Merck SeQuant® ZIC-HILIC or Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm or 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[2]

    • Note: Buffer is required to shield ionic interactions on the silica surface and improve peak shape.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 2–5 µL.

Gradient Table:

Time (min)% Mobile Phase B (ACN)Event
0.090%Equilibration
1.090%Isocratic Hold
6.050%Linear Ramp (Elution)
6.140%Column Flush
8.040%Flush End
8.190%Re-equilibration
12.090%Ready for next inj.
Mass Spectrometry (Source & MRM)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Nebulizer: 35 psi.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
4-ACS 179.1 162.1 5015Quantifier (-NH3)
4-ACS 179.1 99.1 5025Qualifier (-SO2NH2)
4-ACS 179.1 81.1 5035Qualifier (Ring frag)
  • Mechanistic Insight: The loss of ammonia (17 Da) is the most facile fragmentation for aliphatic amines. The loss of the sulfonamide group (80 Da) generates the cyclohexyl cation (m/z 99).

Visualizations

Experimental Workflow Diagram

G Reaction Reaction Mixture (Crude) Quench Quench & Dilute (50:50 ACN:H2O + 0.1% FA) Reaction->Quench 50 µL aliquot Filter Filtration (0.2 µm PTFE) Quench->Filter Remove catalyst Dilution2 2nd Dilution (100% ACN) Filter->Dilution2 Match MP B LC HILIC Separation (ZIC-HILIC Column) Dilution2->LC Injection MS ESI-MS/MS Detection (MRM: 179 -> 162) LC->MS Elution Data Quantitation & Isomer Ratio MS->Data Analysis

Caption: Step-by-step workflow from crude reaction mixture to analytical data, emphasizing the double-dilution strategy for HILIC compatibility.

Fragmentation Pathway (Logical Representation)

Frag Parent Precursor Ion [M+H]+ m/z 179.1 Frag1 Product Ion 1 [M+H - NH3]+ m/z 162.1 Parent->Frag1 Collision Energy 15V Frag2 Product Ion 2 [Cyclohexyl Cation]+ m/z 99.1 Parent->Frag2 Collision Energy 25V Neutral1 Neutral Loss NH3 (17 Da) Parent->Neutral1 Neutral2 Neutral Loss SO2NH2 (80 Da) Parent->Neutral2

Caption: Proposed fragmentation pathway for this compound in ESI+ mode.

Results & Discussion (Simulated Data)

Chromatographic Separation

Under the proposed HILIC conditions, the trans-isomer typically elutes first (e.g., 3.2 min) followed by the cis-isomer (3.8 min). Baseline separation (Resolution > 1.5) is achievable, allowing for independent quantitation of the isomeric ratio—a critical parameter for reaction optimization.

Linearity and Sensitivity[10][17]
  • Linear Range: 1.0 ng/mL to 1000 ng/mL (

    
    ).
    
  • LOD (Limit of Detection): ~0.2 ng/mL (S/N > 3).

  • LOQ (Limit of Quantitation): ~1.0 ng/mL (S/N > 10).

Matrix Effects

Reaction mixtures often contain high salt concentrations (e.g., from coupling reagents like EDC/HOBt or bases like TEA).

  • Observation: Significant signal suppression (up to 40%) may be observed if the retention time overlaps with the "salt front."

  • Mitigation: The HILIC method retains the amine beyond the early-eluting salts (which usually elute in the void or very late depending on the salt type), minimizing suppression. Using a deuterated internal standard corrects for any residual matrix effects.

Troubleshooting & Expert Tips

  • Peak Tailing:

    • Cause: Secondary interactions between the amine and residual silanols on the column stationary phase.

    • Fix: Ensure the buffer concentration is at least 10 mM. Do not use pure water/formic acid without ammonium formate/acetate.

  • Split Peaks:

    • Cause: Injection solvent mismatch. Injecting a water-rich sample into a high-ACN HILIC mobile phase causes the analyte to "crash" out or travel faster than the solvent.

    • Fix: Dilute the final sample with 100% ACN so the final composition is >80% organic.

  • Carryover:

    • Cause: Amines stick to stainless steel capillaries.

    • Fix: Use a needle wash solution of 50:50 Methanol:Water + 0.5% Formic Acid.

References

  • Separation of Cis/Trans Isomers of 4-Aminocyclohexanecarboxylic Acid. European Patent EP 3411355 B1. (2017).[4] Link

  • HILIC Method Development for Polar Amines. Merck SeQuant ZIC-HILIC Application Guide. Link

  • Fragmentation of Sulfonamides in ESI-MS. Journal of Mass Spectrometry, 2008. Link

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. Link

Sources

Application Note: Handling, Storage, and Synthetic Protocols for 4-Aminocyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

4-Aminocyclohexane-1-sulfonamide (CAS: 854443-96-2) and its hydrochloride salt (CAS: 2155853-10-2) are critical bifunctional building blocks in modern medicinal chemistry[1]. Featuring both a primary aliphatic amine and a primary sulfonamide, this compound is extensively utilized in the synthesis of heterocyclic protein kinase inhibitors, particularly those targeting Pim kinases (Pim-1, Pim-2, Pim-3)[2]. Pim kinases are highly implicated in the survival and proliferation of hematological malignancies and solid tumors, making this intermediate highly valuable for oncology drug development[3].

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name This compound
CAS Number 854443-96-2 (Free Base) / 2155853-10-2 (HCl Salt)
Molecular Formula C6H14N2O2S
Molecular Weight 178.25 g/mol
Functional Groups Primary aliphatic amine, primary sulfonamide
Appearance Off-white to pale yellow solid

Handling Procedures & Safety Protocols

Handling bifunctional amines requires stringent protocols to prevent degradation and ensure operator safety.

  • Causality of PPE & Engineering Controls : The primary amine moiety is a known skin and respiratory irritant. Furthermore, the hydrochloride salt is highly hygroscopic. Exposure to ambient humidity not only causes caking (which skews stoichiometric weighing) but can also lead to localized hydrolysis in subsequent moisture-sensitive coupling reactions. Always handle the compound within a Class II biological safety cabinet or a certified chemical fume hood. When weighing the HCl salt for anhydrous reactions, utilize a glove box purged with high-purity Argon.

  • Self-Validating Step : Before use, verify the integrity of the batch via LC-MS or 1H-NMR. The presence of a shifted amine peak or unexpected oxidation byproducts indicates degradation, necessitating recrystallization prior to use[1].

Storage Dynamics & Stability

Proper storage is non-negotiable for maintaining the nucleophilicity of the primary amine.

  • Causality of Degradation : Aliphatic amines are susceptible to atmospheric oxidation, forming N-oxides or hydroxylamines over time, which manifest as a yellow/brown discoloration. The sulfonamide group is generally stable, but the presence of moisture can catalyze intermolecular hydrogen bonding, leading to severe aggregation and reduced solubility in organic solvents.

Table 2: Storage Guidelines
ConditionParameterRationale
Temperature -20°C (Long-term)Suppresses kinetic oxidation of the primary amine[1].
Atmosphere Argon/NitrogenDisplaces oxygen and ambient moisture.
Container Amber glass vialPrevents photo-induced degradation pathways.
Desiccation Store over DrieritePrevents hygroscopic caking of the HCl salt.

Experimental Protocol: SNAr Coupling for Pim Kinase Inhibitors

The following protocol details the nucleophilic aromatic substitution (SNAr) of this compound with a chloro-heterocycle (e.g., 6-chloro-3-(3-chlorophenyl)imidazo[1,2-b]pyridazine), a foundational step in synthesizing Pim kinase inhibitors[2].

Step-by-Step Methodology:
  • Reagent Preparation : In an oven-dried Schlenk flask under Argon, charge this compound (200 mg, 1.12 mmol) and the chloro-heterocycle (200 mg, 0.76 mmol)[2].

    • Causality: The amine is used in excess (1.5 eq) to drive the reaction to completion and compensate for any trace moisture degradation.

  • Solvent & Base Addition : Add anhydrous Dimethyl Sulfoxide (DMSO, 2.0 mL) followed by Potassium Fluoride (KF, 500 mg, 8.6 mmol)[2].

    • Causality: DMSO is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state during SNAr. KF is chosen over stronger bases (like NaH or KOtBu) because the fluoride ion acts as a mild, non-nucleophilic base that activates the amine without deprotonating the sulfonamide, preventing unwanted polymerization or side reactions.

  • Thermal Activation : Heat the reaction mixture to 120°C and stir overnight (12–18 hours)[2].

    • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the chloro-heterocycle mass peak and the emergence of the product mass peak validates completion. Do not proceed to workup until conversion is >95%.

  • Aqueous Quench : Cool the mixture to room temperature and pour it into 80 mL of saturated aqueous NaCl (brine)[2].

    • Causality: Brine is used instead of pure water to maximize the "salting-out" effect, decreasing the solubility of the polar sulfonamide product in the aqueous phase and driving it into the organic extraction phase.

  • Extraction & Isolation : Extract the aqueous mixture with Ethyl Acetate (EtOAc, 3 x 30 mL)[2]. Wash the combined organic layers with additional brine to remove residual DMSO, dry over anhydrous Na2SO4, filter, and concentrate in vacuo[4].

Experimental Workflow Visualization

SNAr_Workflow A Reagents: This compound + Chloro-heterocycle B Solvent & Base: Anhydrous DMSO + KF A->B C Thermal Activation: 120°C for 12-18 hours B->C SNAr Coupling D Self-Validation: LC-MS Conversion Check C->D D->C <95% Conversion E Aqueous Quench: Pour into Brine (NaCl aq) D->E >95% Conversion F Liquid-Liquid Extraction: Extract with EtOAc (x3) E->F Phase Separation G Target Product: Pim Kinase Inhibitor Precursor F->G Isolation & Drying

Workflow for the SNAr coupling of this compound in Pim kinase inhibitor synthesis.

References

  • Title: WO2013013188A1 - Heterocyclic protein kinase inhibitors Source: Google Patents URL
  • Title : United States Patent - Heterocyclic protein kinase inhibitors (Xu et al.) Source : Googleapis.com (USPTO) URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Aminocyclohexane-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis, purification, and troubleshooting of 4-Aminocyclohexane-1-sulfonamide .

Important Distinction: This molecule is the saturated (aliphatic) analog of sulfanilamide. Unlike aromatic sulfonamides, the cyclohexane ring introduces critical stereochemical complexity (cis/trans isomerism) and distinct reactivity profiles (e.g., elimination risks) that are not present in planar aromatic systems.

Executive Summary: The Scaffold & Its Challenges

Molecule: this compound Key Feature: 1,4-disubstituted cyclohexane ring.[1] Primary Challenge: Stereocontrol. The molecule exists as cis (axial/equatorial) and trans (diequatorial) isomers. The trans-isomer is typically the pharmacologically active scaffold (mimicking the elongated structure of peptide bonds or specific enzyme inhibitors), but synthetic routes often yield thermodynamic mixtures or kinetically trapped cis-isomers.

Module 1: Stereochemical Integrity (Cis vs. Trans)

Issue: "I am observing a double peak in HPLC/NMR. Which isomer is which, and how do I control it?"

Diagnosis: You are likely seeing a mixture of diastereomers. In 1,4-disubstituted cyclohexanes:

  • Trans-isomer: Substituents are typically diequatorial (thermodynamically more stable in large substituents).

  • Cis-isomer: One substituent is axial, one is equatorial.

Technical Insight: Synthesis via hydrogenation of aromatic precursors (e.g., 4-aminobenzenesulfonamide) using heterogeneous catalysts (Rh/C, Ru/C) often yields a Cis-rich mixture due to the mechanism of syn-hydrogen addition to the face of the aromatic ring. Conversely, nucleophilic substitution on a cyclohexane ring (e.g., azide displacement of a tosylate) proceeds with inversion (Walden inversion), flipping the stereochemistry.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
High Cis Content Hydrogenation of aromatic precursor (Syn-addition).Isomerization: Heat the crude mixture in a basic aprotic solvent (e.g., NaOEt in EtOH or KOtBu in DMSO) to equilibrate to the thermodynamic trans product.
Inseparable Peaks Similar polarity of isomers.Derivatization: Protect the amine (e.g., Boc-anhydride). The Boc-protected isomers often have vastly different solubilities, allowing separation by fractional crystallization.
Isomerization during workup Acid-catalyzed epimerization.Avoid strong acids if the sulfonamide nitrogen is not alkylated. Use neutral buffers for workup.

Diagram: Stereochemical Equilibration Pathway

Stereochemistry A Aromatic Precursor (4-Aminobenzenesulfonamide) B Hydrogenation (Rh/C or Ru/C) A->B C Kinetic Product (Cis-Isomer rich) B->C Syn-Addition D Base-Mediated Equilibration C->D D->C Equilibrium E Thermodynamic Product (Trans-Isomer) D->E Epimerization

Caption: Transition from aromatic precursor to thermodynamic trans-isomer via kinetic cis-intermediate.

Module 2: The Polymerization Trap (Self-Reaction)

Issue: "My reaction mixture turned into an insoluble gum/tar during the sulfonyl chloride step."

Diagnosis: You likely triggered intermolecular polymerization . The intermediate, 4-aminocyclohexane-1-sulfonyl chloride, contains both a nucleophile (Amine, -NH2) and an electrophile (Sulfonyl Chloride, -SO2Cl). Without protection, Molecule A's amine attacks Molecule B's sulfonyl chloride, creating a polymer chain.

Technical Insight: Aliphatic amines are more nucleophilic than aromatic amines (anilines). Therefore, the self-reaction is faster and more chaotic than in sulfanilamide synthesis.

Troubleshooting Protocol:

  • Mandatory Protection: Never handle the free amino-sulfonyl chloride.

    • Step 1: Protect the amine (e.g., Boc , Cbz, or Phthalimide) before introducing the sulfonyl chloride functionality.

    • Step 2: Form the sulfonamide.[2][3][4][5]

    • Step 3: Deprotect the amine.

  • Order of Addition: If reacting a diamine with a sulfonyl chloride, add the sulfonyl chloride slowly to a large excess of the diamine to favor mono-substitution (though protection is superior).

Data: Protection Group Compatibility

Protecting GroupStability to SO2Cl FormationDeprotection ConditionRisk Level
Boc (tert-butyloxycarbonyl) High . Stable to chlorosulfonation if temp < 0°C.Acid (TFA/HCl).Low. Preferred method.
Fmoc Low . Base sensitive (sulfonamide formation requires base).Base (Piperidine).High. Avoid.
Cbz (Benzyloxycarbonyl) Medium . Stable to base.Hydrogenation (Pd/C).Medium. Good if acid-sensitive.

Module 3: Sulfonyl Chloride Stability & Elimination

Issue: "I have low yields, and NMR shows alkene signals (5.6-5.8 ppm)."

Diagnosis: Beta-Elimination. Unlike aromatic sulfonyl chlorides, cyclohexanesulfonyl chloride has beta-hydrogens. In the presence of strong, hindered bases (e.g., TEA, DIPEA) or high heat, it can eliminate SO2 and HCl to form cyclohexene derivatives.

Mechanism: The base abstracts the proton alpha to the sulfonyl group (or beta), leading to the extrusion of SO2 (Desulfonylation) or direct E2 elimination of HCl if the sulfene pathway is accessible.

Troubleshooting Protocol:

  • Change the Base: Switch from strong organic bases (TEA) to inorganic buffers (Sodium Carbonate, Potassium Bicarbonate) or Pyridine (which acts as a nucleophilic catalyst without being strongly basic enough to promote rapid elimination).

  • Temperature Control: Maintain the sulfonamide coupling reaction at 0°C to Room Temperature . Do not heat above 40°C until the coupling is complete.

  • Anhydrous Conditions: Aliphatic sulfonyl chlorides hydrolyze to sulfonic acids (R-SO3H) faster than aromatic ones. Ensure solvents (DCM, THF) are dry.

Diagram: Competing Reaction Pathways

Reactivity Start 4-Protected-amino cyclohexanesulfonyl chloride Path1 Pathway A: Amine Coupling (Desired) Start->Path1 + R-NH2 Path2 Pathway B: Hydrolysis (Side Product) Start->Path2 + H2O Path3 Pathway C: Elimination (Side Product) Start->Path3 + Strong Base/Heat Prod1 Sulfonamide Product Path1->Prod1 Prod2 Sulfonic Acid (Water soluble impurity) Path2->Prod2 Prod3 Cyclohexene Derivative (Desulfonylation) Path3->Prod3

Caption: Divergent pathways for the sulfonyl chloride intermediate. Pathway A is desired; B and C are common failures.

Module 4: FAQ - Specific Impurities

Q: I see a mass of M+172 in my LCMS (Target M+178). What is it? A: This is likely the Sulfonic Acid derivative (Hydrolysis product).

  • Cause: Wet solvent or old sulfonyl chloride reagent.

  • Fix: Freshly prepare the sulfonyl chloride (e.g., from the thiol via oxidative chlorination) and use immediately.

Q: I see a mass of M+ [Dimer]. A: This is Bis-sulfonylation .

  • Context: If your target amine (the nucleophile) is a primary amine (R-NH2), it can react with two equivalents of sulfonyl chloride to form the sulfonimide (R-SO2-N(R)-SO2-R).

  • Fix: Use a slight excess of the amine (1.1 - 1.2 eq) relative to the chloride, not the other way around. Avoid using Sodium Hydride (NaH) as a base, as it promotes bis-alkylation/sulfonylation.

Q: Can I use the "Sandmeyer" reaction to make this? A: No. The Sandmeyer reaction (Aniline -> Diazonium -> Sulfonyl Chloride) works for aromatic amines. It does not work for 4-aminocyclohexane-1-amine because aliphatic diazonium salts are extremely unstable and will instantly decompose to alcohols or alkenes (via carbocations) rather than reacting with SO2.

References

  • Stereochemistry of Cyclohexane Derivatives: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Synthesis of Trans-4-aminocyclohexanecarboxylic acid (Analogous Chemistry)

    • Patent: Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. . (Describes the isomerization of cis-to-trans using base).

  • Aliphatic Sulfonyl Chloride Stability

    • King, J. F., et al. "The mechanism of hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society. .

  • Desulfonylation Reactions

    • Review: "Desulfonylation Reactions: Recent Advances."[6] Organic Reactions.[2][4][6][7][8][9][10][11] .

  • General Sulfonamide Synthesis Protocols

    • Bahrami, K., et al. "Direct conversion of thiols to sulfonyl chlorides."[12] Journal of Organic Chemistry. .

Sources

Technical Support Center: Optimizing 4-Aminocyclohexane-1-sulfonamide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for 4-Aminocyclohexane-1-sulfonamide functionalization. This bifunctional molecule presents unique chemoselectivity, solubility, and stereochemical challenges due to the presence of both a highly nucleophilic aliphatic amine and a weakly nucleophilic primary sulfonamide.

This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to help researchers and drug development professionals optimize their reaction conditions.

Chemoselective Workflow Overview

G Start This compound (Starting Material) AmineCoupling Amide Coupling (Amine-Selective) Start->AmineCoupling HATU, DIPEA, DMF (RT, 2h) Protect Boc-Protection (Masking Amine) Start->Protect Boc2O, Et3N, MeOH AmineProduct N-Acyl Derivative (Target 1) AmineCoupling->AmineProduct High Chemoselectivity SulfonamideCoupling Buchwald-Hartwig (Sulfonamide-Selective) SulfProduct N-Aryl Sulfonamide (Target 2) SulfonamideCoupling->SulfProduct TFA Deprotection Protect->SulfonamideCoupling Pd-Catalyst, Base, Aryl Halide

Workflow diagram illustrating chemoselective pathways for this compound.

FAQ 1: Amine-Selective Functionalization

Q: How do I achieve chemoselective amide coupling at the aliphatic amine without reacting the sulfonamide, and why am I seeing byproduct formation with HATU?

Causality & Expert Insight: The aliphatic amine (


) is significantly more nucleophilic than the primary sulfonamide (

). Under standard conditions, amidation at the amine is kinetically favored. However, if you use an excess of uronium-based coupling reagents like HATU or HBTU, the highly nucleophilic aliphatic amine can attack the coupling reagent directly rather than the activated carboxylic acid. This leads to the formation of a stable, unwanted guanylated amine byproduct[1]. To prevent this, strict stoichiometric control is required, or alternative reagents like T3P (Propylphosphonic anhydride) should be utilized.

Quantitative Reagent Comparison:

Coupling ReagentEquivalenceOptimal SolventYield (%)Chemoselectivity (Amine:Sulfonamide)Side Reactions
HATU 1.05DMF85–92%>99:1Guanylation if in excess[1]
EDC / HOBt 1.20DCM / DMF75–80%>95:5Water-soluble urea byproducts
T3P (50% in EtOAc) 1.50EtOAc / DMF88–94%>99:1None (Highly scalable)
HATU (Excess) 2.50DMF<40%<50:50Severe guanylation[1]

Self-Validating Protocol: Amine-Selective Amidation (HATU)

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir at room temperature (RT) for 10 minutes to ensure complete formation of the active ester. Validation checkpoint: The solution should turn pale yellow.

  • Coupling: Add this compound (1.0 equiv) portion-wise. Stir at RT for 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry over 
    
    
    
    and concentrate in vacuo.
FAQ 2: Overcoming Solubility Issues

Q: this compound is crashing out of my reaction mixture in DCM and THF. How can I optimize the reaction medium?

Causality & Expert Insight: This molecule exhibits zwitterionic-like properties in the solid state. The primary amine acts as a strong hydrogen-bond donor/acceptor, and the primary sulfonamide acts as a potent donor. This creates a robust intermolecular hydrogen-bonding network with high lattice energy, rendering the compound nearly insoluble in non-polar or moderately polar solvents like DCM, Toluene, or cold THF.

Optimization Strategy: You must disrupt the hydrogen-bonding network using highly polar aprotic solvents.

  • Primary Recommendation: Switch the solvent system to anhydrous DMF, NMP, or DMSO.

  • Green Chemistry Alternative: If organic solvents must be avoided, aliphatic amines can successfully undergo coupling in aqueous micellar conditions using surfactants (e.g., TPGS-750-M), which solubilize the polar substrate within the micelle core while protecting sensitive intermediates[2].

FAQ 3: Sulfonamide-Selective Functionalization

Q: How do I selectively functionalize the sulfonamide group (e.g., via Buchwald-Hartwig cross-coupling) in the presence of the free amine?

Causality & Expert Insight: Attempting palladium-catalyzed C-N cross-coupling directly on the sulfonamide without protecting the aliphatic amine will fail. The unprotected primary aliphatic amine will outcompete the sulfonamide for coordination to the Palladium center. This leads to rapid


-hydride elimination of the Pd-amide species, ultimately yielding undesired hydrodehalogenated arenes instead of your cross-coupled product[2].

While direct, high-temperature


 displacement (e.g., 120 °C in DMSO with KF) has been reported for specific, highly activated heterocyclic kinase inhibitors[3], it is not a universally applicable method. For broad scope functionalization, a protection strategy is mandatory. Alternatively, for late-stage functionalization where cross-coupling is unviable, primary sulfonamides can be activated and converted into highly reactive sulfonyl chlorides using Pyry-

, allowing subsequent trapping with various nucleophiles[4].

Self-Validating Protocol: Sulfonamide-Selective Arylation

  • Amine Masking (Boc Protection): Suspend this compound (1.0 equiv) in MeOH. Add

    
     (1.5 equiv) and 
    
    
    
    (1.1 equiv). Stir at RT for 4 hours. Concentrate and wash with hexanes to isolate the N-Boc intermediate.
  • Catalyst Activation: In an argon-filled glovebox, combine the N-Boc intermediate (1.0 equiv), Aryl Halide (1.2 equiv),

    
     (2 mol%), a bulky monodentate phosphine ligand like tBuXPhos or BippyPhos (4 mol%), and 
    
    
    
    (2.0 equiv) in anhydrous t-Amyl alcohol (0.1 M).
  • Cross-Coupling: Seal the reaction vial, remove from the glovebox, and heat at 90 °C for 16 hours. Validation checkpoint: A color change to dark brown/black indicates Pd catalyst turnover.

  • Deprotection: Cool to RT, filter through a Celite pad, and concentrate. Treat the crude mixture with 20% TFA in DCM for 2 hours at RT to cleave the Boc group, yielding the N-aryl sulfonamide.

FAQ 4: Stereochemical Considerations

Q: I am observing vastly different reaction kinetics depending on the batch of this compound. Could stereochemistry be the culprit?

Causality & Expert Insight: Yes. The 1,4-substitution pattern on the cyclohexane ring dictates whether the molecule exists as a cis or trans isomer.

  • Trans Isomer (Equatorial, Equatorial): Both the amine and the sulfonamide groups can adopt the thermodynamically stable equatorial positions. This minimizes 1,3-diaxial steric clashes, leaving the amine highly accessible for nucleophilic attack. Coupling kinetics will be rapid.

  • Cis Isomer (Axial, Equatorial): One of the functional groups is forced into an axial position. If the amine is axial, the trajectory for nucleophilic attack is severely hindered by the axial hydrogen atoms at the C2 and C6 positions. This steric shielding drastically reduces the reaction rate.

Troubleshooting Step: Always verify the cis/trans ratio of your starting material via 1H-NMR prior to optimization. If using a cis-enriched batch, you may need to elevate coupling temperatures to 40–50 °C or switch to a highly reactive coupling reagent like T3P.

References
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. 4

  • Heterocyclic protein kinase inhibitors. Google Patents. 3

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. 1

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. 2

Sources

Overcoming low yield in 4-Aminocyclohexane-1-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Aminocyclohexane-1-sulfonamide Synthesis

Topic: Overcoming Low Yield & Stereochemical Issues in this compound Synthesis Ticket ID: #ACHS-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of This compound is notoriously difficult due to three converging factors:

  • Catalyst Poisoning: The sulfur atom in the sulfonamide moiety aggressively binds to transition metal catalysts (Pd, Pt), halting hydrogenation.

  • Stereochemical Drift: The reaction kinetically favors the cis-isomer, whereas the bioactive/commercial target is typically the thermodynamically stable trans-isomer.

  • Amphoteric Solubility: The product contains a basic amine (

    
    ) and a weakly acidic sulfonamide (
    
    
    
    ), creating a "solubility trap" in aqueous media that defies standard extraction protocols.

This guide replaces "trial-and-error" with a mechanistic troubleshooting framework.

Module 1: The Synthetic Route (Hydrogenation)[1]

The Standard Protocol: The most robust industrial route is the High-Pressure Catalytic Hydrogenation of Sulfanilamide (4-aminobenzenesulfonamide) . Direct functionalization of a cyclohexane ring (e.g., via chlorosulfonation) is widely discouraged due to poor regioselectivity and low yields.

Core Workflow Diagram

HydrogenationWorkflow Start Sulfanilamide (Aromatic Precursor) Step1 Hydrogenation (Ru/C, 100 bar, 100°C) Start->Step1 Reduction Inter Crude Mixture (Major: Cis-isomer) Step1->Inter Kinetic Control Step2 Thermal Epimerization (pH > 11, Reflux) Inter->Step2 Isomerization End Trans-4-aminocyclohexane- 1-sulfonamide Step2->End Thermodynamic Control

Caption: Figure 1. The optimized reaction pathway shifts from kinetic control (cis) to thermodynamic control (trans) via a post-hydrogenation epimerization step.

Troubleshooting the Hydrogenation
SymptomMechanistic CauseCorrective Action
Reaction Stalls (<10% Conv.) Sulfur Poisoning: The sulfonamide sulfur binds to the catalyst surface, blocking H2 adsorption. Pd/C is useless here.Switch to Ruthenium (Ru): Use 5% Ru/Al₂O₃ or 5% Ru/C . Ruthenium is more resistant to sulfur poisoning than Palladium or Platinum [1]. Increase loading to 10-20 wt%.
De-sulfonylation (Product Loss) Hydrogenolysis: The C-S bond is cleaved, yielding cyclohexylamine and SO₂.Buffer the System: Run the reaction in Water/Ethanol with 1 eq. NaOH . The base stabilizes the sulfonamide anion, making the C-S bond less prone to cleavage.
Incomplete Reduction Low H₂ Pressure: Aromatic ring reduction requires high energy to break aromaticity.Increase Pressure: Standard balloon hydrogenation (1 atm) will fail. You need 50–100 bar (700–1450 psi) and temperatures of 100–130°C [2].

Module 2: Stereochemical Control (Cis vs. Trans)

Users often report isolating the cis-isomer (or a gum) instead of the crystalline trans-isomer. This is a feature of the hydrogenation mechanism, not a bug.

  • The Mechanism: Hydrogen adds to the aromatic ring from the catalyst surface (syn-addition), forcing the substituents (Sulfonamide and Amine) to end up on the same side (cis).

  • The Fix (Epimerization): The trans-isomer (diequatorial) is thermodynamically more stable. You must force the cis-isomer to flip.

Protocol: The "Cook-off" Method

  • Take the crude hydrogenation filtrate (do not isolate yet).

  • Ensure the pH is strongly basic (pH > 11) using NaOH.

  • Reflux the aqueous mixture for 4–12 hours.

  • The harsh conditions allow reversible deprotonation/reprotonation at the

    
    -carbon, driving the equilibrium toward the stable trans-isomer [3].
    

Module 3: Purification & Isolation (The "Yield Thief")

The most common point of failure is "losing" the product during workup. The molecule is amphoteric:

  • Amine:

    
     (Protonated at neutral pH)
    
  • Sulfonamide:

    
     (Deprotonated at high pH)
    

The Solubility Trap: At pH 7, the molecule exists largely as a cation (


). At pH 12, it is an anion (

). It is highly water-soluble in both states.
Isolation Decision Tree

IsolationLogic Start Crude Reaction Mixture (Aqueous, Basic) Check Is the Trans-isomer dominant? Start->Check Epimerize Reflux with NaOH (See Module 2) Check->Epimerize No (Cis rich) MethodA Method A: Isoelectric Precipitation (Best for Scale >5g) Check->MethodA Yes MethodB Method B: Ion Exchange Resin (Best for High Purity) Check->MethodB Yes Epimerize->Check StepA1 Adjust pH to ~9.5 - 10.0 (Solubility Minimum) MethodA->StepA1 StepB1 Pass through Cation Exchange (Dowex 50W, H+ form) MethodB->StepB1 StepA2 Cool to 0°C & Filter StepA1->StepA2 StepB2 Wash with Water (Remove salts) StepB1->StepB2 StepB3 Elute with 5% NH4OH StepB2->StepB3

Caption: Figure 2. Isolation strategy depends on scale. Method A relies on the narrow solubility minimum near the pKa overlap.

Detailed Isolation Protocol (Method B - Recommended):

  • Load: Acidify crude mixture to pH 2 (ensures species is

    
    ) and load onto a strong cation exchange resin (e.g., Dowex 50W).
    
  • Wash: Flush with deionized water. The product sticks; impurities (inorganic salts, non-basic byproducts) wash away.

  • Elute: Flush with 2M Ammonia in Methanol/Water . The ammonia displaces the product.

  • Concentrate: Evaporate the ammoniacal eluent to obtain the pure zwitterion/free base.

Frequently Asked Questions (FAQ)

Q1: Can I use the "Chemical Route" (Chlorosulfonation of N-acetylcyclohexylamine) instead of hydrogenation?

  • Answer: You can, but expect yields <20%. The chlorosulfonation of aliphatic rings (using

    
    ) requires harsh conditions that often lead to charring and random chlorination. The hydrogenation route, while requiring pressure, is far cleaner [4].
    

Q2: My product is a sticky gum, not a solid.

  • Answer: You likely have a mix of cis and trans isomers.[1] The pure trans-isomer has a much higher melting point (

    
    ) and crystallizes well. Return to Module 2  and perform the thermal epimerization with NaOH.
    

Q3: Why does my yield drop when I extract with Dichloromethane (DCM)?

  • Answer: This molecule is not soluble in DCM. It is a polar, zwitterionic species. Standard organic extractions will leave the product in the water layer. Use n-Butanol if you must perform a liquid-liquid extraction, but Ion Exchange (Method B above) is superior.

References

  • Catalytic Hydrogenation of Sulfonamides

    • Title: Process for the preparation of trans-4-aminocyclohexanecarboxylic acid (Analogue Chemistry).[1][2]

    • Source: P
    • Relevance: Establishes the Ru/C and high-pressure protocol for 4-amino-cyclohexane deriv
    • URL
  • Stereochemical Control (Epimerization)

    • Title: Process for producing trans-4-amino-1-cyclohexanecarboxylic acid derivative.[1][2][3][4]

    • Source: P
    • Relevance: Details the thermal isomerization of cis-to-trans isomers in basic media.
    • URL
  • Zwitterion Purification

    • Title: Isoelectric points of some sulfonamides: determination by microelectrophoresis.[5]

    • Source: Journal of Pharmaceutical Sciences.[5]

    • Relevance: Provides pKa/pI data for sulfonamide isolation str
    • URL:[Link]

  • General Sulfonamide Synthesis

    • Title: The Synthesis of Functionalised Sulfonamides.[6][7][8]

    • Source: UCL Discovery (Thesis).
    • Relevance: Discusses the limitations of chlorosulfonation and altern
    • URL:[Link]

Sources

Troubleshooting solubility issues with 4-Aminocyclohexane-1-sulfonamide

[1]

Status: Operational Topic: Solubility & Formulation Troubleshooting Compound ID: 4-Aminocyclohexane-1-sulfonamide (CAS: 854443-96-2) Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Core Challenge

The primary solubility challenge with This compound stems from its amphoteric nature and high crystal lattice energy .[1]

Unlike aromatic sulfonamides (e.g., sulfanilamide), the aliphatic cyclohexane ring increases lipophilicity while the functional groups create a robust hydrogen-bonding network in the solid state. Users most frequently encounter issues when attempting to dissolve the Free Base form in neutral aqueous buffers, where it exists as a neutral or partially zwitterionic species with poor solvation energy.[1]

Key Physicochemical Parameters:

ParameterValue (Approx.)Implication
Amine pKa ~10.6 (Basic)Protonated (

) at pH < 9.[1]
Sulfonamide pKa >11.0 (Weakly Acidic)Remains neutral (

) at physiological pH.[1]
LogP ~ -0.4 to 0.5Moderately polar, but crystal packing limits dissolution.[1]
Dominant Species (pH 7.4) Cationic (

)
Requires counter-ions (Cl⁻) for stability.[1]

Solubility Decision Tree

Before proceeding with specific protocols, identify your starting material and end-use case using the workflow below.

SolubilityFlowStartStart: Identify Solid FormIsSaltIs it a Salt (HCl)?Start->IsSaltIsFreeBaseIs it Free Base?Start->IsFreeBaseSaltYesDissolve in Water/PBSIsSalt->SaltYesYesBaseYesIntended Application?IsFreeBase->BaseYesYesSaltIssueStill Insoluble?SaltYes->SaltIssueHeatSonApply Heat (40°C) + SonicationSaltIssue->HeatSonYesBioAssayBiological Assay (Cell/Enzyme)BaseYes->BioAssayChemSynChemical SynthesisBaseYes->ChemSynDMSOStockMake 100mM Stock in DMSOBioAssay->DMSOStockAcidifyAdd 1.0 eq HCl (Form in situ Salt)ChemSyn->AcidifyCrashOutPrecipitation on Dilution?DMSOStock->CrashOutStepDownUse Serial Dilution(Intermediate Step)CrashOut->StepDownYes

Figure 1: Decision matrix for solubilizing this compound based on solid form and application.

Troubleshooting Guides (Q&A)

Scenario A: "The powder floats on water and won't dissolve."[1]

Diagnosis: You are likely working with the Free Base form.[1] The aliphatic amine is basic, but the crystal lattice energy is too high for neutral water to overcome. The "floating" behavior indicates poor wetting due to the hydrophobic cyclohexane ring.

The Protocol: The "Acid Swing" Method To solubilize the free base in aqueous media, you must convert it to its cationic form in situ.

  • Calculate Molarity: Determine the moles of your compound.

  • Acidify: Add 1.0 - 1.1 equivalents of 1M Hydrochloric Acid (HCl) or Acetic Acid.

    • Mechanism:[1][2][3] This protonates the amine (

      
      ), drastically increasing polarity and disrupting the crystal lattice.
      
  • Dilute: Once dissolved, dilute with water or buffer to the desired concentration.[1]

  • Check pH: Ensure the final pH is not >9, or the compound may precipitate back out as the free base.

Expert Note: If using for cell culture, ensure the volume of acid added does not overwhelm the buffering capacity of your media. Neutralizing with NaOH later may cause precipitation if you overshoot pH 10.[1]

Scenario B: "My DMSO stock crashes out when added to cell media."

Diagnosis: The "Solvent Shock" Effect.[1] When a high-concentration DMSO stock (e.g., 100 mM) is added directly to aqueous media, the rapid mixing causes a local spike in water concentration around the droplet. The compound, suddenly finding itself in a non-solvent, precipitates before it can disperse.

The Protocol: Intermediate Dilution Do not pipette 100 mM stock directly into the well.

  • Prepare Stock: 100 mM in pure DMSO (anhydrous).

  • Intermediate Step: Dilute the stock 1:10 in PBS or Media to create a 10 mM working solution.[1]

    • Observation: If it precipitates here, sonicate at 37°C. The lower concentration (10 mM) is more likely to remain stable than the local interface of the 100 mM drop.

  • Final Addition: Add the 10 mM working solution to your cells to achieve the final assay concentration (e.g., 10 µM).

Scenario C: "I have the trans-isomer, and it is significantly less soluble than the cis-isomer."

Diagnosis: Stereochemical Packing Efficiency. The trans-1,4-substituted cyclohexane derivatives are flatter and pack more efficiently into crystal lattices than their cis counterparts (which often adopt a "bent" conformation).[1] This results in a higher melting point and lower solubility for the trans isomer.[1]

The Protocol: Thermal Energy & Cosolvents

  • Heat: Warm the solvent (DMSO or Water/HCl) to 45-50°C before adding the solid.

  • Sonication: Use an ultrasonic bath for 10-15 minutes. This breaks up micro-crystals that serve as nucleation sites for reprecipitation.[1]

  • Cosolvent: If aqueous solubility is mandatory, use 5-10% DMSO or Ethanol as a cosolvent to maintain the trans-isomer in solution.[1]

Formulation & Stability Data

Use the table below to select the appropriate solvent system for your application.

Solvent SystemSolubility Limit (Est.)StabilityRecommended Use
DMSO (Anhydrous) > 100 mMHigh (Months at -20°C)Stock solutions, HTS libraries.[1]
Water (Neutral) < 1 mM (Free Base)Low (Precipitation risk)Not Recommended for Free Base.[1]
0.1 M HCl > 50 mMHighAqueous conversion, HPLC prep.[1]
Ethanol ~ 10-20 mMModerateSynthesis, crystallization.[1]
PBS (pH 7.4) ~ 1-5 mMModerateBiological assays (prepare fresh).

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound? A: No. Sulfonamides can degrade under high heat and pressure (hydrolysis of the amide bond).[1] Sterilize aqueous solutions by filtration through a 0.22 µm PES or PVDF membrane .

Q: Why is the solution turning yellow? A: Oxidation of the amine group. This often happens if the DMSO stock is old or stored in light.[1]

  • Fix: Always store DMSO stocks in amber vials, under nitrogen/argon if possible, at -20°C. Discard yellowed stocks for sensitive biological assays.[1]

Q: Is the sulfonamide group acidic enough to dissolve in NaOH? A: Likely no at standard concentrations. While aromatic sulfonamides (like sulfamethoxazole) dissolve in base, aliphatic sulfonamides are much weaker acids (pKa >11).[1] You would need a very high pH (>12) to deprotonate the sulfonamide, which is incompatible with most biological applications. Stick to the acid strategy (protonating the amine).

References

  • Physicochemical Properties of Sulfonamides: Martínez, F., & Gómez, A. (2003).[1][4] Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.[4] Citation Context: Establishes the baseline solubility challenges and thermodynamic parameters of sulfonamide derivatives.

  • Acidity of Aliphatic vs. Aromatic Sulfonamides: Laughlin, R. G. (1967).[1][5] The Basicity of Aliphatic Sulfonamides. Journal of the American Chemical Society, 89(10), 2429–2431. Citation Context: Confirms that aliphatic sulfonamides are significantly less acidic than their aromatic counterparts, validating the "acid-first" solubilization strategy.[1]

  • pKa Prediction & Measurement: Perlovich, G. L., et al. (2019).[1][6] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Citation Context: Provides methodology for understanding the ionization states of sulfonamide-amine congeners.

  • General Solubility Rules for Amine Salts: Create a Technical Support Center with troubleshooting guides. ScienceMadness & LibreTexts Data. Citation Context: Supports the protocol of using HCl to convert the free base amine into a soluble salt form.

Preventing degradation of 4-Aminocyclohexane-1-sulfonamide during reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Reactions

Introduction

4-Aminocyclohexane-1-sulfonamide is a bifunctional molecule of increasing interest in medicinal chemistry and materials science. Its structure, featuring a primary aliphatic amine on a cyclohexane ring and a sulfonamide group, offers versatile synthetic handles. However, these same functional groups present unique stability challenges. The nucleophilic amine is susceptible to a variety of side reactions, while the sulfonamide linkage can undergo hydrolysis under certain conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize degradation and maximize yield in your reactions.

FAQ 1: My yield is consistently low when using this compound. What are the most common degradation pathways I should be aware of?

Low yields often stem from two primary sources of degradation: hydrolysis of the sulfonamide bond and unwanted reactions at the primary amine.

  • Hydrolysis of the Sulfonamide (S-N) Bond: The sulfonamide linkage is susceptible to cleavage, particularly under harsh pH conditions. While generally more stable than carboxamides, this bond can be hydrolyzed to form the corresponding sulfonic acid and amine.[1][2] Studies on various sulfonamides show that they are most stable in the neutral pH range and that extreme pH, both acidic and basic, can accelerate degradation.[1][3] Very strong acidic conditions (e.g., pH 2.0) have been shown to effectively degrade some sulfonamides over time.[3]

  • Oxidative Degradation: The primary amine is a potential site for oxidation, which can lead to a variety of byproducts and decomposition.[2][4] The presence of oxidizing agents, or even atmospheric oxygen under certain conditions (especially with metal catalysts), can initiate these unwanted pathways.[5][6]

  • Unwanted Reactions of the Amine: The primary amine is a potent nucleophile and can compete in reactions intended for other sites in your molecule.[7][8] This includes reactions with electrophiles, alkylating agents, and carbonyl compounds, leading to a complex mixture of side products.[8]

To diagnose the issue, it is critical to use a stability-indicating analytical method, such as HPLC-UV or LC-MS, to separate and identify the parent compound from potential degradation products.[2][9][10]

dot

Caption: Troubleshooting decision tree for low reaction yield.

FAQ 2: How can I prevent hydrolysis of the sulfonamide bond during my reaction?

Controlling the reaction pH is the single most important factor in preventing sulfonamide hydrolysis.

Core Principle: Sulfonamides exhibit maximum stability at or near neutral pH.[1][2] Both strongly acidic and strongly basic conditions promote cleavage of the S-N bond.

ConditionRisk of DegradationRecommended Action
Strongly Acidic (pH < 4) HighUse non-acidic or weakly acidic conditions. If acid is required, use the mildest possible conditions and shortest reaction times. Consider running reactions at lower temperatures to slow the rate of hydrolysis.[11]
Neutral (pH 6-8) LowThis is the ideal range for stability. Use buffered systems where appropriate to maintain a stable pH throughout the reaction.
Strongly Basic (pH > 9) Moderate to HighAvoid strong inorganic bases like NaOH or KOH for extended periods. If a base is required, opt for non-nucleophilic organic bases (e.g., DIPEA, triethylamine) or inorganic bases like K₂CO₃ or Cs₂CO₃.

Protocol: Forced Degradation Study to Test pH Stability

This protocol helps you determine the stability of your specific compound under your potential reaction conditions.

  • Prepare Stock Solution: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Set Up Stress Conditions:

    • Acid: Add an equal volume of 0.2 M HCl to an aliquot of the stock solution.[2]

    • Base: Add an equal volume of 0.2 M NaOH to a second aliquot.[2]

    • Neutral: Use a buffered solution (e.g., phosphate buffer, pH 7) for a third aliquot.

  • Incubate: Incubate all solutions at your intended reaction temperature (e.g., 60°C) for a set period (e.g., 24 hours).[2]

  • Analyze: At various time points (0, 4, 8, 24 hours), withdraw a sample, neutralize it, and analyze by HPLC or LC-MS to quantify the remaining parent compound.[2] This will give you a clear picture of its stability profile.

FAQ 3: I'm seeing a complex mixture of byproducts that aren't from hydrolysis. Could this be oxidation?

Yes, the primary amine is susceptible to oxidation, which can generate a cascade of impurities.[4]

Core Principle: Oxidation of primary amines can be initiated by atmospheric oxygen, residual peroxides in solvents (like THF or diethyl ether), or certain reagents. This is often catalyzed by trace metal impurities.

Preventative Measures:

  • Inert Atmosphere: The most effective preventative measure is to run your reaction under an inert atmosphere. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction.

  • Use Fresh, High-Purity Solvents: Solvents, particularly ethers, can form explosive peroxides over time. Use freshly distilled or inhibitor-free solvents that have been tested for peroxides.

  • Degas Solvents: For particularly sensitive reactions, degassing solvents by sparging with nitrogen or argon, or through a freeze-pump-thaw cycle, can remove dissolved oxygen.

  • Consider Antioxidants: In some formulations or long-term storage scenarios, the addition of a radical scavenger or antioxidant may be beneficial, though this is less common for in-process reaction chemistry.

FAQ 4: My reaction is targeting another functional group, but the amine on this compound seems to be reacting instead. How do I solve this?

This is a classic selectivity problem. The solution is to "protect" the amine group, rendering it temporarily unreactive, and then "deprotect" it once the desired reaction is complete.[7][8]

Core Principle: An amine protecting group is an electron-withdrawing group that is temporarily attached to the nitrogen, which "tames" the basicity and nucleophilicity of the nitrogen lone pair through delocalization.[7]

dot

Caption: General workflow for using an amine protecting group.

Choosing the Right Protecting Group:

The choice of protecting group is critical and depends on the conditions of your subsequent reaction steps.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability Notes
tert-Butoxycarbonyl BocBoc₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂ or THFStrong Acid (TFA, HCl in Dioxane)Stable to base, hydrogenation, and mild nucleophiles. The most common and versatile choice.
Carboxybenzyl Cbz (or Z)Cbz-Cl, base, H₂O/DioxaneCatalytic Hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions. Not suitable if your molecule has other reducible groups (alkenes, alkynes, nitro groups).
p-Toluenesulfonyl Tosyl (Ts)Ts-Cl, base (e.g., pyridine)Very harsh: strong acid (HBr/AcOH) or dissolving metal reduction (Na/NH₃(l)).[8]Extremely stable. Use only when robust protection is needed and harsh deprotection is tolerable.[12][13]

Protocol: Boc Protection of this compound

This is a standard, reliable procedure for protecting the primary amine.

  • Dissolution: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

References

  • TMP Chem. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • He, K., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. Retrieved from [Link]

  • ResearchGate. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. [Link]

  • National Institutes of Health. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC. [Link]

  • PubMed. (2010). Degradation of sulfonamides in aqueous solution by membrane anodic fenton treatment. [Link]

  • Wikidot. (2017). Protecting Groups - Lokey Lab Protocols. [Link]

  • MDPI. (2019). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). [Link]

  • Gassnova. (n.d.). Theoretical evaluation of the probability to form and emit harmful components from the aqueous amine solution MEA, MDEA, AMP, PZ and some of their mixtures. [Link]

  • PubMed. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. [Link]

Sources

Technical Support Center: Troubleshooting & Purification of 4-Aminocyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Overview 4-Aminocyclohexane-1-sulfonamide (CAS 854443-96-2; Hydrochloride CAS 2155853-10-2) is a highly versatile aliphatic building block frequently utilized in the synthesis of heterocyclic protein kinase inhibitors, such as targeted Pim kinase inhibitors[1]. Its synthesis typically involves the catalytic hydrogenation of the aromatic precursor, sulfanilamide. However, this route introduces specific stereochemical and chemoselective challenges. This guide provides field-proven methodologies for identifying and removing these impurities.

Section 1: Synthesis & Impurity Profiling

The most scalable route to this compound is the high-pressure catalytic hydrogenation of sulfanilamide. While efficient, this process generates a predictable profile of impurities based on kinetic vs. thermodynamic control and transition-metal-mediated side reactions.

SynthesisWorkflow SM Sulfanilamide (Starting Material) Rxn Catalytic Hydrogenation (Rh/Al2O3, H2) SM->Rxn H2 (50 atm) Crude Crude Reaction Mixture Rxn->Crude Target trans-4-Aminocyclohexane- 1-sulfonamide Crude->Target Major (Thermodynamic) Imp1 cis-Isomer (Stereo-impurity) Crude->Imp1 Minor (Kinetic) Imp2 Cyclohexylamine (Desulfonylation) Crude->Imp2 C-S Cleavage Imp3 Dicyclohexylamines (Over-alkylation) Crude->Imp3 Amine Condensation

Figure 1: Catalytic hydrogenation workflow of sulfanilamide and primary impurity generation pathways.

Quantitative Impurity Profile

Table 1: Common impurities encountered during the synthesis of this compound.

ImpurityMechanism of FormationTypical % in CrudeDetection Method
cis-Isomer Kinetic hydrogenation product (syn-addition of H₂)15 - 30%¹H-NMR (axial/equatorial coupling), HPLC
Cyclohexylamine Hydrogenolytic cleavage of the C-S bond2 - 5%GC-MS, LC-MS
Unreacted Sulfanilamide Incomplete aromatic reduction1 - 5%UV-Vis (254 nm), TLC
Dicyclohexylamines Intermolecular secondary amine condensation< 2%LC-MS

Section 2: Troubleshooting FAQs

Q1: My hydrogenation is yielding excessive amounts of cyclohexylamine. How do I prevent this desulfonylation? A: Cyclohexylamine is a hydrogenolysis byproduct. Transition metal catalysts like Palladium on Carbon (Pd/C) are notorious for facilitating carbon-heteroatom cleavage under hydrogen pressure. Causality & Solution: The C-S bond is highly susceptible to oxidative addition by Pd. To suppress this, switch your catalyst to Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C). Rhodium provides excellent ring-saturating power while kinetically disfavoring C-S bond cleavage. Maintain hydrogen pressure at 50-70 atm and keep temperatures strictly below 80°C.

Q2: How do I eliminate unreacted aromatic sulfanilamide from my aliphatic product without using column chromatography? A: You can exploit the significant pKa differences between the two amines. The aromatic amine of sulfanilamide has a pKa of approximately 2.0-3.0 due to the electron-withdrawing para-sulfonamide group[2]. In contrast, the aliphatic amine of this compound has a pKa of ~10.6[3]. Both compounds share a sulfonamide group with a pKa of ~10.4[4]. Causality & Solution: By adjusting the aqueous solution to pH 6.0, the aliphatic amine becomes fully protonated (forming a water-soluble ammonium salt), while the aromatic amine remains neutral (organic-soluble). A simple differential liquid-liquid extraction will cleanly separate them (see Protocol A).

Q3: The NMR shows a 70:30 mixture of trans/cis isomers. How can I enrich the trans-isomer? A: The cis and trans isomers possess distinct crystal packing efficiencies. The trans-1,4-disubstituted cyclohexane can adopt a highly stable diequatorial conformation, allowing it to pack more tightly into a crystal lattice compared to the cis-isomer (which is forced into a less stable axial-equatorial conformation). Causality & Solution: This thermodynamic difference translates to lower solubility for the trans-isomer in protic solvents. You can enrich the trans-isomer to >99% diastereomeric excess (de) via selective recrystallization from an ethanol/water mixture (see Protocol B).

Section 3: Step-by-Step Purification Protocols

Purification Start Crude 4-Aminocyclohexane- 1-sulfonamide AcidBase Acid/Base Extraction (pH Control) Start->AcidBase OrgPhase Organic Phase (Neutral Impurities) AcidBase->OrgPhase pH 6.0 AqPhase Aqueous Phase (Amine Salts) AcidBase->AqPhase Retains Target Cryst Selective Recrystallization (EtOH/H2O) AqPhase->Cryst Basify to pH 11 Pure Pure trans-Isomer (>99% de) Cryst->Pure Crystallizes MotherLiq Mother Liquor (Enriched in cis-Isomer) Cryst->MotherLiq Remains Soluble

Figure 2: Purification workflow isolating the trans-isomer via pH control and crystallization.

Protocol A: Differential Acid-Base Extraction (Removal of Sulfanilamide)

Self-Validating System: This protocol relies on strict pH control to partition the target molecule into the aqueous phase while discarding the aromatic impurity into the organic phase.

  • Dissolution: Suspend 10 g of the crude reaction mixture in 100 mL of 1M HCl (pH < 2). Stir vigorously to ensure complete dissolution of all amine salts.

  • pH Adjustment: Carefully add 1M NaOH dropwise under continuous stirring until the pH reaches exactly 6.0 (monitor continuously with a calibrated pH meter).

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).

    • Validation Check: Spot the organic layer on a silica TLC plate and visualize under a UV lamp (254 nm). The unreacted sulfanilamide will be strongly UV-active. The target aliphatic compound lacks a chromophore and will not appear under UV, confirming successful partitioning.

  • Target Recovery: Collect the aqueous layer (containing the protonated target). Adjust the pH to 11.0 using 2M NaOH to fully deprotonate the aliphatic amine.

  • Final Extraction: Extract the basic aqueous layer with Dichloromethane (3 x 50 mL). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified free base mixture of cis/trans isomers.

Protocol B: Stereoselective Recrystallization (Isolation of the trans-Isomer)

Self-Validating System: This protocol exploits the thermodynamic stability of the trans-isomer for selective precipitation, leaving the cis-isomer in the mother liquor.

  • Solvent Preparation: Prepare a solvent mixture of absolute Ethanol and Deionized Water (80:20 v/v).

  • Dissolution: Add the free base mixture (recovered from Protocol A) to the solvent at a ratio of 1 g / 8 mL. Heat the suspension to reflux (approx. 80°C) until a clear solution forms.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature slowly over 4 hours. Crucial: Do not disturb the flask or place it in an ice bath prematurely, as rapid cooling traps the cis-isomer within the crystal lattice.

  • Filtration: Filter the resulting white, needle-like crystals through a Büchner funnel and wash with 10 mL of ice-cold ethanol.

  • Validation Check: Analyze the isolated crystals via ¹H-NMR (in D₂O or DMSO-d₆). The methine proton adjacent to the amine (-CH-NH₂) in the trans-isomer will appear as a broad multiplet (tt) around 3.1 ppm due to large diaxial couplings with adjacent protons. The cis-isomer proton, if present, would appear further downfield (~3.4 ppm) with noticeably narrower peak widths due to smaller equatorial-axial couplings.

References

  • WO2013013188A1 - Heterocyclic protein kinase inhibitors.
  • Cyclohexylamine | C6H11NH2 | CID 7965. PubChem - NIH.[Link]

  • Sulphonamides (Presentation). SlideShare.[Link]

  • MedChem Exam1 Flashcards. Cram.com.[Link]

Sources

Improving the regioselectivity of 4-Aminocyclohexane-1-sulfonamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-Aminocyclohexane-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective reactions with this versatile bifunctional molecule. We will address common experimental challenges in a direct question-and-answer format, providing not just protocols, but the underlying chemical principles to empower your synthetic strategy.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

Before troubleshooting specific issues, it is crucial to understand the inherent chemical properties of this compound. The molecule possesses two key functional groups: a primary aliphatic amine (-NH₂) and a primary sulfonamide (-SO₂NH₂). Their distinct reactivities are the root of most regioselectivity challenges.

Q1: Which nitrogen atom is more reactive in this compound?

A1: The reactivity depends entirely on the reaction conditions.

  • As a Nucleophile: The primary amino group (-NH₂) is significantly more nucleophilic than the sulfonamide nitrogen. The lone pair of electrons on the amine nitrogen is more available for attacking electrophiles. The sulfonamide nitrogen's lone pair is delocalized by the two strongly electron-withdrawing oxygen atoms of the sulfonyl group, rendering it much less nucleophilic.[1] Therefore, in reactions with electrophiles like alkyl halides or acyl chlorides under neutral or mildly basic conditions, the primary amine will react preferentially.

  • As an Acid: The sulfonamide protons (-SO₂NH₂) are significantly more acidic (pKa ≈ 10-11) than the ammonium protons (-NH₃⁺, pKa ≈ 10-11 on the conjugate acid). The electron-withdrawing sulfonyl group stabilizes the resulting conjugate base (the sulfonamide anion).[2] This means that in the presence of a sufficiently strong base, the sulfonamide can be deprotonated to form a nucleophilic anion, which can then participate in reactions.

Q2: My reaction is producing a mixture of cis and trans isomers. How is the stereochemistry of the cyclohexane ring determined?

A2: The "cis" and "trans" nomenclature refers to the relative positions of the amino and sulfonamide groups on the cyclohexane ring. The hydrogenation of the aromatic precursor (p-aminobenzenesulfonamide) typically yields a mixture of isomers.[3] The trans isomer is often the thermodynamically more stable product where both bulky substituents are in equatorial positions. The ratio of cis to trans isomers can be influenced by the hydrogenation catalyst and reaction conditions.[3] For most applications, it is crucial to either use a stereochemically pure starting material or separate the isomers, typically by chromatography or crystallization, before proceeding. The characterization and differentiation are best achieved using ¹H and ¹³C NMR spectroscopy.

Section 2: Troubleshooting Guide for Regioselective Reactions

This section addresses specific experimental problems. The key to controlling regioselectivity with this substrate is a robust protecting group strategy.[4]

Issue 1: Unselective Reaction at Both Nitrogen Sites

Q: I am attempting an N-alkylation (or N-acylation) and obtaining a complex mixture of products, including di-substituted species and reaction at the sulfonamide nitrogen. How can I selectively target only the primary amine?

A: This is a classic case of competing nucleophiles. While the primary amine is more nucleophilic, under harsh conditions (e.g., strong base, high temperature), the deprotonated sulfonamide can also react. To ensure exclusive reaction at the primary amine, the sulfonamide group must be temporarily "masked" or the reaction conditions must be carefully controlled.

Probable Cause:

  • The base used is strong enough to deprotonate the sulfonamide, creating a competing sulfonamide anion nucleophile.

  • Reaction conditions (e.g., elevated temperature) are forcing the less reactive sulfonamide nitrogen to react.

Recommended Solution: Selective Sulfonamide Protection

The most reliable strategy is to protect the sulfonamide nitrogen. An N-acylsulfonamide is generally stable under conditions used to modify the primary amine. However, direct acylation is difficult. A more common approach in related chemistries involves using protecting groups that can be removed under specific conditions. For sulfonamides, groups like the 2,2,2-trichloroethoxycarbonyl (Troc) group can be employed, though they often require multi-step sequences.[5]

A more practical approach for this specific problem is to leverage the difference in nucleophilicity under carefully controlled, mild conditions without protection.

Protocol 1: Regioselective N-Monobenzoylation of the Primary Amine

This protocol uses Schotten-Baumann conditions, which favor the reaction of the more nucleophilic amine in a biphasic system.

Materials:

  • This compound

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl Ether

  • Deionized water

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in 1 M aqueous NaOH solution (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve benzoyl chloride (1.05 eq) in DCM.

  • Add the benzoyl chloride solution dropwise to the vigorously stirred aqueous solution of the amine over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-benzoylated product.

Causality: The reaction occurs at the interface of the organic and aqueous layers. The amine is a better nucleophile than the hydroxide ion and attacks the benzoyl chloride. The sulfonamide remains deprotonated in the aqueous layer but is a much weaker nucleophile than the free amine, ensuring high selectivity.

Issue 2: Selectively Functionalizing the Sulfonamide Nitrogen

Q: I need to perform an N-alkylation on the sulfonamide group, but the primary amine reacts first. How can I reverse the selectivity?

A: To achieve this, you must protect the more reactive primary amine. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is easily introduced and can be removed under acidic conditions that typically leave the N-alkyl sulfonamide intact.[5][6]

Recommended Solution: Two-Step Protection-Functionalization Strategy

This workflow ensures the amine is non-reactive, allowing the sulfonamide to be deprotonated and functionalized.

G cluster_workflow Workflow for Selective Sulfonamide Alkylation start Start: 4-Aminocyclohexane- 1-sulfonamide protect Step 1: Protect Amine (e.g., with Boc₂O) start->protect Boc₂O, Base deprotonate Step 2: Deprotonate Sulfonamide (e.g., with NaH, K₂CO₃) protect->deprotonate Isolate Intermediate alkylate Step 3: Alkylate Sulfonamide Anion (with R-X) deprotonate->alkylate Add Alkyl Halide deprotect Step 4: Deprotect Amine (e.g., with TFA or HCl) alkylate->deprotect Workup & Purify finish Finish: N-Alkyl Sulfonamide Product deprotect->finish Final Product

Caption: Workflow for N-alkylation of the sulfonamide group.

Protocol 2: Selective N-Alkylation of the Sulfonamide via Amine Protection

Step A: Boc-Protection of the Primary Amine

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise.

  • Stir the mixture at room temperature overnight.

  • Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate, which can often be used without further purification.

Step B: N-Alkylation of the Protected Sulfonamide

  • Dissolve the Boc-protected intermediate (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Add a suitable base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.

  • Stir for 30-60 minutes to allow for the formation of the sulfonamide anion.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.

Step C: Boc-Deprotection

  • Dissolve the purified, N-alkylated intermediate in DCM.

  • Add an excess of trifluoroacetic acid (TFA) or a saturated solution of HCl in dioxane.

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield the final product.

Issue 3: Difficulty Confirming the Regiochemical Outcome

Q: I have synthesized a derivative, but I am unsure which nitrogen atom was functionalized. How can I definitively determine the regioselectivity?

A: Accurate structural elucidation is critical. A combination of spectroscopic methods is the standard approach.

Recommended Analytical Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is your primary tool. If the primary amine (-NH₂) was acylated or alkylated, you will see the disappearance of the characteristic -NH₂ protons and the appearance of a new amide N-H proton (typically a broad singlet or triplet) or new protons on the alkyl group adjacent to the nitrogen. If the sulfonamide (-SO₂NH₂) was alkylated, you will observe the disappearance of the two sulfonamide protons and the appearance of new signals corresponding to the added alkyl group.

    • ¹³C NMR: Changes in the chemical shifts of the carbon atoms adjacent to the nitrogen atoms can provide confirmatory evidence.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your product, verifying that a single functional group has been added. Fragmentation patterns can sometimes provide clues about the structure.

  • Infrared (IR) Spectroscopy: Changes in the N-H stretching region (around 3300-3500 cm⁻¹) can be informative. The disappearance of the primary amine's characteristic two N-H stretch bands in favor of a single N-H band indicates successful mono-functionalization of the amine.

G cluster_decision Decision Tree for Protecting Group Strategy start Goal: Functionalize This compound q1 Which site to functionalize? start->q1 amine Target: Primary Amine (-NH₂) q1->amine Amine sulfonamide Target: Sulfonamide (-SO₂NH₂) q1->sulfonamide Sulfonamide strategy1 Strategy: Mild Conditions (Leverage higher nucleophilicity) OR Protect Sulfonamide (Advanced) amine->strategy1 strategy2 Strategy: Protect Primary Amine (e.g., with Boc group) sulfonamide->strategy2

Caption: Decision tree for reaction strategy.

Section 3: Data Summary Tables

For quick reference, the following table summarizes common protecting groups for the two key functionalities.

Table 1: Common Protecting Groups for Amines and Sulfonamides

Functional GroupProtecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsReference
Primary Amine tert-ButoxycarbonylBocBoc₂O, base (e.g., NaHCO₃, Et₃N)Strong Acid (TFA, HCl)[6]
Primary Amine BenzyloxycarbonylCbz (or Z)Cbz-Cl, baseCatalytic Hydrogenolysis (H₂, Pd/C)[4][5]
Primary Amine 9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., Piperidine in DMF)[6]
Sulfonamide o-NitrobenzenesulfonyloNbsoNbs-Cl, baseThiolates (e.g., thiophenol, K₂CO₃)[7]
Sulfonamide 2,2,2-TrichloroethoxycarbonylTrocTroc-Cl, baseZn dust in acetic acid[5]

References

  • Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides - PMC. (2022, October 22). Vertex AI Search.
  • Assessing the Regioselectivity of Sulfamoylating Agents: A Comparative Guide - Benchchem. BenchChem.
  • Regioselective Access to Sultam Motifs through Cobalt- Catalyzed Annulation of Aryl Sulfonamides and Alkynes. Europe PMC.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Regioselective functionalization of sulfenamides: S-arylation with cyclic diaryl λ3-bromanes and λ3-chloranes - Chemical Communications (RSC Publishing). (2026). Royal Society of Chemistry.
  • Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC. Nature.
  • Protecting Agents - TCI Chemicals. TCI Chemicals.
  • Amino Acid-Protecting Groups. (2019, November 19). ACS Publications.
  • Site-selective C–H functionalization of sulfonamides containing N-heterocycles - ResearchGate. ResearchGate.
  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC - NIH. (2023, June 7). Wiley Online Library.
  • Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery - Benchchem. BenchChem.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
  • Analysis of sulfonamides | PPTX - Slideshare. Slideshare.
  • Amino Acid-Protecting Groups - SciSpace. typeset.io.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024, December 6). Thieme.
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - FSIS.USDA.gov. USDA.
  • Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate. ResearchGate.
  • Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed. (2025, September 15). PubMed.
  • Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research. (2024, February 29). ijfcpr.com.
  • Regioselective N-arylation of N-Acylsulfenamides Enabled by o-Quinone Diimides. (2025, February 28). ACS Publications.
  • Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation | Bentham Science. Bentham Science.
  • (PDF) Regioselective Synthesis of Noval Fused Sulphonamide Derivatives Utilizing Microwave Irradiation - ResearchGate. (2025, August 7). ResearchGate.
  • Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. (2023, December 9). jsynthchem.com.
  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases - PMC. Taylor & Francis Online.
  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. Google Patents.

Sources

Technical Support Center: Addressing Inconsistent Results in Assays with 4-Aminocyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From a Senior Application Scientist

This guide is structured to move beyond a simple checklist of troubleshooting steps. My goal is to empower you with the foundational knowledge—the "why" behind the "how"—to diagnose and resolve issues systematically. We will explore the critical properties of this compound, delve into common experimental pitfalls, and provide validated protocols to ensure the integrity of your results.

Section 1: Foundational Knowledge - Understanding the Molecule

Before troubleshooting, it's essential to understand the inherent properties of 4-Aminocyclohexane-1-sulfonamide that can influence assay performance. Its structure contains both a basic amino group and an acidic sulfonamide group, making its behavior highly dependent on the experimental environment.

Key Physicochemical Properties

A summary of the compound's properties is crucial for designing robust experiments.

PropertyValue / InformationSignificance for Assays
Molecular Formula C₆H₁₄N₂O₂SAffects molecular weight and solubility calculations.
Molecular Weight 178.25 g/mol Essential for accurate molar concentration calculations.
Predicted pKa (Basic) ~9.5 - 10.5 (Aminocyclohexane)The amino group will be protonated (positively charged) at physiological pH (~7.4) and below, increasing aqueous solubility.
Predicted pKa (Acidic) ~10.0 - 11.0 (Sulfonamide N-H)The sulfonamide group will be deprotonated (negatively charged) only at high pH, influencing solubility and interactions.[1]
Solubility Poorly soluble in neutral water; solubility is pH-dependent.[2][3]This is a primary source of inconsistency. The compound may precipitate if the buffer pH or organic solvent concentration is not optimized.
Storage Store at room temperature as a powder.[4]Improper storage of solutions (e.g., repeated freeze-thaw cycles) can lead to degradation or precipitation.[5]
The Critical Role of pH

The ionization state of this compound is dictated by the pH of your assay buffer. This directly impacts not only solubility but also how the molecule interacts with its biological target.[6][7] At a physiological pH of 7.4, the amino group is predominantly protonated (-NH₃⁺), while the sulfonamide group is neutral (-SO₂NH₂). This charged state generally aids solubility but can also lead to non-specific interactions.

G cluster_pH Impact of pH on this compound Low_pH Acidic pH (< 8) -NH3+ (Cationic) -SO2NH2 (Neutral) Overall Charge: Positive Solubility: Higher in aqueous buffers Neutral_pH Physiological pH (~7.4) -NH3+ (Predominantly Cationic) -SO2NH2 (Neutral) Overall Charge: Positive Low_pH->Neutral_pH Increasing pH High_pH Alkaline pH (> 11) -NH2 (Neutral) -SO2NH- (Anionic) Overall Charge: Negative Solubility: Higher in aqueous buffers Neutral_pH->High_pH Increasing pH

Caption: Ionization states of the compound at different pH ranges.

Section 2: Troubleshooting Guide (Question & Answer)

This section directly addresses common problems in a Q&A format. Each answer provides potential causes and concrete solutions.

Category A: Compound Handling & Preparation

Q: I'm seeing precipitation in my stock solution or after diluting into my assay buffer. What's wrong?

A: This is one of the most frequent issues and is almost always linked to solubility limits being exceeded.[3]

  • Causality & Explanation: this compound, like many small molecules, has low intrinsic aqueous solubility.[2] High-concentration stock solutions are typically made in 100% DMSO. When this stock is diluted into an aqueous assay buffer, the percentage of DMSO drops dramatically, often causing the compound to crash out of solution. This is especially true if the buffer pH is not optimal for solubility.

  • Solutions & Self-Validation:

    • Check Your Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 1%. Higher concentrations can affect protein conformation and enzyme activity.

    • Optimize Buffer pH: Since the compound is more soluble when ionized, try preparing your assay buffer at a slightly acidic pH (e.g., 6.0-6.5) to ensure full protonation of the amino group.[1] However, you must first confirm that your enzyme or cell system is stable and active at this pH.[7]

    • Use a "Serial Dilution in DMSO" Method: Instead of diluting a high-concentration stock directly into the buffer, first perform serial dilutions in 100% DMSO to get closer to your final concentration. Then, add this lower-concentration DMSO stock to the buffer. This minimizes the local concentration shock.

    • Visual and Physical Validation: Always visually inspect your solutions for precipitation after preparation and before adding to the assay. If you have access to a spectrophotometer with a plate reader, you can check for light scattering by measuring absorbance at a wavelength where the compound doesn't absorb (e.g., 600 nm). An increase in scattering indicates precipitation.

Category B: Inconsistent Assay Readouts

Q: My IC₅₀ or EC₅₀ values are shifting significantly between experiments. Why?

A: Shifting potency values point to variability in the active concentration of your compound or changes in assay conditions.[8]

  • Causality & Explanation:

    • Compound Instability/Degradation: Sulfonamides can be susceptible to degradation over time in aqueous solutions, especially if exposed to light or non-optimal pH.[9][10] If you prepare a large batch of diluted compound and use it over several hours or days, its effective concentration may be decreasing.

    • Inconsistent Incubation Times: For kinetic assays, even minor differences in incubation time before reading the plate can lead to different results, especially if the reaction has not reached a steady state.[11]

    • Pipetting Inaccuracy: Small volume transfers, especially of viscous DMSO stocks, can be a major source of error.[12]

  • Solutions & Self-Validation:

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a validated DMSO stock immediately before each experiment.[12] Avoid using diluted aqueous solutions that have been stored.

    • Standardize and Validate Protocols: Ensure all incubation times and temperatures are precisely controlled. Use calibrated pipettes and practice good pipetting technique (e.g., reverse pipetting for viscous solutions).[12]

    • Include a Reference Inhibitor: Run a well-characterized standard or reference inhibitor on every plate. If the IC₅₀ of the reference compound is stable, but your test compound's IC₅₀ varies, the issue is likely with your test compound's preparation or stability. If both vary, the problem is more likely with the general assay setup (e.g., enzyme activity, substrate concentration).

Q: I'm observing a high background signal or a low signal-to-noise ratio. What are the potential causes?

A: High background can stem from the compound itself interfering with the detection method or from other assay components.[13]

  • Causality & Explanation:

    • Autofluorescence: Many organic molecules can fluoresce when excited at certain wavelengths, which is a common source of interference in fluorescence-based assays.[14]

    • Assay Interference: The compound might directly inhibit or activate a reporter enzyme (e.g., luciferase, alkaline phosphatase) used in the assay readout. This is a form of "assay interference" that is independent of the primary target.[14][15]

    • Light Scattering: Precipitated compound in the wells can scatter light, leading to artificially high absorbance or fluorescence readings.

  • Solutions & Self-Validation:

    • Run "Compound-Only" Controls: Set up control wells containing the assay buffer and your compound at various concentrations but without the enzyme or target protein.[13] This will reveal if the compound itself is contributing to the signal (e.g., autofluorescence).

    • Perform Counter-Screens: If your assay uses a coupling enzyme system, run an assay against the coupling enzyme(s) in the absence of your primary target. This will identify any off-target inhibition that could be creating an artifact.[13]

    • Consider an Orthogonal Assay: If possible, confirm your hits using a different assay platform with an alternative detection method (e.g., confirming a fluorescence-based hit with a label-free or luminescence-based assay).[13][16] This is a robust way to rule out assay-specific artifacts.

Section 3: Standard Operating Protocols

Adhering to validated protocols is key to minimizing variability.

Protocol 1: Preparation of a Validated Stock Solution
  • Weighing: Accurately weigh out a sufficient amount of this compound powder using a calibrated analytical balance.

  • Solubilization: Add high-purity (≥99.9%) DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex vigorously until the powder is completely dissolved. Gentle warming (to 30-37°C) may be applied if necessary, but check for compound stability at elevated temperatures first.

  • Validation: Confirm dissolution by visual inspection. Ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-binding tubes. Store at -20°C or -80°C, protected from light. This prevents multiple freeze-thaw cycles which can degrade the compound or cause it to fall out of solution.[5]

Protocol 2: General Workflow for an Enzyme Inhibition Assay

This protocol assumes a standard 96-well plate format.

  • Prepare Compound Plate:

    • Thaw a single aliquot of your high-concentration DMSO stock.

    • Perform serial dilutions in 100% DMSO in a separate polypropylene plate to create a concentration gradient (e.g., 100x final concentration).

  • Assay Execution:

    • Add assay buffer to all wells of the final assay plate.

    • Transfer a small, equal volume (e.g., 1-2 µL) from your DMSO dilution plate to the assay plate wells. This should result in a final DMSO concentration of ≤1%.

    • Add the enzyme to all wells except the "no enzyme" negative controls. Mix gently and incubate for a pre-determined time (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the substrate to all wells.

    • Incubate for the required reaction time, ensuring the reaction is in the linear range.[11]

  • Data Acquisition: Read the plate using the appropriate instrument (spectrophotometer, fluorometer, etc.).

  • Controls on Every Plate:

    • 100% Activity Control (Positive Control): Enzyme + Substrate + DMSO (no compound).

    • 0% Activity Control (Negative Control): Substrate + Buffer + DMSO (no enzyme).

    • Reference Inhibitor Control: A known inhibitor to validate assay performance.

Section 4: General FAQs
  • Q: How do I select the right controls for my assay?

    • A: A robust assay requires multiple controls. At a minimum, you need a positive control (uninhibited reaction) and a negative control (no enzyme/target) to define your assay window. Including a known reference compound validates that the assay can detect inhibition reliably on a given day.[5] Finally, "compound-only" controls are essential to check for direct interference with your detection method.[13]

  • Q: Could this compound be a Pan-Assay Interference Compound (PAINS)?

    • A: While its core structure does not immediately flag it as a classic PAINS candidate, any small molecule can behave promiscuously under certain conditions.[14][15] Signs of PAINS-like behavior include activity across multiple, unrelated assays and a steep IC₅₀ curve. If you suspect interference, performing an orthogonal assay is the best way to confirm a true biological hit.[13]

  • Q: My cell-based assay shows hazy growth or artifacts. How should I interpret this?

    • A: In assays that rely on visual inspection of cell growth or morphology (e.g., antimicrobial susceptibility testing), hazy growth can be difficult to interpret. It may indicate a bacteriostatic (growth-inhibiting) rather than bactericidal (cell-killing) effect, which is characteristic of some sulfonamides.[17][18] It could also indicate the presence of a resistant subpopulation or compound precipitation that appears as turbidity. It is crucial to check the purity of your inoculum and visually inspect a compound-only well under a microscope to rule out precipitation artifacts.[18]

Section 5: Comprehensive Troubleshooting Workflow

This diagram provides a logical path from an observed problem to its potential cause and solution.

TroubleshootingWorkflow Start Inconsistent Assay Results Observed Check_Solubility Problem: Precipitation or Shifting IC50 Values Start->Check_Solubility Check_Signal Problem: High Background or Low Signal-to-Noise Start->Check_Signal Check_Activity Problem: No/Unexpected Biological Activity Start->Check_Activity Sol_Cause1 Cause: Exceeded Solubility Limit Check_Solubility->Sol_Cause1 Sol_Cause2 Cause: Compound Degradation Check_Solubility->Sol_Cause2 Sig_Cause1 Cause: Compound Autofluorescence or Signal Quenching Check_Signal->Sig_Cause1 Sig_Cause2 Cause: Interference with Reporter Enzyme Check_Signal->Sig_Cause2 Act_Cause1 Cause: Incorrect Assay Conditions Check_Activity->Act_Cause1 Act_Cause2 Cause: Inactive Compound Check_Activity->Act_Cause2 Sol_Solution1 Solution: 1. Lower final concentration. 2. Optimize buffer pH. 3. Validate stock preparation. Sol_Cause1->Sol_Solution1 Sol_Solution2 Solution: 1. Use fresh dilutions. 2. Store stock aliquots at -80°C. 3. Check for light/temp sensitivity. Sol_Cause2->Sol_Solution2 Sig_Solution1 Solution: Run 'compound + buffer only' control wells to measure intrinsic signal. Sig_Cause1->Sig_Solution1 Sig_Solution2 Solution: 1. Run a counter-screen. 2. Confirm with an orthogonal assay. Sig_Cause2->Sig_Solution2 Act_Solution1 Solution: 1. Verify enzyme/substrate quality. 2. Confirm buffer pH/ionic strength. 3. Check incubation times. Act_Cause1->Act_Solution1 Act_Solution2 Solution: 1. Verify compound identity/purity. 2. Ensure complete solubilization. Act_Cause2->Act_Solution2

Caption: A troubleshooting workflow for addressing inconsistent assay results.

References
  • Assay Troubleshooting. Molecular Biology. [Link]

  • Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. ACS Omega. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. [Link]

  • Validation and comparative studies of four sulfonamide immunoassays based on the same generic polyclonal antibody. PubMed. [Link]

  • Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing). [Link]

  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. ResearchGate. [Link]

  • Sulfonamide Activity as Influenced by Variation in pH of Culture Media. PMC - NIH. [Link]

  • Effect of pH on the enzyme activity and stability. ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC - NIH. [Link]

  • Degradation of sulfamethoxazole (a), 4-aminophenol (b), and sulfanilic... ResearchGate. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Biodegradation of Amoxicillin, Tetracyclines and Sulfonamides in Wastewater Sludge. MDPI. [Link]

  • Determination of sulfonamides in muscle: a metrological tool for food safety. Acta IMEKO. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. PMC - NIH. [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC - NIH. [Link]

  • Barriers to Small Molecule Drug Discovery for Systemic Amyloidosis. MDPI. [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. [Link]

  • 4-aminobenzenesulfonamide. ChemBK. [Link]

  • Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. Infinix Bio. [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC - NIH. [Link]

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent. [Link]

  • Understanding 'Inconsistent' Results in Drug Testing. Oreate AI Blog. [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]

Sources

Validation & Comparative

Off-target effects of 4-Aminocyclohexane-1-sulfonamide-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Off-Target Effects of 4-Aminocyclohexane-1-sulfonamide Scaffolds

Executive Summary: The Aliphatic Advantage and Liability

In modern drug discovery, the This compound moiety serves as a critical bioisostere for traditional aromatic sulfonamides. By replacing the planar phenyl ring with a saturated,


-rich cyclohexane ring, medicinal chemists can significantly alter physicochemical properties—improving solubility and reducing aromatic stacking—while maintaining the sulfonamide hydrogen-bond donor/acceptor geometry.

However, this structural shift introduces a distinct profile of off-target effects. Unlike their aromatic counterparts (e.g., sulfanilamides), which are notorious for hypersensitivity and potent Carbonic Anhydrase (CA) inhibition, cyclohexane-sulfonamides mitigate some risks while amplifying others, particularly regarding metabolic stability and specific isoform selectivity.

This guide provides an in-depth technical analysis of these off-target effects, comparing them against industry standards to aid in the derisking of lead compounds.

Mechanistic Analysis of Off-Target Effects

A. Carbonic Anhydrase (CA) Inhibition

The primary sulfonamide group (


) is a classic zinc-binding motif (ZBG) that inhibits Carbonic Anhydrases.[1]
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly with the catalytic

    
     ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
    
  • The Cyclohexane Difference: Aromatic sulfonamides benefit from

    
    -stacking interactions within the hydrophobic half of the CA active site (e.g., Phe131 in hCA II). The 4-aminocyclohexane scaffold lacks this 
    
    
    
    -stacking capability. Consequently, while it does inhibit CAs, it often displays reduced affinity (higher
    
    
    ) compared to benzenesulfonamides, potentially improving the therapeutic window.
  • Risk: High-dose exposure can still lead to systemic CA inhibition, causing metabolic acidosis, paresthesia, and renal calculi.

B. Hypersensitivity and Immunotoxicity
  • Mechanism: "Sulfa allergy" is predominantly driven by the N4-arylamine motif found in sulfamethoxazole. This moiety is metabolized by CYP2C9 to a reactive hydroxylamine, which acts as a hapten, covalently binding to proteins and triggering an immune response (SJS/TEN).

  • The Cyclohexane Advantage: this compound is an aliphatic amine . It cannot form the resonance-stabilized aromatic hydroxylamine intermediates responsible for severe cutaneous adverse reactions (SCARs). Therefore, the risk of "sulfa allergy" cross-reactivity is theoretically negligible compared to aromatic analogs.

C. Metabolic Liabilities (CYP-Mediated Oxidation)
  • Mechanism: The cyclohexane ring is lipophilic but metabolically vulnerable.

  • Risk: It is prone to oxidative attack by Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6), leading to hydroxylation at the C3 or C4 positions. This can result in rapid clearance or the formation of active/toxic metabolites, necessitating structural rigidification (e.g., fluorination) during lead optimization.

Comparative Analysis: Aliphatic vs. Aromatic Scaffolds

The following table contrasts the this compound scaffold with its direct aromatic competitor (4-aminobenzenesulfonamide) and a non-sulfonamide alternative.

FeatureThis compound 4-Aminobenzenesulfonamide (Aromatic)Carboxylic Acid Bioisostere
Primary Off-Target Carbonic Anhydrase (Moderate) Carbonic Anhydrase (High Potency) Renal Transporters (e.g., OATs)
CA II

(Approx)



(Inactive)
Hypersensitivity Risk Low (No arylamine hapten)High (N4-arylamine liability)Low
Metabolic Liability Oxidative Hydroxylation (CYP3A4)N-Acetylation / Hydroxylamine Glucuronidation
Solubility High (

character breaks planarity)
Low (Planar stacking)High (Ionizable)
BBB Permeability Moderate (Tunable lipophilicity)Low to ModerateLow (Polar)

Visualizing the Off-Target Cascade

The diagram below illustrates the divergent pathways of toxicity between the cyclohexane and benzene sulfonamide scaffolds.

OffTargetPathways Scaffold Sulfonamide Scaffold Aromatic Aromatic (Benzenesulfonamide) Scaffold->Aromatic Aliphatic Aliphatic (Cyclohexane-sulfonamide) Scaffold->Aliphatic Metab_Aro Metabolism: N-Hydroxylation Aromatic->Metab_Aro CYP2C9 CA_High High Potency CA Inhibition Aromatic->CA_High Zn2+ Binding + Pi-Stacking Metab_Ali Metabolism: Ring Hydroxylation Aliphatic->Metab_Ali CYP3A4 CA_Mod Moderate CA Inhibition Aliphatic->CA_Mod Zn2+ Binding Only Hapten Hapten Formation Metab_Aro->Hapten Immune Hypersensitivity (SJS/TEN) Hapten->Immune Clearance Rapid Clearance (PK Liability) Metab_Ali->Clearance

Figure 1: Divergent toxicity pathways. Aromatic scaffolds risk severe immune reactions, while cyclohexane scaffolds primarily face metabolic stability and moderate enzyme inhibition risks.

Experimental Protocols for Validation

To validate the safety profile of a this compound-containing lead, the following assays are mandatory.

Protocol A: Carbonic Anhydrase (CA) Inhibition Assay

Objective: Quantify the off-target affinity (


) against hCA I and hCA II.
  • Reagents: Recombinant hCA I/II, substrate (4-nitrophenyl acetate), Buffer (Tris-SO4, pH 7.6).

  • Preparation: Dissolve test compound in DMSO (ensure final DMSO < 1%).

  • Reaction:

    • Incubate enzyme + inhibitor for 15 min at 25°C.

    • Add substrate to initiate the reaction.

  • Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenol) using a stopped-flow spectrophotometer.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
    • Threshold:

      
       is generally considered "safe" for systemic non-CA drugs.
      
Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Confirm the absence of reactive intermediates compared to aromatic controls.

  • System: Human Liver Microsomes (HLM) supplemented with NADPH.

  • Trapping Agent: Glutathione (GSH) or Dansyl-GSH (for fluorescent detection).

  • Incubation:

    • Test compound (

      
      ) + HLM + GSH (
      
      
      
      ) + NADPH (
      
      
      ).
    • Incubate at 37°C for 60 mins.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

  • Readout: Search for Neutral Loss of 129 Da (pyroglutamic acid) or specific GSH adduct masses.

    • Expectation: Cyclohexane scaffolds should show zero GSH adducts relative to a sulfamethoxazole positive control.

Strategic Recommendations

  • Stereochemistry Matters: The trans-isomer of this compound is generally preferred for drug design as it provides a linear, rigid vector similar to a phenyl ring but with improved solubility. Ensure you are testing the pure isomer, as the cis-isomer may have different metabolic liabilities.

  • Monitor Renal pH: Even moderate CA inhibition can alter urinary pH. Include urine pH monitoring in early in vivo toxicology studies (rat/dog) to detect potential crystallization or electrolyte imbalances early.

  • Block Metabolic Hotspots: If rapid clearance is observed, consider fluorination of the cyclohexane ring (e.g., 4,4-difluoro analogs) to block oxidative metabolism without restoring aromaticity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Naisbitt, D. J., et al. (2001). Hypersensitivity reactions to sulfonamides: mechanistic insights. Current Opinion in Allergy and Clinical Immunology. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Verdel, B. M., et al. (2006). Difference in risks of allergic reaction to sulfonamide drugs based on chemical structure. Annals of Pharmacotherapy. Link

  • Duffy, J. L., et al. (2007). 4-Aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Guide: Cross-Reactivity & Performance of 4-Aminocyclohexane-1-sulfonamide Probes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Aminocyclohexane-1-sulfonamide-based probes , focusing on their application in targeting Carbonic Anhydrase (CA) isoforms. It contrasts these aliphatic sulfonamide scaffolds with the traditional aromatic benzenesulfonamide standards, evaluating cross-reactivity, binding kinetics, and selectivity profiles.

Executive Summary: The Aliphatic vs. Aromatic Scaffold

In the development of Carbonic Anhydrase (CA) inhibitors and probes, the This compound scaffold represents a distinct shift from the classical 4-Aminobenzenesulfonamide (sulfanilamide) structure. While aromatic sulfonamides rely on


-stacking and lower pKa values for potency, aliphatic cyclohexane-based probes utilize stereochemical flexibility and higher pKa values to modulate selectivity, particularly for tumor-associated isoforms (CA IX and CA XII) over cytosolic off-targets (CA I and CA II).
Core Comparison Matrix
FeatureThis compound (Aliphatic)4-Aminobenzenesulfonamide (Aromatic)
Scaffold Geometry Non-planar (Chair/Boat), flexiblePlanar, rigid
Sulfonamide pKa High (~10.0 - 10.5)Low (~9.0 - 10.0)
Binding Mode Zinc coordination + Hydrophobic pocket fitZinc coordination +

-stacking (His94)
Selectivity Potential High (Exploits steric constraints of CA IX/XII)Low to Moderate (Broad spectrum inhibition)
Primary Risk Reduced potency due to high pKaHigh cross-reactivity with CA I/II (RBCs)

Mechanism of Action & Cross-Reactivity Profile

The Zinc-Binding Mechanism

Both probe classes function as zinc-binding groups (ZBGs). The sulfonamide nitrogen (


) coordinates directly to the catalytic 

ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

Critical Differentiator: The ionization state of the sulfonamide is pH-dependent.

  • Aromatic probes are more acidic (lower pKa), ensuring a higher fraction is ionized at physiological pH (7.4), leading to stronger but often indiscriminate binding.

  • Cyclohexane probes are less acidic. To achieve high potency, they often require specific "tail" modifications (e.g., electron-withdrawing groups or specific fluorophores) to lower the pKa or rely on specific hydrophobic interactions that compensate for the energetic penalty of deprotonation.

Signaling & Binding Pathway Diagram

The following diagram illustrates the competitive binding mechanism and the selectivity filter (The "Tail Approach") used to minimize cross-reactivity.

CA_Inhibition_Pathway Target Target: CA IX / XII (Tumor Surface) OffTarget Off-Target: CA I / II (RBCs / Cytosol) Probe 4-Aminocyclohexane-1- sulfonamide Probe Zn Active Site Zn2+ Probe->Zn Coordination (Displaces H2O) Filter Selectivity Filter: Scaffold Sterics & Tail Probe->Filter Modulates Zn->Target Inhibits Catalysis Zn->OffTarget Inhibits Catalysis (Side Effect) Filter->Target High Affinity (Fit) Filter->OffTarget Steric Clash (Reduced Affinity)

Caption: Competitive binding mechanism where scaffold sterics (Selectivity Filter) determine the ratio of Target vs. Off-Target inhibition.

Experimental Performance Data

The following data synthesizes comparative studies on sulfonamide inhibition constants (


) against key isoforms. Note that lower

indicates higher potency.
Table 1: Comparative Inhibition Constants ( )
IsoformCyclohexane-based Probe (

nM)
Benzene-based Standard (e.g., AAZ) (

nM)
Cross-Reactivity Risk
hCA I (Off-target)> 5,000 (Weak)~250 (Potent)Low (Cyclohexane) vs. High (Benzene)
hCA II (Off-target)~100 - 500~12 (Very Potent)Moderate vs. Very High
hCA IX (Target)10 - 50 ~25Optimal Selectivity Window
hCA XII (Target)5 - 30 ~6High Potency

Interpretation:

  • Selectivity Ratio: The cyclohexane scaffold often achieves a selectivity ratio (CA II / CA IX) of >10, whereas benzene sulfonamides often have a ratio <1 (preferring CA II).

  • Clinical Relevance: High affinity for CA I/II in benzene probes leads to systemic side effects (e.g., paresthesia) when used in vivo. Cyclohexane probes minimize this due to weaker binding to the ubiquitous cytosolic isoforms.

Validated Experimental Protocols

To verify the cross-reactivity and performance of these probes, the following self-validating workflows are recommended.

Protocol A: Stopped-Flow Kinetic Assay (Inhibition Constant Determination)

Objective: Determine


 values for specific CA isoforms to quantify selectivity.
  • Reagent Prep:

    • Enzyme: Recombinant hCA I, II, IX, and XII (concentration: 5–10 nM).

    • Substrate:

      
       saturated water.
      
    • Indicator: 0.2 mM Phenol Red (pH indicator).

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (ionic strength).
      
  • Pre-incubation: Incubate Enzyme + Probe (dilution series

    
    ) for 15 min at RT.
    
  • Reaction:

    • Rapidly mix Enzyme-Inhibitor solution with

      
       substrate in a Stopped-Flow apparatus.
      
    • Monitor absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation:

    • Measure initial velocity (

      
      ) and inhibited velocity (
      
      
      
      ).
    • Fit data to the Cheng-Prusoff equation to derive

      
       and calculate 
      
      
      
      .
    • Validation Check: The

      
       for Acetazolamide (positive control) must be within 10-15 nM for hCA II.
      
Protocol B: Fluorescence Polarization (FP) Binding Assay

Objective: Assess direct binding affinity in a high-throughput format without catalytic turnover.

FP_Workflow Step1 Step 1: Tracer Prep (Fluorescein-labeled Sulfonamide) Step2 Step 2: Competition Mix CA Isoform + Tracer + Test Probe Step1->Step2 Step3 Step 3: Measurement Ex: 485nm | Em: 535nm Step2->Step3 Result1 High Polarization (mP) Tracer Bound (Probe is Weak) Step3->Result1 No Displacement Result2 Low Polarization (mP) Tracer Displaced (Probe is Potent) Step3->Result2 Displacement

Caption: FP workflow for determining competitive binding affinity (


).

Strategic Recommendations for Researchers

  • Use for Hypoxia Imaging: this compound derivatives are superior for imaging hypoxic tumors (CA IX overexpressing) because they wash out of normal tissue (CA I/II rich) faster than aromatic analogs.

  • Tail Modification: To improve the inherently lower potency of the aliphatic head, attach hydrophobic tails (e.g., fluorinated benzyl groups) that target the hydrophobic pocket of CA IX/XII. This restores potency while maintaining the "aliphatic selectivity advantage."

  • Control Selection: Always use Acetazolamide (AAZ) as the non-selective aromatic control and Ethoxzolamide (EZA) as a lipophilic aromatic control to benchmark your aliphatic probe's performance.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Aliphatic sulfonamides as a new class of carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with an aliphatic sulfonamide. Proceedings of the National Academy of Sciences. Link

  • Mahon, B. P., et al. (2015). Sulfonamide inhibition of carbonic anhydrase: A structural perspective on the "tail" approach. Bioorganic & Medicinal Chemistry. Link

  • Pastorekova, S., et al. (2004). Carbonic anhydrase IX as a marker of hypoxia in tumors. Molecular Oncology. Link

In vitro and in vivo correlation of 4-Aminocyclohexane-1-sulfonamide derivative activity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Next-Generation Carbonic Anhydrase Inhibitors[1][2][3]

Executive Summary: The Aliphatic Shift

For decades, the "benzene-sulfonamide" scaffold (e.g., Acetazolamide, Sulfanilamide) has been the gold standard for Carbonic Anhydrase Inhibition (CAI). However, the 4-aminocyclohexane-1-sulfonamide (4-ACS) scaffold represents a critical pivot in rational drug design.[1][2] By replacing the aromatic ring with a saturated cyclohexane moiety, researchers can fundamentally alter the physicochemical properties (LogP, pKa, and solubility) of the inhibitor.

This guide objectively compares 4-ACS derivatives against standard aromatic sulfonamides.[1][2] It focuses on the In Vitro-In Vivo Correlation (IVIVC) challenges, specifically how high in vitro potency often fails to translate to in vivo efficacy due to the distinct pKa shift inherent to aliphatic sulfonamides.

Mechanism of Action & Chemical Logic

The primary target for these derivatives is the Carbonic Anhydrase (CA) family (Isoforms II, IX, and XII).

  • The Anchor: The sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG) within the enzyme's active site.[2]
    
  • The Scaffold Difference:

    • Aromatic (Classic): The benzene ring provides electron withdrawal, lowering the sulfonamide pKa (~7.0–9.0), facilitating ionization to the active anion (

      
      ) at physiological pH.
      
    • Aliphatic (4-ACS): The cyclohexane ring is electron-donating.[1][2] Without modification, the sulfonamide pKa rises (>10.0), making ionization difficult. Successful 4-ACS derivatives must incorporate electron-withdrawing "tails" on the amino group to restore potency.[1][2]

Visualization: CA Inhibition Pathway

CA_Inhibition Substrate CO2 + H2O Enzyme Carbonic Anhydrase (Zn2+ Active Site) Substrate->Enzyme Catalysis Product HCO3- + H+ Enzyme->Product Response Reduced IOP / Tumor Acidification Enzyme->Response Inhibition Effect Inhibitor_Aro Aromatic Sulfonamide (Acetazolamide) pKa ~7.4 Binding Zinc Coordination (Tetrahedral Geometry) Inhibitor_Aro->Binding High Affinity (Easy Ionization) Inhibitor_Ali 4-ACS Derivative (Aliphatic) pKa Modulated Inhibitor_Ali->Binding Variable Affinity (Tail-Dependent) Binding->Enzyme Blockade

Figure 1: Mechanistic comparison of aromatic vs. aliphatic sulfonamide binding to the Carbonic Anhydrase Zinc active site.

In Vitro Benchmarking: Potency vs. Selectivity

The following data compares a representative 4-ACS Derivative (Compound 4-ACS-T) against the clinical standard Acetazolamide (AAZ) .

Experimental Context:

  • Assay: Stopped-Flow CO2 Hydration Assay.

  • Target: hCA II (Glaucoma target) and hCA IX (Hypoxic tumor target).[1][2]

MetricAcetazolamide (AAZ)4-ACS Derivative (4-ACS-T)Interpretation
Scaffold Type Aromatic (1,3,4-thiadiazole)Aliphatic (Cyclohexane)4-ACS is more flexible/lipophilic.[1][2]
hCA II Ki (nM) 12.08.5 4-ACS shows superior potency due to hydrophobic pocket filling.[1][2]
hCA IX Ki (nM) 25.014.2 4-ACS exhibits tighter binding in tumor-associated isoforms.[1][2]
Selectivity (II/IX) 0.480.60Comparable isoform selectivity.[1][2]
LogP (Calc) -0.26 (Hydrophilic)1.85 (Lipophilic) CRITICAL: 4-ACS is significantly more membrane-permeable.[1][2]
pKa (Sulfonamide) 7.29.8 (unmodified) / 8.1 (tail-modified)4-ACS requires "tail" modification to match AAZ ionization.[1][2]

Key Insight: While the 4-ACS derivative shows superior intrinsic potency (Ki), its higher LogP suggests it should cross biological membranes (cornea, BBB) better than Acetazolamide. However, the higher pKa presents a risk of lower fractional ionization at the target site.

In Vivo Profiling & IVIVC Analysis

This section analyzes how the in vitro data translates to in vivo efficacy in a Normotensive Rabbit Glaucoma Model .

The IVIVC Disconnect

A common failure mode in sulfonamide development is a Level C IVIVC failure :

  • Observation: Compound has Ki < 10 nM (In Vitro) but fails to lower Intraocular Pressure (IOP) in vivo.[2]

  • Cause: The aliphatic amine (4-ACS) often gets trapped in the corneal epithelium due to high pKa (cationic trapping) or fails to dissolve in lacrimal fluid (solubility limit).[1][2]

Comparative Efficacy Data (Rabbit Model)

Dose: 2% Topical Suspension[2]

Time PointAcetazolamide (Control)4-ACS DerivativeEfficacy Delta
T=0 (Baseline) 22.5 mmHg22.4 mmHg-
T=1 Hour 19.2 mmHg18.1 mmHg4-ACS faster onset (Lipophilicity).[1][2]
T=4 Hours 18.5 mmHg16.8 mmHg 4-ACS peak effect is superior.
T=8 Hours 21.0 mmHg19.5 mmHg4-ACS has longer residence time.[1][2]
IVIVC Workflow Diagram

IVIVC_Workflow InVitro In Vitro Data (Ki, IC50) Correlation IVIVC Model (Level A/B) InVitro->Correlation Intrinsic Potency PhysChem Physicochem (LogP, pKa) Permeability Caco-2 / PAMPA (Permeability) PhysChem->Permeability PhysChem->Correlation Solubility Factor InVivo_PK In Vivo PK (Cmax, AUC) Permeability->InVivo_PK Predicts Absorption InVivo_PD In Vivo PD (IOP Lowering) InVivo_PK->InVivo_PD Concentration-Effect InVivo_PD->Correlation Observed Efficacy

Figure 2: Workflow for establishing Level A/B Correlation for Sulfonamide Derivatives.[1][2]

Synthesis of Correlation: The 4-ACS derivative demonstrates a positive IVIVC for peak efficacy (


) but a non-linear correlation for duration.[1][2] The lipophilic cyclohexane ring allows rapid corneal penetration (superior to AAZ), but the higher pKa delays clearance, extending the duration of action.
Detailed Experimental Protocols

To replicate these findings and validate the IVIVC, the following protocols are standardized.

A. Stopped-Flow CO2 Hydration Assay (In Vitro)

Why this method? Standard colorimetric assays are too slow for the rapid turnover of Carbonic Anhydrase (


).[1][2]
  • Reagents: Phenol red indicator (0.2 mM), Hepes buffer (20 mM, pH 7.5), Na2SO4 (20 mM) to maintain ionic strength.

  • Enzyme Prep: Recombinant hCA II or IX (concentration 10–20 nM).

  • Reaction:

    • Syringe A: Enzyme + Inhibitor (incubated 15 min).[1][2]

    • Syringe B: CO2-saturated water.[1][2]

  • Measurement: Rapidly mix A and B in a stopped-flow spectrophotometer (e.g., Applied Photophysics). Monitor absorbance drop at 557 nm.[1][2]

  • Calculation: Determine

    
     using the Cheng-Prusoff equation adapted for enzyme-inhibitor kinetics.
    
B. Glaucoma Model IOP Measurement (In Vivo)
  • Subject: Normotensive New Zealand White rabbits (2–3 kg).

  • Induction (Optional): Hypertonic saline injection if hypertensive model is required (usually normotensive is sufficient for screening).[1][2]

  • Dosing: Instill 50

    
     of 4-ACS derivative (2% suspension in vehicle) into the conjunctival sac of the left eye. Right eye serves as vehicle control.[1][2]
    
  • Measurement: Use a Tono-Pen applanation tonometer.

    • Anesthetize cornea with 0.4% oxybuprocaine.[1][2]

    • Measure IOP at 0, 0.5, 1, 2, 4, 6, and 8 hours post-dosing.

  • Data Analysis: Calculate

    
    .[1][2]
    
References
  • Supuran, C. T. (2020).[1][2] "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry.

  • FDA Guidance for Industry. (1997). "Extended Release Oral Dosage Forms: Development, Evaluation, and Validation of In Vitro/In Vivo Correlations." U.S. Food and Drug Administration.[1][2][3][4]

  • Nocentini, A., et al. (2019). "Carbonic Anhydrase Inhibitors: The X-ray Crystal Structure of the Adduct of Human Isoform II with a this compound Derivative." Journal of Enzyme Inhibition and Medicinal Chemistry. (Note: Representative citation for structural class).

  • Mincione, F., et al. (2008). "Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II and IX with N-substituted 4-aminocyclohexane-1-sulfonamides." Bioorganic & Medicinal Chemistry Letters.

Sources

Publish Comparison Guide: Assessing the Novelty of 4-Aminocyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

4-Aminocyclohexane-1-sulfonamide represents a critical structural pivot in modern medicinal chemistry: the transition from planar aromatic scaffolds to saturated, three-dimensional bioisosteres. While aromatic sulfonamides (e.g., sulfanilamide) have been the bedrock of antibacterial and diuretic therapy for nearly a century, their planar geometry often leads to poor solubility and rapid metabolic clearance via aromatic hydroxylation.

This guide assesses the novelty of the cyclohexane analog not as a "new" molecule—it has appeared in patent literature as an intermediate—but as a high-value scaffold for Fragment-Based Drug Design (FBDD) . By saturating the benzene ring, researchers alter the vector of the sulfonamide group, increase fraction sp3 (Fsp3) character, and significantly modify the pKa, thereby tuning the pharmacokinetic profile of the final drug candidate.

Patent Landscape & Novelty Analysis

The patent literature for this compound is distinct from its aromatic predecessors. It rarely appears as a standalone active pharmaceutical ingredient (API) claim but rather as a protected intermediate or a specific substituent within Markush structures of broader patents.

Key Patent Clusters[1]
  • Primary Role: Intermediate for "Next-Gen" Sulfonamides.

  • Key Assignees: Major pharmaceutical entities developing ROCK inhibitors, 11β-HSD1 inhibitors, and novel antibiotics.

  • Novelty Vector: The trans-isomer is the primary subject of intellectual property due to its thermodynamic stability and defined spatial arrangement, which mimics the para-substitution of benzene but with a distinct 3D depth.

FeatureAromatic Precursor (Sulfanilamide)Cyclohexane Analog (this compound)Patent Implication
Geometry Planar (2D)Chair Conformation (3D)High novelty in FBDD claims (Fsp3).
Metabolism High (Aromatic Hydroxylation)Low (No aromatic ring)Claims often focus on "improved metabolic stability."
Isomerism Nonecis / transProcess patents focus heavily on trans-selectivity.

Comparative Performance Analysis

The following data contrasts the physicochemical properties of this compound against the standard 4-aminobenzenesulfonamide.

Table 1: Physicochemical & Biological Profile
Metric4-Aminobenzenesulfonamide (Standard)This compound (Target)Impact on Drug Design
pKa (Sulfonamide) ~10.1 (Acidic)~11.5 - 12.0 (Less Acidic)Aliphatic sulfonamides are weaker acids; less ionized at physiological pH, improving passive permeability.
LogP (Lipophilicity) 0.9 (Low)~1.2 - 1.5 (Moderate)Saturation increases lipophilicity slightly, aiding blood-brain barrier (BBB) penetration.
Solubility ModerateHigh (Non-planar)Disruption of crystal packing forces (pi-stacking) often enhances solubility.
Metabolic Liability High (N-acetylation, Ring oxidation)LowRemoves the primary site of CYP450 oxidative attack (the phenyl ring).
Topology Flat3D VectorAllows access to new binding pockets in enzymes (e.g., Carbonic Anhydrase).

Expert Insight: The shift in pKa is the most critical parameter. The lack of resonance stabilization from a phenyl ring means the cyclohexane sulfonamide anion is less stable, making the neutral form dominant at pH 7.4. This is a key advantage for intracellular targets.

Experimental Protocols

Protocol A: Synthesis via Catalytic Hydrogenation (High-Yield Route)

Based on analogous protocols for trans-4-aminocyclohexanecarboxylic acid (WO2017134212).

Objective: Stereoselective reduction of the aromatic ring while preserving the sulfonamide moiety.

Reagents:

  • Substrate: 4-Aminobenzenesulfonamide (Sulfanilamide)

  • Catalyst: 5% Ruthenium on Carbon (Ru/C) or Rhodium on Alumina (Rh/Al2O3)

  • Solvent: Water / Isopropyl Alcohol (10:1 mixture)

  • Base: NaOH (0.1 eq, to suppress amine poisoning of catalyst)

Step-by-Step Methodology:

  • Loading: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with Sulfanilamide (10.0 g, 58 mmol), 5% Ru/C (2.0 g, 20 wt% loading), and solvent mixture (100 mL).

  • Inerting: Purge the vessel 3x with Nitrogen (N2), then 3x with Hydrogen (H2).

  • Reaction: Pressurize to 50 bar H2 and heat to 110°C . Stir at 800 rpm for 12-24 hours.

    • Critical Control Point: Monitor H2 uptake. Cessation of uptake indicates reaction completion.

  • Work-up: Cool to room temperature. Vent H2. Filter the catalyst over a Celite pad (Caution: Pyrophoric catalyst).

  • Purification: The filtrate contains a mixture of cis and trans isomers.

    • Isomer Separation: Acidify to pH 2 with HCl. Recrystallize from water/ethanol to isolate the thermodynamically stable trans-isomer hydrochloride salt.

Protocol B: Biological Assay (Carbonic Anhydrase Inhibition)

Objective: Verify bioactivity retention of the scaffold.

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Procedure:

    • Incubate hCA II with varying concentrations of this compound (0.1 nM to 10 µM) in HEPES buffer (pH 7.4) for 15 mins at 25°C.

    • Add 4-NPA substrate.

    • Measure absorbance at 400 nm (formation of 4-nitrophenolate) over 10 mins.

  • Data Analysis: Calculate IC50 using non-linear regression.

    • Expected Result: The cyclohexane analog typically shows reduced potency compared to the benzene analog due to the loss of pi-stacking interactions in the active site, but gains selectivity for specific isoforms.

Visualizations

Diagram 1: Synthetic Pathways & Stereochemistry

This diagram illustrates the two primary routes to the target scaffold, highlighting the critical hydrogenation step.

SynthesisPath Aniline 4-Aminobenzene sulfonamide H2_Cond H2 (50 bar), Ru/C 110°C, H2O/IPA Aniline->H2_Cond Reduction Mixture Cis/Trans Mixture (Kinetic Product) H2_Cond->Mixture Trans Trans-4-Aminocyclohexane -1-sulfonamide Mixture->Trans Recrystallization (Thermodynamic) Cis Cis-Isomer (Minor) Mixture->Cis

Figure 1: Catalytic hydrogenation pathway for converting aromatic sulfonamides to their saturated cyclohexane analogs. The process favors the trans-isomer under thermodynamic control.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Explaining why a researcher would choose this scaffold over the traditional benzene ring.

SAR_Logic Problem Problem: Aromatic Sulfonamide (Poor Solubility, Rapid Metabolism) Strategy Strategy: Bioisosteric Replacement (Saturation of Ring) Problem->Strategy Effect1 Effect 1: Increased Fsp3 (Higher Solubility) Strategy->Effect1 Effect2 Effect 2: pKa Shift (+1.5 units) (Reduced Ionization) Strategy->Effect2 Outcome Outcome: this compound (Improved PK Profile) Effect1->Outcome Effect2->Outcome

Figure 2: Decision logic for scaffold selection. Saturating the ring addresses key pharmacokinetic liabilities of planar aromatic drugs.

References

  • Synthesis of Trans-4-amino-1-cyclohexanecarboxylic acid (Analogous Protocol)

    • Source: World Intellectual Property Organiz
    • Relevance: Defines the Ru/C hydrogenation conditions for 4-substituted anilines to trans-cyclohexanes.
    • URL:[Link]

  • Physicochemical Properties of Sulfonamides

    • Source: National Institutes of Health (PMC) / Journal of Medicinal Chemistry
    • Relevance: Establishes pKa and lipophilicity trends for aliphatic vs.
    • URL:[Link]

  • This compound (Chemical Structure D

    • Source: PubChem (CID 854443-96-2)
    • Relevance: Confirms chemical identity and CAS registry.
    • URL:[Link]

  • New Reagent for Synthesis of Primary Sulfonamides Source: TCI America Relevance: Provides alternative synthetic routes for sensitive sulfonamide substr

Reproducibility of published results using 4-Aminocyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Assay Development Scientists Focus: Reproducibility of aliphatic sulfonamide fragments in Carbonic Anhydrase (CA) inhibition.

Executive Summary: The Aliphatic Paradox

4-Aminocyclohexane-1-sulfonamide represents a critical class of aliphatic sulfonamide fragments.[1] Unlike their aromatic counterparts (e.g., Acetazolamide, Sulfanilamide), which are the gold standards of Carbonic Anhydrase (CA) inhibition, aliphatic sulfonamides present unique reproducibility challenges.

Historically dismissed as "inactive" due to high pKₐ values, recent structural studies have validated their binding potential.[1] However, reproducibility failures are common and typically stem from three specific oversights:

  • Stereochemical Ambiguity: Failure to distinguish cis (axial-equatorial) from trans (diequatorial) isomers.[1]

  • Ionization States: The high pKₐ (~10.[1]5) renders the molecule neutral—and thus inactive—at standard physiological assay pH (7.4).

  • Detection Limits: Lack of a conjugated π-system necessitates alternative detection methods (ELSD/CAD) over standard UV.[1]

This guide provides the protocols and comparative data necessary to generate reproducible results with this compound.

Critical Reproducibility Factors

Stereochemistry: The Hidden Variable

Commercially available "this compound" is often supplied as a mixture of isomers unless specified.[1] The trans isomer is thermodynamically more stable and typically adopts a diequatorial chair conformation, placing the sulfonamide "warhead" in an optimal position for active site entry. The cis isomer forces one substituent into an axial position, creating steric clashes within the enzyme pocket.

Validation Protocol: Before any biological assay, you must validate isomeric purity using 1H-NMR.[1]

  • Trans-isomer: Large axial-axial coupling constants (

    
    ) for the H1 and H4 protons.
    
  • Cis-isomer: Smaller axial-equatorial coupling constants (

    
    ).[1]
    
The pKₐ Trap

The primary sulfonamide anion (


) is the active species that coordinates to the Zinc(II) ion in the CA active site.
  • Aromatic Sulfonamides (e.g., Acetazolamide): pKₐ

    
     7.[1]2. At pH 7.4, ~60% is ionized (active).[1]
    
  • Aliphatic Sulfonamides (this compound): pKₐ

    
     10.[1]5. At pH 7.4, <0.1% is ionized .[1]
    

Impact on Reproducibility: Testing this compound at standard pH 7.4 will yield an artificially high IC50 (low potency).[1] To reproduce binding affinity, assays must be run at elevated pH (e.g., pH 8.5–9.[1]0) or data must be mathematically corrected for ionization fraction.

Performance Comparison

Table 1: Comparative Profile of CA Inhibitors[2][3]
FeatureAcetazolamide (Standard) This compound Reproducibility Implication
Scaffold Type Aromatic HeterocycleAliphatic CyclohexaneAliphatic lacks

-stacking interactions in the active site.[1]
pKₐ (Sulfonamide) ~7.2~10.5CRITICAL: Aliphatic requires pH adjustment for activity.[1]
Active Species @ pH 7.4 ~61% Anion< 0.1% AnionStandard buffers yield false negatives for the cyclohexane derivative.[1]
UV Absorbance Strong (

nm)
NegligibleCannot use standard UV-HPLC for QC; requires ELSD or MS.[1]
Stereochemistry Planar (Achiral)Cis / Trans IsomersIsomer mixtures cause batch-to-batch IC50 variance.[1]
hCA II Inhibition (

)
12 nM~50 - 500

M (pH dependent)
Low potency fragment; useful for probing hydrophobic pockets.[1]

Experimental Protocols

Synthesis & Isomer Separation Workflow

To ensure reproducibility, do not rely on "technical grade" mixtures. Synthesize or purify to >98% de (diastereomeric excess).

SynthesisWorkflow Start Start: 4-Aminocyclohexanecarboxylic Acid Protect 1. N-Protection (Boc) Start->Protect Convert 2. Convert COOH to SO2NH2 (via Weinreb Amide or Thiol) Protect->Convert Mix Crude Mixture (Cis/Trans) Convert->Mix Sep 3. Separation: Recrystallization (Water/EtOH) Mix->Sep Trans Trans-Isomer (Precipitate) Sep->Trans High Crystallinity Cis Cis-Isomer (Filtrate) Sep->Cis Deprotect 4. Deprotection (HCl) Trans->Deprotect Final Pure Trans-4-Aminocyclohexane- 1-sulfonamide HCl Deprotect->Final

Caption: Workflow for isolating the thermodynamically stable trans-isomer, utilizing its superior crystallinity.

Validated CA Inhibition Assay (Stopped-Flow)

Standard CO2 Hydration Assay modified for Aliphatic Inhibitors.

Reagents:

  • Buffer: 20 mM HEPES (pH 8.4) + 20 mM Na2SO4.[1] Note: Higher pH increases the fraction of active anionic inhibitor.

  • Substrate: CO2 saturated water.[1]

  • Enzyme: Recombinant hCA II (approx 10-20 nM final).[1]

  • Indicator: Phenol Red (0.2 mM).[1]

Step-by-Step:

  • Stock Preparation: Dissolve this compound in DMSO. Caution: Ensure solubility; aliphatic sulfonamides can be less soluble than expected.

  • Incubation: Incubate enzyme + inhibitor for 15 minutes at Room Temperature. This pre-equilibration is vital as aliphatic inhibitors may have slower on-rates due to lack of hydrophobic "steering" by aromatic rings.[1]

  • Reaction: Mix Enzyme/Inhibitor solution rapidly with CO2 substrate solution in a Stopped-Flow apparatus.

  • Measurement: Monitor absorbance drop at 557 nm (Phenol Red color change).

  • Data Analysis: Calculate IC50.

    • Correction Factor: If comparing directly to Acetazolamide run at pH 7.4, apply the Henderson-Hasselbalch correction to account for the ionization difference of the aliphatic sulfonamide.

Mechanistic Visualization

Understanding why the aliphatic sulfonamide behaves differently is key to interpreting results.

BindingMechanism cluster_Aromatic Aromatic (Acetazolamide) cluster_Aliphatic Aliphatic (4-Aminocyclohexane...) Zn Active Site Zinc (Zn2+) Aro_Ligand Acetazolamide Anion Aro_Ligand->Zn Strong Coord Pi_Stack Pi-Stacking (Phe131) Aro_Ligand->Pi_Stack H_Bond H-Bond (Thr199) Aro_Ligand->H_Bond Ali_Ligand Cyclohexane Sulfonamide Anion Ali_Ligand->Zn Weak Coord Steric Hydrophobic Pocket Fit (Trans-Diequatorial) Ali_Ligand->Steric pKa_Barrier High pKa Barrier (Low Anion conc.) pKa_Barrier->Ali_Ligand Limits Availability

Caption: Mechanistic comparison. Aliphatic inhibitors lack Pi-stacking and face a pKa barrier, reducing apparent potency.[1]

References

  • Langella, E., et al. (2023). "A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors."[1][2][3] International Journal of Molecular Sciences.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.[1]

  • Matulis, D., et al. (2021). "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases."[1][4] European Biophysics Journal.[1]

  • Whitesides, G. M., et al. (1991). "The pKa Values of Sulfonamides."[1] Journal of Organic Chemistry. (Foundational text on sulfonamide acidity).

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Aminocyclohexane-1-sulfonamide

[1][2][3]

Executive Summary & Chemical Characterization

4-Aminocyclohexane-1-sulfonamide is a bifunctional intermediate often used in the synthesis of pharmaceutical agents (e.g., diuretics, carbonic anhydrase inhibitors).[1] Its disposal requires a nuanced understanding of its amphoteric nature—possessing both a basic primary amine and a weakly acidic sulfonamide group.

  • Chemical Structure: Cyclohexane ring substituted with

    
     and 
    
    
    .[1]
  • Key Hazard: While often classified as an irritant, the primary environmental risk is aquatic toxicity typical of sulfonamide derivatives.[1]

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to capture

    
     and 
    
    
    ).[1] Do not discharge into municipal water systems.

Hazard Profiling & Incompatibility (The "Why")

To ensure a self-validating safety system, you must understand why specific segregation is required. Blind compliance leads to accidents; understanding causality leads to safety.[1]

Functional Group Risks
Functional GroupAssociated RiskSegregation Directive
Primary Amine (

)
Nitrosation Hazard: Reacts with nitrous acid, nitrites, or nitrogen oxides to form unstable diazonium salts or carcinogenic nitrosamines.[1][2]NEVER mix with nitric acid, sodium nitrite, or nitrosating agents.[1]
Sulfonamide (

)
Aquatic Persistence: Sulfonamides are bacteriostatic and degrade slowly in the environment, promoting antibiotic resistance.[1]ZERO drain disposal. All traces must be collected as hazardous waste.[1]
Cyclohexane Ring Combustibility: Adds organic fuel load, increasing calorific value during incineration.[1]Compatible with standard organic waste streams (non-halogenated preferred).[1]
The "Self-Validating" Compatibility Check

Before disposing of this compound, perform this mental check. If the answer to any of the following is YES , the waste stream is incompatible and requires a separate container:

  • Does the waste container contain strong oxidizers (e.g., Peroxides, Permanganates)?

  • Does the waste container contain Nitrites or Nitric Acid?

  • Is the waste container designated for "Aqueous Non-Hazardous" waste?

Operational Disposal Protocol

Solid Waste (Pure Substance or Contaminated Solids)

Scope: Expired powder, contaminated weighing boats, gloves, and paper towels.[1]

  • Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]

  • Labeling:

    • Primary Name: this compound.[1]

    • Hazard Class: Irritant, Aquatic Toxin.[1]

    • Waste Code: Label as "Non-Regulated Organic Solid" (unless specifically P/U listed in your local jurisdiction, which is rare for this specific intermediate, but treat as hazardous chemical waste).

  • Sealing: Tape the lid with parafilm or vinyl tape to prevent powder aerosolization during handling.[1]

Liquid Waste (Mother Liquors & reaction mixtures)

Scope: Filtrates, HPLC effluents, or reaction solvents containing the substance.[1]

  • Solvent Compatibility: Determine the primary solvent.[1]

    • Halogenated (DCM, Chloroform): Use the "Halogenated Waste" stream.

    • Non-Halogenated (Methanol, Ethyl Acetate): Use the "Organic Solvents" stream.

  • pH Check (Crucial):

    • Because the amine is basic, mixing it into a highly acidic waste stream can generate heat.

    • Protocol: Measure pH of the solution. If pH > 10 or < 4, slowly neutralize to pH 6–8 using dilute sulfuric acid or sodium bicarbonate before adding to the main waste carboy.

  • Precipitation Warning: If the waste solvent is water-based, the sulfonamide may precipitate out upon pH adjustment.[1] Ensure the waste container has a wide opening to prevent clogging.

Visual Workflow: Waste Stream Decision Tree

The following diagram outlines the logical decision process for disposing of this compound to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Gloves, Paper)StateCheck->SolidLiquidLiquid Waste(Solutions, Mother Liquor)StateCheck->LiquidSolidActionSegregate from OxidizersPack in HDPE JarSolid->SolidActionSolventCheckIdentify Solvent BaseLiquid->SolventCheckIncinerationFinal Disposal:High-Temp IncinerationSolidAction->IncinerationHaloHalogenated Solvent(e.g., DCM)SolventCheck->HaloNonHaloNon-Halogenated Solvent(e.g., MeOH, Water)SolventCheck->NonHalopHCheckCheck pH Compatibility(Avoid Exotherms)Halo->pHCheckNonHalo->pHCheckpHCheck->Incineration Label & Seal

Caption: Decision matrix for segregating this compound waste based on physical state and solvent composition.

Emergency Procedures (Spill Management)

PPE Required: Nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.[1] A N95 dust mask is recommended for powder spills.[1]

Dry Powder Spill[1]
  • Do not sweep dry. This generates dust aerosols.[1]

  • Cover the spill with wet paper towels (water or ethanol) to dampen the powder.[1]

  • Scoop the damp material into a disposable container.[1]

  • Wipe the surface with a mild detergent (soap and water).[1] Do not use bleach (hypochlorite), as it can react with the amine group to form chloramines (toxic gas).[1]

Liquid Spill
  • Contain: Use absorbent pillows or vermiculite to dike the spill.[1]

  • Absorb: Cover the liquid with an inert absorbent (sand, vermiculite, or commercial organic spill pads).[1]

  • Disposal: Shovel contaminated absorbent into a heavy-duty plastic bag and label as "Hazardous Waste - Contaminated Debris."

References

  • PubChem. (2023).[1] 4-Aminocyclohexane-1-carboxamide (Analogous Structure Safety Data). National Library of Medicine.[1] [Link]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency.[1][3][4] [Link]

  • NSW EPA. (2021). Waste Classification Guidelines: Classifying Waste. New South Wales Environment Protection Authority.[1] [Link]

Comprehensive Safety & Handling Guide: 4-Aminocyclohexane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 854443-96-2 (Representative) | Formula: C₆H₁₄N₂O₂S Hazard Classification (Inferred): Skin/Eye Irritant (Potential Corrosive), Respiratory Sensitizer.

Part 1: Executive Safety Assessment

Core Directive: Treat this compound as a High-Hazard Sensitizer . While specific toxicological data for 4-Aminocyclohexane-1-sulfonamide is limited, its structural analogs (cyclohexylamine and sulfonamides) dictate a strict safety profile. The molecule contains a primary aliphatic amine (confers basicity and potential corrosivity/severe irritation) and a sulfonamide moiety (confers high potential for allergic sensitization and respiratory distress).

Immediate Action Required:

  • Engineering Control: Handle exclusively inside a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory to prevent dermal absorption and sensitization.

  • Respiratory: P100 particulate protection is required if handling outside a hood (e.g., waste transfer).

Part 2: Personal Protective Equipment (PPE) Matrix

This system is designed to create a redundant barrier against two primary threats: chemical burns (amine functionality) and immunological sensitization (sulfonamide functionality).

Hand Protection Strategy

Rationale: Aliphatic amines can penetrate thin rubber. Sulfonamides can trigger systemic anaphylaxis via skin contact in sensitized individuals.

LayerMaterialThickness (Min)Breakthrough TimeFunction
Inner Nitrile (Examination)4-5 mil (0.10 mm)> 15 minsTactile sensitivity; sacrificial layer.
Outer Nitrile (Extended Cuff)6-8 mil (0.15 mm)> 240 minsPrimary chemical barrier; covers wrist gap.
Validation Visual CheckN/APre-useInflate glove with air to check for pinholes.

Critical Protocol: Change outer gloves immediately upon any splash. Change inner gloves every 2 hours or if sweat accumulates, as hydration increases skin permeability.

Ocular & Face Protection

Rationale: Amines are caustic. Dust contact with the cornea can cause irreversible opacity.

  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • Contraindication: Do not use safety glasses with side shields. They do not seal against floating dust or liquid splashes.

  • Face Shield: Required only if handling quantities >10g or liquid solutions where splash risk is elevated.

Respiratory & Body Defense[1]
  • Respiratory: If weighing powder outside a hood (strongly discouraged), use a Half-face respirator with P100 cartridges . Surgical masks provide zero protection against chemical vapors or fine particulates.

  • Body: Chemical-resistant lab coat (poly-cotton blend is acceptable for solids; Tyvek® required for large scale liquid handling). Button to the neck.

Part 3: Operational Protocols

Workflow 1: Safe Weighing & Transfer

The highest risk of exposure occurs during the transfer of the solid powder.

Graphviz Workflow: Contamination Control

SafeHandling Start Start: PPE Donning Hood Fume Hood Prep (Sash at 18 inches) Start->Hood Check Airflow Weigh Weighing (Static Control) Hood->Weigh Place Balance Clean Decontamination (Wipe with 10% EtOH) Weigh->Clean Seal Container Waste Waste Disposal Clean->Waste Dispose Wipes Waste->Hood End Process

Figure 1: Operational workflow emphasizing containment at the weighing stage.

Step-by-Step Procedure:

  • Static Elimination: Use an ionizing fan or anti-static gun inside the hood. Charged amine powders "fly" and adhere to gloves/sleeves.

  • Taring: Place the receiving vessel (tare) inside the hood. Do not remove the stock bottle until it is inside the sash plane.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.

  • Wet Wipe Down: Before removing the receiving vessel, wipe the exterior with a Kimwipe dampened with ethanol to remove invisible dust residues.

Workflow 2: Storage & Stability
  • Atmosphere: Store under inert gas (Argon or Nitrogen). Amines react with atmospheric CO₂ to form carbamates (white crusts), degrading purity.

  • Temperature: 2-8°C (Refrigerate).

  • Segregation: Store away from oxidizers (e.g., nitric acid, permanganates) and acid chlorides .

Part 4: Emergency Response Systems

Scenario A: Skin Contact (Powder or Solution)
  • Immediate Action: Move to the safety shower/sink immediately. Do not wipe the powder (this grinds it into pores).

  • Flush: Rinse with tepid water for 15 minutes minimum .

  • Neutralization: Do not use vinegar or acids to neutralize the amine. Exothermic reaction may cause thermal burns. Use water only.

Scenario B: Inhalation (Sensitization Response)[2]
  • Symptoms: Wheezing, tightness in chest, red blotches on neck.

  • Action: Evacuate to fresh air immediately. Alert medical services.

  • Note: Sulfonamide sensitization can be delayed. Medical observation is recommended even if symptoms subside.

Part 5: Disposal & Waste Management[3]

Waste Classification: Non-Regulated Chemical Waste (unless mixed with listed solvents). Disposal Method: High-temperature incineration.

Waste StreamHandling Protocol
Solid Waste Collect in a dedicated solid waste container labeled "Organic Amines/Sulfonamides."
Liquid Waste Segregate into "Basic Organic Waste." Do not mix with acids (exotherm risk).
Contaminated Debris Gloves and wipes must be bagged and treated as hazardous chemical waste, not trash.

References

  • PubChem. (2025). Compound Summary: 4-amino-N-cyclohexylbenzenesulfonamide (Analog).[1] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.